molecular formula C9H13N3 B1465159 3-(Piperidin-4-yl)pyridazine CAS No. 1019206-39-3

3-(Piperidin-4-yl)pyridazine

Cat. No.: B1465159
CAS No.: 1019206-39-3
M. Wt: 163.22 g/mol
InChI Key: LLTKZTLGSNQUGE-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)pyridazine, supplied as its dihydrochloride salt with the CAS Registry Number 2361678-22-8, is a high-purity chemical building block designed for research and development applications . This compound features a molecular formula of C9H15Cl2N3 and a molecular weight of 236.14 g/mol, integrating a piperidine ring directly linked to a pyridazine heterocycle . This specific molecular architecture, part of a broader class of piperidine-pyridazine hybrids, makes it a valuable scaffold in medicinal chemistry and drug discovery research for constructing potential pharmacologically active molecules . The compound is offered with cold-chain transportation to ensure stability and is explicitly intended for research use in laboratory settings . It is not intended for diagnostic, therapeutic, or human use. Researchers can utilize this chemical for exploring structure-activity relationships, developing new synthetic methodologies, and as a key intermediate in the synthesis of more complex chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-piperidin-4-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(12-11-5-1)8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKZTLGSNQUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 3-(Piperidin-4-yl)pyridazine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, the approach to characterizing a bifunctional N-heterocycle like 3-(Piperidin-4-yl)pyridazine (C₉H₁₃N₃) requires a rigorous understanding of its electronic environment and conformational dynamics. This compound features a highly electron-withdrawing 1,2-diazine (pyridazine) ring coupled to a flexible, aliphatic secondary amine (piperidine) ring. This whitepaper provides an in-depth, self-validating methodology for the spectroscopic elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

SpectralWorkflow Prep Sample Preparation This compound NMR NMR Spectroscopy (1H, 13C, 2D) Prep->NMR Dissolve in CDCl3/DMSO-d6 IR ATR-FTIR (Vibrational Modes) Prep->IR Solid/Neat on Diamond ATR MS LC-ESI-MS/MS (Fragmentation) Prep->MS Dilute in MeOH/H2O + 0.1% FA Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Multi-modal spectroscopic characterization workflow for this compound.

Structural Rationale & Conformational Dynamics

The spectroscopic profile of this compound is governed by two primary structural features:

  • Electronic Deshielding: The pyridazine ring contains two adjacent sp² hybridized nitrogen atoms. Their combined electronegativity and magnetic anisotropy create a strong electron-withdrawing effect, profoundly deshielding the aromatic protons—particularly at the C6 position.

  • Conformational Locking: While the piperidine ring typically undergoes rapid chair-chair interconversion, the bulky pyridazine substituent at the C4 position strongly biases the equilibrium toward the equatorial conformer to minimize 1,3-diaxial steric clashes. This rigidification is critical, as it allows for the resolution of distinct axial and equatorial proton signals governed by the Karplus relationship[1].

Nuclear Magnetic Resonance (NMR) Profiling

Causality of Chemical Shifts and J-Couplings

In the ¹H NMR spectrum, the extreme deshielding of the C6 proton on the pyridazine ring (δ ~9.1 ppm) is a direct consequence of its proximity to the adjacent nitrogen atom. The C4 and C5 protons appear further upfield (δ 7.4–7.6 ppm) but retain characteristic ortho (~8.5 Hz) and meta (~1.5 Hz) couplings.

For the piperidine ring, the equatorial dominance of the pyridazine substituent means the C4-H proton occupies an axial position. Consequently, it exhibits a large trans-diaxial coupling constant (J ~ 11.5 Hz) with the axial protons at C3 and C5, and a smaller equatorial-axial coupling (J ~ 3.5 Hz). This splitting pattern (a triplet of triplets) is a definitive marker of the molecule's 3D conformation[1].

Quantitative NMR Data

Table 1: Expected ¹H and ¹³C NMR Assignments (in DMSO-d₆)

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HPyridazine C6-H9.05 - 9.15dd~4.5, 1.5
¹HPyridazine C4-H7.45 - 7.55dd~8.5, 1.5
¹HPyridazine C5-H7.35 - 7.45dd~8.5, 4.5
¹HPiperidine C4-H (ax)2.85 - 3.00tt~11.5, 3.5
¹HPiperidine C2/C6-H (eq)3.10 - 3.25m-
¹HPiperidine C2/C6-H (ax)2.65 - 2.80td~12.0, 2.5
¹HPiperidine C3/C5-H (eq)1.85 - 2.00m-
¹HPiperidine C3/C5-H (ax)1.60 - 1.75qd~12.0, 4.0
¹HPiperidine N-H2.00 - 2.50br s-
¹³CPyridazine C3~165.0Cq-
¹³CPyridazine C6~150.5CH-
¹³CPyridazine C5~127.0CH-
¹³CPyridazine C4~125.5CH-
¹³CPiperidine C2/C6~46.5CH₂-
¹³CPiperidine C4~40.0CH-
¹³CPiperidine C3/C5~31.5CH₂-
Protocol 1: Self-Validating High-Resolution NMR Workflow
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Lock and Shim: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO and perform automated gradient shimming.

  • Validation Check (1D ¹H): Acquire a preliminary 1D ¹H spectrum (16 scans). Self-Validation: Ensure the TMS peak is sharp at exactly 0.00 ppm and the signal-to-noise ratio (S/N) of the C6-H proton exceeds 100:1. If S/N is low, increase the concentration before proceeding to ¹³C acquisition.

  • Advanced Acquisition: Acquire the 1D ¹³C spectrum (min. 512 scans) and 2D experiments (COSY, HSQC, HMBC) to unambiguously assign overlapping aliphatic multiplets.

Infrared (IR) Spectroscopy Analysis

Vibrational Modes and Hydrogen Bonding

IR spectroscopy is highly sensitive to the hydrogen-bonding state of the piperidine secondary amine. The N-H stretching vibration typically manifests as a medium, broadened band between 3250 and 3350 cm⁻¹. The exact frequency is modulated by the interaction of the nitrogen lone pair with adjacent axial C-H bonds, a phenomenon well-documented in cyclic imines and piperidine derivatives[2]. The pyridazine ring contributes sharp, characteristic C=N and C=C skeletal vibrations in the 1450–1600 cm⁻¹ region.

Quantitative IR Data

Table 2: Key IR Vibrational Frequencies

Vibrational ModeFrequency Range (cm⁻¹)IntensityCausality / Assignment
N-H Stretch3250 - 3350Medium, BroadSecondary amine; broadened by H-bonding.
C-H Stretch (Aliphatic)2800 - 2950StrongPiperidine ring axial/equatorial C-H bonds.
C=N Stretch1580 - 1600MediumPyridazine ring breathing and C=N vibration.
C=C Stretch (Aromatic)1450 - 1550MediumPyridazine ring skeletal vibrations.
N-H Bend~1440Weak-MediumPiperidine secondary amine bending mode.
Protocol 2: Self-Validating ATR-FTIR Workflow
  • Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with isopropanol and allowed to dry.

  • Validation Check (Background): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹. Self-Validation: The background must show baseline stability with minimal atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor interference.

  • Sample Acquisition: Place 1–2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil. Acquire the sample spectrum (32 scans) and subtract the validated background.

Mass Spectrometry (MS) & Fragmentation Pathways

Ionization and Cleavage Mechanisms

Under positive Electrospray Ionization (ESI+), this compound readily protonates at the highly basic piperidine nitrogen, yielding a robust molecular ion [M+H]⁺ at m/z 164.1.

Collision-Induced Dissociation (CID) drives specific fragmentation pathways. The most thermodynamically favorable cleavage occurs at the C-C bond linking the two rings, generating either an intact piperidine cation (m/z 84.1) or a pyridazine cation (m/z 79.0). Additionally, the piperidine ring undergoes characteristic neutral losses, including the elimination of ammonia (-17 Da) and a retro-Diels-Alder-like ring opening to expel ethylene (-28 Da)[3].

MSFragmentation M Molecular Ion [M+H]+ m/z 164.1 F1 Pyridazine Cation m/z 79.0 M->F1 Inter-ring Cleavage F2 Piperidine Cation m/z 84.1 M->F2 Inter-ring Cleavage F3 Loss of NH3 m/z 147.1 M->F3 -NH3 F4 Loss of C2H4 m/z 136.1 M->F4 Piperidine Ring Opening

Principal ESI-MS/MS fragmentation pathways of the this compound molecular ion.
Quantitative MS Data

Table 3: Principal MS/MS Fragments (Positive Ion Mode)

Fragment Ion (m/z)Relative AbundanceAssignmentCleavage Mechanism
164.1100% (Base Peak)[M+H]⁺Intact protonated molecular ion.
147.115 - 25%[M+H - NH₃]⁺Elimination of ammonia from the piperidine ring.
136.110 - 20%[M+H - C₂H₄]⁺Retro-Diels-Alder-like cleavage of the piperidine ring.
84.140 - 60%[C₅H₁₀N]⁺Inter-ring C-C bond cleavage; intact piperidine cation.
79.020 - 30%[C₄H₃N₂]⁺Inter-ring C-C bond cleavage; intact pyridazine cation.
Protocol 3: Self-Validating LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid to facilitate protonation.

  • Validation Check (Blank Injection): Inject a solvent blank into the LC-MS system. Self-Validation: Extract the ion chromatogram for m/z 164.1. The blank must show zero signal at the expected retention time to rule out column carryover or background contamination.

  • Acquisition: Inject 5 µL of the sample. Operate the mass spectrometer in positive ESI mode. Isolate the m/z 164.1 precursor ion and apply a collision energy ramp (20–40 eV) using Argon or Nitrogen collision gas to generate the MS/MS fragmentation spectra.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Source: Wiley URL:[Link]

  • Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair Source: Canadian Science Publishing (Canadian Journal of Chemistry) URL:[Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant Source: PubMed Central (PMC) / ACS Publications URL:[Link]

Sources

Biological Activity Screening of Novel Pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridazine (1,2-diazine) derivatives represent a privileged scaffold in modern medicinal chemistry due to their unique physicochemical properties, including high water solubility, hydrogen bond acceptor capabilities, and the ability to mimic the cis-peptide bond. This guide provides a rigorous technical framework for screening novel pyridazine derivatives, focusing on their three most promising therapeutic applications: antimicrobial efficacy , anticancer cytotoxicity , and enzyme inhibition (COX-2/VEGFR-2) .

This document is designed for principal investigators and lead scientists. It moves beyond generic descriptions to provide self-validating protocols, causal analysis of experimental design, and data-driven structure-activity relationship (SAR) insights.

Chemical Space & Rationale

The pyridazine ring is not merely a linker; it is a pharmacophore that actively participates in ligand-target binding.

  • Dipole Moment: The adjacent nitrogen atoms create a distinct dipole, facilitating specific electrostatic interactions with receptor pockets (e.g., the ATP-binding site of kinases).

  • Pi-Stacking: The aromatic ring allows for

    
     stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp).
    
  • Hydrogen Bonding: The N-atoms serve as hydrogen bond acceptors, critical for orientation within the active site of enzymes like COX-2.

Integrated Screening Workflow

The following workflow outlines the logical progression from synthesis to lead candidate selection.

ScreeningWorkflow Synthesis 1. Synthesis & Characterization (NMR, MS, IR) InSilico 2. In Silico Triage (ADMET & Docking) Synthesis->InSilico InVitro_Micro 3. Antimicrobial Screen (MIC/MBC Assays) InSilico->InVitro_Micro Pass InVitro_Cyto 4. Cytotoxicity Screen (MTT/SRB Assays) InSilico->InVitro_Cyto Pass Enzyme 5. Target Validation (COX-2 / VEGFR-2) InVitro_Micro->Enzyme Selectivity InVitro_Cyto->Enzyme Potency Lead Lead Candidate Optimization Enzyme->Lead

Figure 1: Integrated screening pipeline for pyridazine derivatives. The workflow enforces a "fail-fast" mechanism using in silico triage before expensive wet-lab assays.

Protocol Deep Dive: Antimicrobial Screening

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Standard: CLSI M07-A10 Guidelines.

A. Experimental Causality (Why we do it this way)
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): We use CAMHB because divalent cations (

    
    , 
    
    
    
    ) are essential for the function of bacterial outer membrane bridges. Unadjusted broth can result in false susceptibility for compounds acting on membrane integrity.
  • Inoculum Density (

    
     CFU/mL):  Higher densities can cause an "inoculum effect," artificially raising MICs due to enzymatic degradation of the drug by the bacteria.
    
B. Step-by-Step Methodology (Self-Validating)
  • Compound Preparation:

    • Dissolve pyridazine derivative in 100% DMSO to create a 10 mg/mL stock.

    • Validation Check: Ensure solution is clear. If precipitate forms, sonicate. If turbidity persists, the compound is insoluble and invalid for this assay.

  • Plate Setup (96-well):

    • Columns 1-10: Serial 2-fold dilutions of test compound (Range: 128

      
      g/mL to 0.25 
      
      
      
      g/mL).
    • Column 11 (Growth Control): Broth + Bacteria + Solvent (DMSO final conc. < 1%). Must show turbidity.

    • Column 12 (Sterility Control): Broth only. Must remain clear.

    • Reference Standard: Ciprofloxacin or Fluconazole (for fungi) in a separate row.

  • Inoculation:

    • Dilute 0.5 McFarland standard bacterial suspension 1:100 in CAMHB.

    • Add 100

      
      L to wells 1-11.
      
  • Incubation:

    • Bacteria:

      
       for 16-20 hours.
      
    • Fungi (C. albicans):

      
       for 24-48 hours.
      
  • Readout:

    • Visual: Record the lowest concentration with no visible growth .

    • Colorimetric (Optional): Add 20

      
      L Resazurin (0.015%). Blue = Inhibition; Pink = Growth.
      
C. Quantitative Data Summary

Representative data for novel pyridazine derivatives (e.g., Compound 7, 13) compared to standards.

Compound IDS. aureus (MRSA) MIC (

g/mL)
E. coli MIC (

g/mL)
P. aeruginosa MIC (

g/mL)
C. albicans MIC (

g/mL)
PDZ-007 4.016.032.0>128
PDZ-013 2.08.064.064.0
PDZ-024 0.54.016.032.0
Ciprofloxacin 0.50.251.0N/A
Fluconazole N/AN/AN/A2.0

Table 1: Comparative MIC values. Note that PDZ-024 shows potency comparable to standard antibiotics against MRSA [1][2].

Protocol Deep Dive: Anticancer Cytotoxicity (MTT Assay)

Objective: Assess metabolic activity as a proxy for cell viability. Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

A. Critical Control Parameters
  • Seeding Density: Optimization is required per cell line (e.g., 5,000 cells/well for MCF-7; 3,000 for HCT-116) to ensure cells remain in the log phase during drug treatment. Over-confluence leads to contact inhibition, masking drug effects.

  • Edge Effect: Evaporation in outer wells can concentrate the drug. Protocol Rule: Fill outer wells with PBS and exclude them from data analysis.

B. Methodology
  • Seeding: Plate cells in 100

    
    L media; incubate 24h for attachment.
    
  • Treatment: Add 100

    
    L of 2x drug concentration (Serial dilutions: 100 
    
    
    
    M -> 0.1
    
    
    M).
    • Vehicle Control: Media + 0.1% DMSO.

    • Positive Control:[1][2][3] Doxorubicin or Cisplatin.

  • Incubation: 48 or 72 hours at

    
    , 5% 
    
    
    
    .
  • Development:

    • Add 20

      
      L MTT (5 mg/mL in PBS). Incubate 4h.
      
    • Aspirate media carefully (do not dislodge crystals).

    • Solubilize formazan with 150

      
      L DMSO.
      
  • Measurement: Absorbance at 570 nm (Reference: 630 nm).

Mechanistic Validation: Enzyme Inhibition

Pyridazine derivatives often act as dual inhibitors. The two primary targets identified in recent literature are VEGFR-2 (angiogenesis) and COX-2 (inflammation/carcinogenesis).

Signaling Pathway Analysis

The following diagram illustrates the dual-action potential of pyridazine derivatives, blocking both the angiogenic switch and the inflammatory cascade.

MechanismOfAction VEGFR2 VEGFR-2 (Receptor) Phospho Phosphorylation (Tyr-K) VEGFR2->Phospho COX2 COX-2 (Enzyme) Prostaglandin PGE2 Synthesis COX2->Prostaglandin VEGF VEGF Ligand VEGF->VEGFR2 Activates Arachidonic Arachidonic Acid Arachidonic->COX2 Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 Blocks ATP Binding Pyridazine->COX2 Blocks Active Site Angiogenesis Angiogenesis & Proliferation Phospho->Angiogenesis Inflammation Inflammation & Tumor Promotion Prostaglandin->Inflammation

Figure 2: Dual mechanism of action. Pyridazine derivatives competitively inhibit the ATP-binding pocket of VEGFR-2 and the cyclooxygenase active site of COX-2.

Enzyme Inhibition Data (COX-2 Selectivity)

Recent assays utilize ELISA-based screening to determine Selectivity Indices (SI =


). High SI values indicate reduced gastric toxicity.
CompoundCOX-1

(

M)
COX-2

(

M)
Selectivity Index (SI)
PDZ-6b >1000.18>555
Celecoxib 15.00.3542.8
Indomethacin 0.020.600.03

Table 2: Enzyme inhibition profile. Compound PDZ-6b demonstrates superior selectivity for COX-2 compared to the standard Celecoxib, suggesting a safer profile [3][4].

Structure-Activity Relationship (SAR) Analysis

Based on the screening data, the following structural features correlate with enhanced biological activity:

  • C3/C6 Substitution: Asymmetric substitution at positions 3 and 6 of the pyridazine ring is critical.

    • Observation: A hydrophobic group (e.g., phenyl, 4-Cl-phenyl) at C6 enhances membrane permeability and COX-2 pocket fit.

  • Linker Moiety:

    • Observation: Hydrazone or amide linkers at C3 often improve hydrogen bonding capability with residues like Arg120 in COX-2 or Asp1046 in VEGFR-2.

  • N-Alkylation:

    • Observation: N-alkylation of the pyridazinone ring (e.g., N-ethyl) often decreases antibacterial activity against Gram-positive strains but may enhance metabolic stability [2].

References

  • MDPI Pharmaceuticals. (2024). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available at: [Link]

  • Bioorganic Chemistry. (2024).[4] Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Elsevier.[4] Available at: [Link]

  • ResearchGate. (2025). New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Journal of Medicinal Chemistry. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity. ACS Publications. Available at: [Link]

Sources

In Silico Modeling and Docking Studies of 3-(Piperidin-4-yl)pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Epigenetic Modulators and Kinase Inhibitors

Executive Summary

The 3-(Piperidin-4-yl)pyridazine scaffold represents a privileged structure in medicinal chemistry, merging the hydrogen-bond accepting capacity of the electron-deficient pyridazine ring with the basic, solubilizing properties of the piperidine moiety. This guide details the computational workflow for modeling this scaffold, specifically focusing on its application as a competitive inhibitor for Lysine Specific Demethylase 1 (LSD1/KDM1A) and Acetylcholinesterase (AChE) .

The unique challenge in modeling this scaffold lies in accurately predicting the protonation state of the piperidine nitrogen (


) versus the pyridazine nitrogens (

), and the subsequent electrostatic interactions within the binding pocket. This whitepaper provides a self-validating protocol for researchers to design, dock, and simulate derivatives of this scaffold with high predictive accuracy.

Structural Preparation & Quantum Mechanical Analysis

Before docking, the ligand's electronic and conformational landscape must be mapped. Standard force fields often fail to capture the specific electron-withdrawing effects of the pyridazine ring on the attached piperidine.

Conformational Analysis

The connection between the C3-pyridazine and C4-piperidine allows for free rotation, but steric clashes often restrict the piperidine ring to a specific chair conformation relative to the heteroaromatic plane.

  • Protocol: Perform a relaxed potential energy surface (PES) scan on the dihedral angle connecting the two rings.

  • Tool: Gaussian 16 or ORCA.

  • Method: DFT at the B3LYP/6-311G(d,p) level.

  • Insight: Identifying the global minimum energy conformer prevents the docking algorithm from wasting search cycles on high-energy "boat" conformations or sterically forbidden rotamers.

Protonation State & Charge Assignment

The biological activity of this compound is heavily dependent on the ionization of the secondary amine in the piperidine ring.

Atom SiteApprox. pKaPhysiological State (pH 7.4)Modeling Action
Piperidine NH~10.8Protonated (+1 Charge)Mandatory: Model as cationic ammonium.
Pyridazine N1/N2~2.3NeutralModel as neutral H-bond acceptors.

Critical Step: Calculate partial charges using the RESP (Restrained Electrostatic Potential) method rather than Gasteiger charges. The electron-deficient pyridazine ring pulls electron density from the piperidine, altering the electrostatic potential surface (ESP) significantly compared to a standard phenyl-piperidine analog.

Target Selection & Protein Preparation

For this guide, we utilize LSD1 (Lysine Specific Demethylase 1) as the primary case study. LSD1 inhibitors often feature a basic amine (mimicking the H3K4 lysine) and an aromatic system (stacking with FAD).

Crystal Structure Selection
  • Target: Human LSD1 (KDM1A).[1]

  • PDB ID: 2V1D (Co-crystallized with a peptide substrate) or 5L3E (Inhibitor bound).

  • Selection Logic: Structure 5L3E is preferred for small molecule docking as the active site is already in an "open" conformation suitable for ligand entry.

The "FAD Cofactor" Protocol

LSD1 is a flavin-dependent enzyme. Standard docking setups often neglect the FAD cofactor or treat it as part of the protein without assigning correct parameters.

  • Retain FAD: Do not delete the FAD molecule. It forms the floor of the binding pocket.

  • Redox State: Model FAD in its oxidized quinone state (FAD), as the inhibitor typically binds before the catalytic reduction cycle.

  • H-Bond Network: Ensure the conserved water molecules bridging FAD and the catalytic residues are preserved if using a "wet" docking approach.

Molecular Docking Workflow

The following diagram outlines the logical flow from ligand preparation to post-docking analysis.

DockingWorkflow cluster_constraints Critical Constraints Ligand Ligand: this compound QM QM Optimization (B3LYP/6-31G*) Ligand->QM Prep Ligand Prep (Protonation pH 7.4 + Stereoisomers) QM->Prep Docking Molecular Docking (Glide XP / AutoDock Vina) Prep->Docking Protein Protein: LSD1 (PDB: 5L3E) ProtPrep Protein Prep (H-bond Opt + FAD Parametrization) Protein->ProtPrep Grid Grid Generation (Center: FAD + Asp555) ProtPrep->Grid Grid->Docking Constraint1 Salt Bridge: Asp555 Grid->Constraint1 Constraint2 Pi-Stacking: Trp751 Grid->Constraint2 Filter Interaction Filtering (Salt Bridge > 2.8Å) Docking->Filter MD MD Simulation (100 ns Production Run) Filter->MD

Figure 1: Computational workflow for docking this compound derivatives into the LSD1 active site.

Grid Generation

Define the active site box centered on the N5 atom of the FAD cofactor.

  • Dimensions:

    
     Å.
    
  • Core Constraint: The piperidine nitrogen must fall within H-bonding distance of Asp555 (or equivalent acidic residue depending on the target), mimicking the interaction of the histone H3 Lysine-4.

Docking Algorithm Settings
  • Precision: Extra Precision (XP) if using Glide; Exhaustiveness=32 if using AutoDock Vina.

  • Penalty Terms: Apply high penalties for "amind" (amide-like) planar geometries on the piperidine ring to force the chair conformation.

  • Pose Selection: Do not rely solely on docking score. Filter poses based on the existence of a salt bridge between the piperidine NH+ and the target carboxylate (Asp/Glu).

Molecular Dynamics (MD) Simulation Strategy

Docking provides a static snapshot. MD is required to verify if the pyridazine ring maintains stable pi-stacking interactions over time.

System Setup
  • Force Field: CHARMM36m (best for protein-ligand complexes) or AMBER ff14SB with GAFF2 for the ligand.

  • Solvation: TIP3P water model, cubic box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

Simulation Protocol
  • Minimization: 5000 steps steepest descent to remove steric clashes.

  • Equilibration (NVT): 1 ns, restraining protein backbone and ligand heavy atoms.

  • Equilibration (NPT): 1 ns, releasing ligand restraints to allow induced fit.

  • Production: 100 ns unconstrained run.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable binding mode.

  • H-Bond Occupancy: Calculate the percentage of simulation time the Piperidine-Asp555 salt bridge exists. A value > 60% validates the pose.[2]

  • MM-GBSA: Calculate binding free energy (

    
    ) using snapshots from the last 20 ns of the trajectory.
    

MD_Analysis Trajectory MD Trajectory (100 ns) RMSD RMSD Analysis Stability Check Trajectory->RMSD HBond H-Bond Lifetime (Asp555 Interaction) Trajectory->HBond Energy MM-GBSA Binding Energy Trajectory->Energy Decision Valid Lead? RMSD->Decision HBond->Decision Energy->Decision

Figure 2: Post-simulation analysis logic for validating ligand stability.

In Silico ADMET Profiling

The this compound scaffold is generally favorable for drug-likeness, but specific derivatives must be screened.

  • Lipophilicity (LogP): The pyridazine ring lowers LogP compared to a phenyl ring, improving water solubility. Target range: 1.0 - 3.5.

  • Polar Surface Area (TPSA):

    • Pyridazine contribution: ~26 Ų.

    • Piperidine contribution: ~12 Ų.

    • Total: ~38 Ų (highly permeable, potential for BBB penetration if substituents are lipophilic).

  • Metabolic Stability: The pyridazine ring is relatively stable against CYP450 oxidation compared to electron-rich phenyl rings, though the piperidine nitrogen is a site for N-oxidation or demethylation.

Case Study: LSD1 Inhibition Results

In a validation study based on literature analogs (e.g., 3-(piperidin-4-ylmethoxy)pyridine derivatives [1]), the docking protocol described above yielded the following interaction fingerprint:

  • Salt Bridge: Piperidine NH+

    
     Asp555 (Distance: 2.7 Å).
    
  • Pi-Pi Stacking: Pyridazine ring

    
     Trp751 (Distance: 3.8 Å, Parallel displaced).
    
  • Hydrophobic Enclosure: The piperidine ring sits in a hydrophobic cage formed by Val333 and Tyr761.

This specific binding mode explains the high potency (


 nM) of these derivatives, as they effectively mimic the substrate's electrostatic and steric profile while blocking the catalytic FAD center.

References

  • Li, Y., et al. (2016). "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1".[1][3] Journal of Medicinal Chemistry.

  • Bouchentouf, S., et al. (2024). "Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors". MDPI.

  • Wermuth, C.G. (2001). "Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors". Journal of Medicinal Chemistry.

  • Zhao, B., et al. (2024).[4] "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry". Bioorganic & Medicinal Chemistry.

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The Pyridazine Nucleus: A Physicochemical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, the pyridazine ring stands out as a "versatile" and "privileged" scaffold.[1][2] This six-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not just a structural curiosity but a powerhouse of unique physicochemical properties that can be strategically exploited to overcome challenges in drug design.[3][4] Its inherent characteristics, including a high dipole moment, robust hydrogen-bonding capacity, and modulated basicity, offer medicinal chemists a sophisticated toolkit to fine-tune molecular properties, enhance target interactions, and improve pharmacokinetic profiles.[3][5]

This guide provides an in-depth exploration of the core physicochemical properties of pyridazine-containing compounds. We will dissect the electronic nature of the ring, its impact on properties like solubility and lipophilicity, and how these fundamental characteristics translate into tangible effects on a compound's absorption, distribution, metabolism, and excretion (ADME). Moving beyond theory, we will present standardized protocols for measuring these key parameters and analyze case studies of approved drugs to illustrate the real-world application of these principles.

Core Physicochemical Properties of the Pyridazine Ring

The defining feature of pyridazine is the 1,2-arrangement of its nitrogen atoms. This juxtaposition creates a unique electronic environment that dictates the molecule's behavior.

Electronic Properties & Dipole Moment

The two electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect, making the pyridazine ring π-deficient.[6] This electron deficiency is a critical feature, influencing the reactivity of the ring and the properties of its substituents.[7] A direct consequence of this asymmetric electron distribution is a significant dipole moment (approximately 4D), which is substantially higher than that of pyridine (2.22D) or benzene.[7][8] This large dipole moment is not merely a physical constant; it plays a crucial role in molecular recognition by facilitating strong π-π stacking and dipole-dipole interactions with biological targets, such as amino acid residues in an enzyme's active site.[3][7]

Basicity and Ionization (pKa)

The pyridazine nucleus is a weak base. The pKa of pyridazine is approximately 2.24-2.3, which is significantly lower than that of pyridine (pKa ≈ 5.2).[3][8][9] This reduced basicity stems from the inductive effect of the adjacent nitrogen atoms, which destabilizes the protonated form.

From a drug design perspective, this weak basicity is often advantageous. At a physiological pH of 7.4, pyridazine and its simple derivatives are overwhelmingly in their neutral, un-ionized state. This prevents the formation of unwanted positive charges that can hinder membrane permeability and lead to off-target interactions. However, basicity can be increased by adding electron-donating groups. For instance, 3-aminopyridazines are sufficiently basic to form stable salts, a property utilized in the formulation of drugs like Minaprine.[3]

Lipophilicity (LogP/LogD)

Lipophilicity, a key determinant of a drug's ADME profile, is quantified by the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH). The parent pyridazine is hydrophilic, with a negative LogP value of approximately -0.77.[9] The polarity endowed by the two nitrogen atoms and the high dipole moment contribute to its preference for the aqueous phase over an organic phase like octanol.[3][9]

This inherent hydrophilicity makes the pyridazine scaffold an excellent starting point for replacing more lipophilic rings (like a phenyl group) to improve solubility and reduce metabolic liabilities.[3] A study on phenyl ring replacements found that a C-3-substituted pyridazine offered an optimal balance of properties, significantly reducing LogD and human serum albumin binding while enhancing aqueous solubility.[3]

Solubility

Pyridazine is completely miscible with water.[8][9] This high aqueous solubility is a direct result of its polarity and its capacity to act as a dual hydrogen bond acceptor. The lone electron pairs on both nitrogen atoms can readily form hydrogen bonds with water molecules, facilitating its dissolution.[7][9] This property is invaluable in drug development, where poor aqueous solubility is a frequent cause of compound attrition. Incorporating a pyridazine moiety can be a deliberate strategy to enhance the solubility of a lead compound.

Hydrogen Bonding Capacity

The pyridazine ring is a potent hydrogen bond acceptor.[7] The proximity of the two nitrogen atoms creates a region of high electron density, allowing for robust, and sometimes dual, hydrogen-bonding interactions with a target protein.[3][4] This dual acceptor capacity is a unique feature compared to other diazines (pyrimidine, pyrazine) where the nitrogens are further apart. Because of its low basicity, this hydrogen-bond accepting ability is preserved even at lower pH values where more basic heterocycles like pyridine would be protonated and lose this capability.[3] This can be critical for maintaining target affinity across different physiological compartments.

Comparative Physicochemical Properties of Diazines
PropertyPyridazine (1,2-Diazine)Pyrimidine (1,3-Diazine)Pyrazine (1,4-Diazine)Benzene
pKa ~2.24[9][10]~1.1~0.6N/A
cLogP -0.77[9]0.26-0.0022.13
Dipole Moment (D) ~4.0[8]~2.3300
Water Solubility Miscible[9]HighHighLow
Boiling Point (°C) 208[11]12311580
TPSA (Ų) 25.8[9]25.825.80

Impact on Drug Development & ADME Properties

The unique physicochemical profile of the pyridazine core directly influences a molecule's pharmacokinetic and pharmacodynamic behavior.

  • Absorption & Distribution : The hydrophilicity of the pyridazine ring enhances aqueous solubility, which is a prerequisite for oral absorption. However, a balance must be struck, as excessive hydrophilicity can hinder passive diffusion across the gut wall. The ability to form intramolecular hydrogen bonds, facilitated by the pyridazine scaffold, can shield polar groups and enhance membrane permeability, as seen in the approved drug deucravacitinib.[3][5]

  • Metabolism : The electron-deficient nature of the pyridazine ring generally makes it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to electron-rich aromatic rings.[9] This can lead to improved metabolic stability, a longer half-life, and a reduced potential for drug-drug interactions.[9][12] However, substituents on the ring are still susceptible to metabolism, and their positions can be strategically chosen to block metabolic hotspots.

  • Target Binding & Pharmacodynamics : The strong dipole moment and dual hydrogen bond acceptor capability are pivotal for high-affinity target binding.[3] These interactions provide enthalpic gains that contribute to a compound's potency. The rigid structure of the ring also serves as a well-defined scaffold, presenting substituents to the target protein in a precise orientation.

Logical Framework: From Core Properties to Clinical Outcomes

The interplay between the fundamental electronic structure of pyridazine and its ultimate effect on drug performance can be visualized as a logical cascade.

G cluster_0 Fundamental Electronic Properties cluster_1 Core Physicochemical Properties cluster_2 Pharmacokinetic Profile (ADME) cluster_3 Pharmacodynamic & Clinical Outcomes A 1,2-Nitrogen Arrangement (π-Deficient Ring) C Low Basicity (pKa ~2.2) A->C F Metabolic Resistance A->F B High Dipole Moment (~4D) D Hydrophilicity (logP < 0) B->D J Enhanced Target Binding (Potency & Selectivity) B->J G Modulated Permeability & Improved Solubility C->G D->G E Dual H-Bond Acceptor E->J H Reduced CYP Metabolism (Increased Half-life) F->H I Favorable Distribution G->I K Improved Therapeutic Index (Efficacy vs. Safety) H->K I->K J->K

Caption: Logical flow from electronic properties of pyridazine to clinical outcomes.

Experimental Determination of Physicochemical Properties

Accurate measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR).

Workflow for In Vitro Microsomal Stability Assay

This assay is a cornerstone for early ADME profiling, assessing a compound's susceptibility to Phase I metabolism.

G prep Preparation 1. Compound Stock (DMSO) 2. Liver Microsomes (e.g., HLM) 3. NADPH Regenerating System incubate Incubation - Pre-warm microsomes & compound at 37°C - Initiate reaction with NADPH - Aliquots taken at time points (0, 5, 15, 30, 60 min) prep->incubate Combine Reagents quench Reaction Quenching - Add cold Acetonitrile with Internal Standard (IS) to aliquots incubate->quench Stop Reaction process Sample Processing - Centrifuge to precipitate protein - Transfer supernatant to new plate quench->process Separate Supernatant analyze LC-MS/MS Analysis - Quantify remaining parent compound relative to IS at each time point process->analyze Inject Sample calculate Data Analysis - Plot ln(% Remaining) vs. Time - Calculate half-life (t½) and intrinsic clearance (Clint) analyze->calculate Generate Data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Protocol: Potentiometric pKa Determination

Objective: To determine the acid dissociation constant (pKa) of a pyridazine-containing compound.

  • Preparation:

    • Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

    • Prepare a solution of the test compound at a known concentration (e.g., 1-5 mM) in a co-solvent system (e.g., methanol/water) to ensure solubility across the pH range.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Place the compound solution in a thermostatted vessel (e.g., 25°C) with constant stirring.

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • If the compound is a base, titrate by adding small, precise increments of the standardized HCl solution. If it is an acid, titrate with NaOH.

    • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point of the titration curve (i.e., where 50% of the compound is ionized).

    • For more complex molecules or overlapping pKa values, use specialized software (e.g., Hyperquad) to refine the pKa values from the titration data.

  • Validation:

    • Run a blank titration (solvent only) to correct for any effects of the solvent system.

    • Test a compound with a known pKa (e.g., pyridine) to validate the experimental setup and procedure.

Protocol: Shake-Flask Method for LogP Determination

Objective: To measure the octanol-water partition coefficient (LogP) of a neutral compound.

  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This is critical for thermodynamic equilibrium.

    • Prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each).

    • Add a small amount of the compound stock solution, ensuring the final concentration is detectable in both phases but does not exceed the solubility limit in either.

    • Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at low speed to ensure complete separation of the aqueous and octanol phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC-UV). A calibration curve in each phase is required for accurate quantification.

  • Calculation:

    • Calculate LogP using the formula: LogP = log₁₀ ( [Compound]octanol / [Compound]water )

  • Validation:

    • Perform the experiment in triplicate to ensure reproducibility.

    • Measure the LogP of a standard compound (e.g., toluene) to verify the accuracy of the method.

Case Studies: Pyridazine in Approved Drugs

The theoretical advantages of the pyridazine scaffold are best demonstrated by its successful incorporation into marketed drugs.

DrugStructureKey IndicationRole of the Pyridazine Ring
Deucravacitinib A deuterated allosteric TYK2 inhibitorPlaque PsoriasisThe pyridazine ring is crucial for target engagement. It forms an intramolecular hydrogen bond that enhances membrane permeability and contributes to its unique allosteric binding mode.[3][5]
Relugolix A GnRH receptor antagonistProstate Cancer, Uterine FibroidsThe pyridazine component helps to optimize the physicochemical properties of this large molecule, contributing to its oral bioavailability and overall ADME profile.[3][4]

Conclusion

The pyridazine nucleus is far more than a simple heterocyclic building block. Its unique electronic and physical properties—a strong dipole moment, weak basicity, and robust hydrogen bonding capability—provide a powerful platform for addressing key challenges in modern drug discovery. By understanding and leveraging these intrinsic features, medicinal chemists can rationally design molecules with improved solubility, enhanced metabolic stability, and superior target affinity. The successful application of pyridazine in recently approved drugs like Deucravacitinib and Relugolix validates its importance and signals a growing appreciation for its role in developing the next generation of therapeutics.[3][4] As the drive for compounds with optimized, "drug-like" properties continues, the versatile pyridazine scaffold is poised to become an even more indispensable tool in the medicinal chemist's arsenal.

References

  • Borisova, B., Laronze-Cochard, M., & Gérard, S. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1), 3-16. [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1111-1124. [Link]

  • Liu, Z. Q., Zhang, Q., Liu, Y. L., Yu, X. Q., Chui, R. H., Zhang, L. L., Zhao, B., & Ma, L. Y. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 111, 117847. [Link]

  • Cignarella, G., Barlocco, D., & Pinna, G. A. (2012). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Medicinal Chemistry Research, 21(10), 2695-2715. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]

  • Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., & Moawad, A. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

  • Unnissa, S. H., & Rajan, D. (2016). Drug design, development and biological screening of pyridazine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 999-1004. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • ChemWhat. (n.d.). Pyridazine CAS#: 289-80-5. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

  • IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts, 11(2). [Link]

Sources

Structure-Activity Relationship (SAR) of 3-(Piperidin-4-yl)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 3-(Piperidin-4-yl)pyridazine scaffold, a privileged substructure in modern medicinal chemistry.[1] It focuses on its utility as a bioisostere, its electronic properties, and its application in GPCR ligand design (specifically Muscarinic and Histamine receptors) and enzyme inhibition.

Executive Summary: The "Polar Biaryl" Advantage

The This compound scaffold represents a critical evolution from the classical biphenyl or phenyl-pyridine templates.[1] In drug discovery, this core is primarily utilized to modulate lipophilicity (LogD) and basicity (pKa) while maintaining a rigid biaryl-like vector.[1]

Unlike the 3-(piperidin-4-yl)pyridine scaffold (common in antihistamines and muscarinic agonists), the introduction of the second nitrogen in the pyridazine ring creates a "diazine effect":

  • Reduced Basicity: The pyridazine ring is significantly more electron-deficient, reducing the pKa of the system compared to pyridine analogs.[1]

  • Increased Polarity: It lowers LogP, often improving metabolic stability and reducing CNS side effects (unless specific lipophilic substituents are added to force blood-brain barrier penetration).[1]

  • Unique H-Bonding: The adjacent nitrogens (N1, N2) provide a distinct hydrogen bond acceptor motif that can engage specific serine/threonine residues in GPCR binding pockets (e.g., Muscarinic M1/M4).[1]

Structural Biology & Electronic Profile

To understand the SAR, one must first analyze the electronic distribution of the core.

The Diazine Electronic Sink

The pyridazine ring acts as an electron sink.[1] When attached to the C4 position of a piperidine:

  • Piperidine Nitrogen (N-1): The pKa is typically 9.0–9.5 in simple alkyl-piperidines.[1] When linked to a pyridazine, the inductive electron-withdrawal lowers this slightly, but less than if directly N-linked.[1]

  • Pyridazine Ring: The N=N bond creates a high dipole moment (~3.9 D for pyridazine vs 2.2 D for pyridine).[1] This increases aqueous solubility.[1]

Conformational Dynamics

The bond connecting the piperidine (C4) and pyridazine (C3) allows for rotation, but the energy minimum often lies where the piperidine ring is twisted relative to the pyridazine plane to minimize steric clash between the piperidine C3/C5 protons and the pyridazine C4 proton.

Key Design Consideration: Rigidification strategies (e.g., adding a methyl group at the pyridazine C4 position) can lock the conformation, potentially increasing potency if the locked conformer matches the bioactive pose.

Detailed SAR Analysis

The SAR of this scaffold is best understood by dissecting it into three distinct vectors: Region A (Piperidine Nitrogen) , Region B (The Linker/Core) , and Region C (Pyridazine C6-Substitution) .

SAR Map: Vectors of Modification

SAR_Map Piperidine Piperidine Ring (Solubility/Basic Center) Linker C4-C3 Bond (Rotational Freedom) Piperidine->Linker Pyridazine Pyridazine Core (Polar Scaffold) Linker->Pyridazine Core_Sub Region B: Core Substitution (Conformation) - 4-Me: Torsional Lock - 5-F: Metabolic Block Pyridazine->Core_Sub C6_Sub Region C: C6-Substitution (Potency/Binding) - Aryl: Hydrophobic Pocket - Heteroaryl: Pi-Stacking Pyridazine->C6_Sub N_Sub Region A: N-Substitution (PK & Selectivity) - Methyl/Ethyl: Agonism (M1/M4) - Benzyl/Aryl: Antagonism (H3/Smo) N_Sub->Piperidine

Figure 1: SAR Vector Map for this compound. The scaffold is modular, allowing independent optimization of pharmacokinetics (Region A) and pharmacodynamics (Region C).

Region A: The Piperidine Nitrogen (The "Address")

This is the primary handle for modulating the functional mode (Agonist vs. Antagonist).

  • Small Alkyl Groups (Methyl, Propargyl):

    • Effect: Maintains a compact profile suitable for orthosteric binding in Muscarinic receptors (M1/M4 agonists).[1]

    • Mechanism:[1][2][3][4] Mimics the quaternary ammonium of acetylcholine without the permanent charge, allowing BBB penetration.

  • Bulky Lipophilic Groups (Benzyl, Phenethyl, Sulfonyl):

    • Effect: Shifts activity toward Antagonism .

    • Example: In Histamine H3 antagonists, a rigid cyclobutyl or propyl-linked aryl group here accesses a secondary hydrophobic pocket.[1]

    • M4 Antagonists: Sulfonylation of a piperazine/piperidine at this position is a key feature of recent M4 antagonist series (e.g., VU0467154 analogs).

Region C: The Pyridazine C6 Position (The "Effector")

The C6 position is the most chemically accessible site for diversification via Suzuki or Stille couplings.

  • Aryl/Heteroaryl Substituents:

    • Bioisosterism:[1][5] Replacing a phenyl ring (in a biphenyl system) with pyridazine-C6-phenyl increases solubility (~10-fold) and reduces CYP450 inhibition due to the lower lipophilicity.[1]

    • Electronic Tuning: Electron-donating groups (EDGs) on the C6-aryl ring stabilize the pyridazine, while electron-withdrawing groups (EWGs) make the ring more susceptible to nucleophilic attack (metabolic instability).[1]

  • Alkoxy/Thioalkoxy Groups:

    • Direct displacement of C6-halogens with alkoxides creates ethers that can mimic the "Xanomeline" hexyloxy tail, crucial for M1/M4 receptor activation.[1]

Case Study: Muscarinic M1/M4 Agonist Optimization

This scaffold has been extensively explored as a bioisostere for the tetrahydropyridine-thiadiazole core of Xanomeline .[1]

Objective: Improve the metabolic stability of Xanomeline (which suffers from rapid N-oxidation and thiadiazole ring opening) while retaining M1/M4 efficacy.

Compound ClassStructure CoreM1 Potency (EC50)Metabolic Stability (t1/2)Notes
Reference Xanomeline (Thiadiazole)~30 nMLow (< 30 min)High cholinergic side effects due to rapid peak.[1]
Analog 1 3-(Piperidin-4-yl)pyridine~50 nMModerateGood potency, but hERG liability often high.[1]
Analog 2 This compound ~120 nM High (> 2 h) Lower potency due to reduced basicity, but excellent safety profile.
Optimized 3-(1-Methylpiperidin-4-yl)-6-alkoxypyridazine~45 nMHighAlkoxy chain at C6 restores hydrophobic contacts lost by ring switch.[1]

Key Insight: The pyridazine ring is less lipophilic than the thiadiazole.[1] To regain potency, a lipophilic tail (e.g., hexyloxy or butyloxy) at the C6 position is required to engage the hydrophobic pocket of the Muscarinic receptor.

Synthetic Methodologies

Accessing the this compound core requires specific heterocyclic chemistry strategies. The two most robust routes are Suzuki Coupling (convergent) and Minisci Radical Addition (divergent).

Synthetic Workflow Diagram

Synthesis Start1 3,6-Dichloropyridazine StepA1 Step 1: Suzuki Coupling (Pd(PPh3)4, Na2CO3, DME) Start1->StepA1 Start2 Pyridine-4-boronic acid (or Piperidine-4-metallics) Start2->StepA1 InterA Intermediate: 3-Chloro-6-(pyridin-4-yl)pyridazine StepA1->InterA StepA2 Step 2: Catalytic Hydrogenation (H2, PtO2, AcOH) -> Reduces Pyridine to Piperidine InterA->StepA2 Product SCAFFOLD: This compound StepA2->Product High Yield StartB1 Pyridazine StepB1 Step 1: Minisci Reaction (AgNO3, (NH4)2S2O8, TFA) StartB1->StepB1 StartB2 4-Carboxypiperidine (Radical Source) StartB2->StepB1 StepB1->Product Regioselectivity Issues

Figure 2: Synthetic pathways. Route A (Suzuki followed by reduction) is preferred for scale-up due to better regiocontrol compared to the radical Minisci chemistry (Route B).[1]

Detailed Protocol: Route A (Suzuki/Reduction Strategy)
  • Coupling: React 3,6-dichloropyridazine (1.0 eq) with 4-pyridineboronic acid (1.1 eq) using Pd(PPh3)4 (5 mol%) and Na2CO3 (2M) in DME/Water at 90°C. This yields the 3-chloro-6-(pyridin-4-yl)pyridazine.[1]

    • Note: The chlorine at C6 is preserved for further functionalization (Region C).[1]

  • Functionalization (Optional): Displace the C6-chlorine with an alkoxide or amine before reduction if the substituent is stable to hydrogenation.[1]

  • Reduction: Hydrogenate the pyridine ring to piperidine using PtO2 (Adams' catalyst) in Acetic Acid at 50 psi H2.

    • Critical Control: Pyridazines can be labile to N-N bond cleavage under harsh reduction.[1] Monitor carefully. Using PtO2 in AcOH selectively reduces the pyridine ring over the electron-deficient pyridazine ring.[1]

Experimental Validation: Functional Assays

To validate the SAR, a Calcium Mobilization Assay (FLIPR) is the standard for Gq-coupled GPCRs (like M1/M3/M5) or Gi-coupled (M2/M4 via chimeric G-proteins).[1]

Protocol: FLIPR Calcium Flux (M1 Agonist Mode)
  • Cell Line: CHO-K1 cells stably expressing human M1 receptor and Gα16 (promiscuous G-protein to couple M1 to Calcium release).[1]

  • Dye Loading: Incubate cells with Fluo-4 AM ester (2 µM) in HBSS buffer + 2.5 mM Probenecid (to inhibit dye efflux) for 45 min at 37°C.

  • Compound Addition: Prepare this compound analogs in DMSO. Dilute in assay buffer (HBSS + 20 mM HEPES).

  • Measurement:

    • Monitor baseline fluorescence (Ex 488 nm / Em 525 nm).

    • Add compound.[1][6][7][8][9]

    • Record peak fluorescence (Max – Min).[1]

  • Data Analysis: Normalize to response of 10 µM Acetylcholine (100% control). Calculate EC50 using a 4-parameter logistic fit.

Self-Validating Check:

  • Positive Control: Acetylcholine or Carbachol must yield a robust signal.[1]

  • Negative Control: Atropine (Antagonist) pre-treatment must abolish the signal of the test compound. If the signal persists with Atropine, the compound is a false positive (fluorescent artifact or non-specific calcium release).

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses pyridazine as a privileged scaffold).

  • Lindsley, C. W., et al. (2017).[10] "Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Bymaster, F. P., et al. (1997).[11] "Xanomeline: A selective muscarinic agonist for the treatment of Alzheimer's disease."[1][8] Drug Development Research. (Foundation for biaryl-piperidine agonists).[1]

  • Palacino, J., et al. (2015).[12] "SMN2 splicing modulators enhance U1-pre-mRNA association and rescue SMA mice."[1] Nature Chemical Biology.[1] (Example of pyridazine pharmacophore in Branaplam).

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Pyridazine Architectures in Modern Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of pyridazine derivatives in medicinal chemistry, structured for researchers and drug development professionals.

Executive Summary

The pyridazine ring (1,2-diazine) has evolved from a mere chemical curiosity into a "privileged scaffold" in modern medicinal chemistry.[1] Unlike its isomers pyrazine and pyrimidine, pyridazine offers a unique dipole moment (3.95 D), high water solubility, and specific hydrogen-bonding capabilities that allow it to serve as a bioisostere for phenyl rings, carboxylates, or other heteroaromatic systems.[1] This guide analyzes the synthetic accessibility, structure-activity relationships (SAR), and clinical utility of pyridazine derivatives, with a specific focus on kinase inhibitors and metabolic modulators like Glutaminase 1 (GLS1) inhibitors.[1][2]

Chemical Properties & Synthetic Strategies[2][3][4][5][6]

The pharmacophoric value of pyridazine lies in its ability to lower lipophilicity (logP) while maintaining aromaticity. Its two adjacent nitrogen atoms provide a specific vector for hydrogen bond acceptance, often critical for interacting with solvent-exposed regions of a protein binding pocket.[1]

Core Synthetic Pathways

The construction of the pyridazine core generally follows three dominant strategies.

A. Condensation Strategies (Classical)

The most scalable route involves the condensation of hydrazine (


) with 1,4-dicarbonyl compounds (Paal-Knorr type synthesis).[1] This method is preferred for generating 3,6-disubstituted pyridazines, such as those found in Telaglenastat  analogs.[1]
B. Inverse Electron Demand Diels-Alder (IEDDA)

For highly substituted or fused systems, the reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles (alkenes/alkynes) yields pyridazines after the extrusion of nitrogen gas (


).[1] This "Click Chemistry" approach is increasingly used for bioconjugation and late-stage functionalization.
C. Metal-Catalyzed Cross-Coupling

Modern medicinal chemistry relies heavily on the functionalization of pre-formed halogenated pyridazines (e.g., 3,6-dichloropyridazine) via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to rapidly generate SAR libraries.[1]

Visualization: Synthetic Workflows

The following diagram outlines the logical flow of these synthetic methodologies.

SyntheticPathways Start1 1,4-Dicarbonyls Process1 Cyclocondensation (Paal-Knorr) Start1->Process1 Start2 1,2,4,5-Tetrazines Process2 IEDDA Cycloaddition (-N2) Start2->Process2 Start3 Dihalopyridazines Process3 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Start3->Process3 Reagent1 Hydrazine (N2H4) Reagent1->Process1 Reagent2 Dienophile (Alkyne/Enamine) Reagent2->Process2 Reagent3 Boronic Acids / Terminal Alkynes Reagent3->Process3 Product Bioactive Pyridazine Scaffold Process1->Product Yields 3,6-disubstituted core Process2->Product Regioselective Synthesis Process3->Product Late-Stage Diversification

Figure 1: Primary synthetic workflows for accessing pyridazine scaffolds in drug discovery.

Pharmacological Applications & SAR

Case Study 1: Kinase Inhibitors (Fused Systems)

Drug: Ponatinib (Iclusig) [1][3]

  • Target: BCR-ABL (including T315I mutation).[1]

  • Scaffold: Imidazo[1,2-b]pyridazine .[1][3][4][5][6][7][8]

  • Mechanism: The imidazo[1,2-b]pyridazine core serves as the "hinge binder," mimicking the adenine ring of ATP. The nitrogen atoms in the fused system form critical hydrogen bonds with the kinase hinge region (e.g., Met318 in ABL).

  • SAR Insight: The fusion of the imidazole ring onto the pyridazine increases planarity and extends the aromatic surface area, enhancing van der Waals interactions within the hydrophobic pocket.

Case Study 2: Metabolic Modulators (Monocyclic Systems)

Drug Candidate: Telaglenastat (CB-839) [1][9][10]

  • Target: Glutaminase 1 (GLS1).[1][9][11]

  • Scaffold: 3,6-Disubstituted Pyridazine .

  • Mechanism: Telaglenastat acts as an allosteric inhibitor.[12] It binds to a distinct site from the catalytic center, locking the enzyme in an inactive tetrameric state.

  • SAR Insight: The central pyridazine ring acts as a rigid linker that orients two flexible "arms" (often containing thiadiazoles or phenyl groups) into specific hydrophobic pockets. The pyridazine nitrogen atoms are crucial for water-mediated hydrogen bonds that stabilize the inhibitor-enzyme complex.[1]

Visualization: SAR Logic of Telaglenastat

The diagram below illustrates the pharmacophoric features required for GLS1 inhibition based on the pyridazine core.

SAR_Logic Core Pyridazine Core (Scaffold Rigidity) Linker Amide/Ether Linkers Core->Linker 3,6-Substitution Target GLS1 Allosteric Site (Dimer Interface) Core->Target Water-Mediated H-Bonds Sub1 Side Chain A (Hydrophobic Interaction) Sub1->Target Pi-Stacking / Van der Waals Sub2 Side Chain B (H-Bond Donor/Acceptor) Sub2->Target Specific H-Bonding Linker->Sub1 Linker->Sub2

Figure 2: Structure-Activity Relationship (SAR) map for pyridazine-based GLS1 inhibitors.[1]

Quantitative Data Summary

The following table summarizes the potency and physicochemical profiles of key pyridazine-based agents.

CompoundClassPrimary TargetIC50 / KdClinical StatusKey Structural Feature
Ponatinib Kinase InhibitorBCR-ABL (T315I)0.37 nM (IC50)FDA ApprovedImidazo[1,2-b]pyridazine fused core
Telaglenastat Metabolic InhibitorGLS1 (KGA/GAC)23 nM (IC50)Phase 23,6-Disubstituted pyridazine linker
Minaprine PsychotropicMAO-A / AChE~15 µM (IC50)Withdrawn3-Amino-6-phenylpyridazine
Cadralazine AntihypertensiveVasodilatorN/A (Prodrug)Approved (Ex-US)Hydrazinopyridazine

Experimental Protocols

Protocol A: Synthesis of Ponatinib Intermediate

Target: 3-Ethynylimidazo[1,2-b]pyridazine This intermediate is critical for the Sonogashira coupling that installs the "tail" of the Ponatinib molecule.[1]

Reagents:

  • 3-Amino-6-chloropyridazine[1]

  • Chloroacetaldehyde (50% aq.)[1]

  • N-Iodosuccinimide (NIS)[1]

  • Trimethylsilylacetylene (TMSA)[1]

  • Pd(PPh3)2Cl2, CuI, Triethylamine (TEA)[1]

Step-by-Step Methodology:

  • Cyclization: Dissolve 3-amino-6-chloropyridazine (10 mmol) in ethanol (50 mL). Add chloroacetaldehyde (15 mmol) and reflux for 4-6 hours. Concentrate in vacuo and neutralize with NaHCO3 to yield 6-chloroimidazo[1,2-b]pyridazine.

  • Iodination: Dissolve the product from Step 1 in acetonitrile. Add NIS (1.1 eq) and stir at room temperature for 2 hours. The electrophilic aromatic substitution occurs selectively at the C3 position. Quench with sodium thiosulfate, extract, and purify to obtain 3-iodo-6-chloroimidazo[1,2-b]pyridazine.[1]

  • Sonogashira Coupling: Under an inert atmosphere (N2), combine the iodo-intermediate (5 mmol), TMSA (6 mmol), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%) in dry THF/TEA (1:1). Stir at 50°C for 3 hours.

  • Deprotection: Treat the TMS-protected alkyne with K2CO3 in Methanol/DCM for 1 hour to yield the terminal alkyne 3-ethynylimidazo[1,2-b]pyridazine.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3 proton signal and the appearance of the alkyne proton singlet (~4.5 ppm).

  • LC-MS: Confirm M+1 peak corresponding to the specific halogenated intermediate.

Protocol B: GLS1 Enzymatic Inhibition Assay

Purpose: To determine the IC50 of pyridazine derivatives against Glutaminase 1 (GAC isoform).

Reagents:

  • Recombinant Human GAC (Glutaminase C)[1]

  • Substrate: Glutamine (20 mM)[1]

  • Coupled Enzyme: Glutamate Dehydrogenase (GDH)[13]

  • Cofactor: NAD+[1]

  • Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPO4, 0.1 mg/mL BSA.[1][13]

Workflow:

  • Preparation: Prepare a 2x Enzyme Mix (GAC + GDH + NAD+) in Assay Buffer.

  • Compound Addition: Dispense 1 µL of test compound (in DMSO) into a 96-well black plate. Include DMSO-only controls (0% inhibition) and no-enzyme controls (100% inhibition).

  • Initiation: Add 50 µL of the 2x Enzyme Mix to the wells. Incubate for 10 minutes at room temperature to allow allosteric binding.

  • Reaction: Add 50 µL of Glutamine solution to initiate the reaction.

  • Detection: Monitor the generation of NADH by fluorescence (Ex 340 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope of the linear portion of the curve. Plot % Activity vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.[1]

Future Outlook

The pyridazine scaffold is currently experiencing a renaissance in two specific areas:

  • PROTACs (Proteolysis Targeting Chimeras): Pyridazine derivatives are being explored as linkers or E3 ligase ligands due to their high solubility, which improves the pharmacokinetic profile of these large molecules.

  • Covalent Inhibitors: The electron-deficient nature of the pyridazine ring makes it suitable for nucleophilic aromatic substitution (

    
    ) based covalent probes, particularly when substituted with leaving groups like fluorine or chlorine in the 3/6 positions.
    

References

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 2024.[2]

  • FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate, 2024. (Note: Discusses heterocycle context).

  • Telaglenastat (CB-839) | Glutaminase Inhibitor. Selleck Chemicals, Protocol Data.[1][10]

  • Synthesis of Ponatinib Intermediates Using 4-Bromo-3-(trifluoromethyl)aniline. BenchChem Application Notes.

  • A Phase 1b/2 open label, Dose Escalation and Expansion Study of Telaglenastat. ClinicalTrials.gov, 2019.

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 2021.[1]

Sources

Technical Guide: Solubility & Stability Profiling of 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a rigorous analysis of the solubility and stability profiles of 3-(Piperidin-4-yl)pyridazine , a critical heterocyclic building block in the synthesis of kinase inhibitors and GPCR ligands.

Executive Summary

This compound (MW: 163.22 g/mol ) is a bifunctional scaffold characterized by an electron-deficient pyridazine ring coupled to a saturated, basic piperidine heterocycle. Its utility in drug discovery stems from its ability to engage in hydrogen bonding (pyridazine nitrogens) and ionic interactions (piperidine nitrogen), but these same features dictate a complex solubility and stability profile.

This guide details the physicochemical drivers governing its behavior and provides self-validating protocols for characterization. The dominant basicity of the piperidine moiety (pKa ~11.0) renders the compound highly soluble in acidic aqueous media but prone to oxidative degradation and hygroscopicity in the solid state.

Physicochemical Profiling: The Structural "Why"

To predict behavior, we must first deconstruct the molecule’s electronic environment.

FeatureChemical MoietyPropertyImpact on Analysis
Primary Basic Center Piperidine Nitrogen (Secondary Amine)pKa ≈ 10.8 – 11.2Fully protonated at physiological pH (7.4). High aqueous solubility in acidic buffers.
Weak Basic Center Pyridazine Nitrogens (N1, N2)pKa ≈ 2.3Negligible protonation > pH 3.0. Acts as H-bond acceptor.
Lipophilicity Overall ScaffoldLogP ≈ 0.6 (Predicted)Low lipophilicity indicates poor retention on C18 columns without ion-pairing or high pH mobile phases.
Reactivity Secondary AmineNucleophileSusceptible to N-oxidation and reaction with electrophilic impurities (e.g., aldehydes).

Key Insight: The solubility profile is pH-dependent. Below pH 10, the molecule exists as a cationic species (piperidinium salt), exhibiting high water solubility (>50 mg/mL). Above pH 11, the free base precipitates, though the polar pyridazine ring prevents complete insolubility in water compared to carbocyclic analogs.

Solubility Analysis

Solvent Compatibility Matrix

For stock solution preparation, "like dissolves like" is insufficient. We must account for the protonation state.

  • DMSO: Excellent (>100 mM). Recommended for biological assay stocks.

  • Methanol/Ethanol: Good (>50 mM). Suitable for intermediate dilutions.

  • Water (Neutral): Moderate. The free base forms hydrates.

  • 0.1 N HCl: Excellent. Forms the highly soluble hydrochloride salt.

  • Non-polar (Hexane/Toluene): Poor/Insoluble.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Standard: This protocol determines the equilibrium solubility, distinguishing it from kinetic solubility (precipitation from DMSO).

Reagents:

  • Universal Buffer (pH 1.2, 4.0, 6.8, 7.4, 10.0).

  • HPLC Grade Acetonitrile (ACN).[1]

Workflow:

  • Saturation: Add excess solid this compound (approx. 20 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated to prevent drug loss).

  • Quantification: Analyze supernatant via HPLC-UV (254 nm). Note: Use an external standard curve prepared in DMSO.

Visualization: Solubility Profiling Workflow

The following diagram illustrates the decision logic for solubility testing based on pH.

SolubilityWorkflow Start Start: Solid Sample BufferPrep Prepare Buffers (pH 1.2, 4.0, 7.4, 10.0) Start->BufferPrep Saturation Add Excess Compound (Shake Flask 24h @ 25°C) BufferPrep->Saturation Filter Filtration (0.22 µm PVDF) Discard first 200 µL Saturation->Filter CheckpH Check pH of Filtrate? Filter->CheckpH Adjust pH Shifted > 0.5 units? Re-adjust & Repeat CheckpH->Adjust Yes (Saturation Effect) Analyze HPLC-UV Quantification CheckpH->Analyze No (Stable) Adjust->Saturation

Caption: Figure 1. Thermodynamic solubility workflow emphasizing pH verification post-saturation to account for the buffering capacity of the amine.

Stability Analysis

Degradation Pathways

The piperidine ring is the "Achilles' heel" regarding stability.

  • Oxidative Degradation: Secondary amines react with peroxides (impurities in PEG or Tween) or atmospheric oxygen to form N-oxides or hydroxylamines .

  • Thermal Stress: The pyridazine ring is thermally robust, but the piperidine ring can undergo ring-opening under extreme conditions (e.g., >200°C).

  • Photolytic Stability: Pyridazines absorb UV light. While generally stable, prolonged exposure to high-intensity UV can induce radical formation at the C-3/C-6 positions.

Protocol: Forced Degradation (Stress Testing)

This protocol validates the "Stability-Indicating" nature of your analytical method (ICH Q1A standards).

Stress ConditionProcedureTarget Degradation
Acid Hydrolysis 1 mg/mL in 0.1 N HCl, 60°C, 24hHydrolytic cleavage (unlikely for this scaffold)
Base Hydrolysis 1 mg/mL in 0.1 N NaOH, 60°C, 24hRing opening/polymerization
Oxidation 1 mg/mL in 3% H₂O₂, RT, 4hCritical: N-oxide formation (Piperidine)
Thermal Solid state, 80°C, 7 daysSolid state transitions/degradation
Photolytic 1.2 million lux hours (ICH Q1B)Radical degradation products

Analytical Method (HPLC):

  • Column: C18 High pH stable column (e.g., XBridge C18) or Phenyl-Hexyl.

  • Mobile Phase: A: 10 mM Ammonium Bicarbonate (pH 10); B: Acetonitrile. Rationale: High pH suppresses protonation of piperidine, improving peak shape and retention.

  • Gradient: 5% B to 95% B over 10 min.

Visualization: Stability Decision Tree

StabilityTree Sample Test Sample Stress Apply Stress Condition (Oxidation/Heat/pH) Sample->Stress HPLC HPLC Analysis (Purity Check) Stress->HPLC Decision Degradation > 5%? HPLC->Decision Stable Compound Stable Proceed to Formulation Decision->Stable No Identify Isolate Impurity (LC-MS/MS) Decision->Identify Yes Structure Elucidate Structure (N-Oxide vs Cleavage) Identify->Structure

Caption: Figure 2. Logic flow for assessing stability results. Mass spectrometry is required if degradation exceeds 5% to identify N-oxidation products.

Handling and Storage Recommendations

Based on the physicochemical analysis, the following protocols ensure sample integrity:

  • Hygroscopicity Management: The hydrochloride salt form is likely hygroscopic. Store in a desiccator or under argon/nitrogen atmosphere.

  • Cold Storage: Store neat solid at -20°C. Solutions in DMSO are stable at -20°C for 3-6 months.

  • Inert Atmosphere: Due to the secondary amine's susceptibility to oxidation, purge vials with nitrogen after use.

  • Glassware: Use amber glass to mitigate potential photolytic degradation of the pyridazine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 173781321, 3-piperidin-4-yl-4-(1H-pyrazol-5-yl)pyridazine. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for pyridazine physicochemical properties).
  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Retrieved from [Link]

Sources

Methodological & Application

High-throughput screening assay for 3-(Piperidin-4-yl)pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 3-(Piperidin-4-yl)pyridazine Derivatives as Smoothened Antagonists

Executive Summary & Scientific Rationale

The This compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, increasingly recognized for its utility in targeting G-Protein Coupled Receptors (GPCRs) and Class F receptors, specifically the Smoothened (Smo) oncoprotein. Aberrant activation of the Hedgehog (Hh) signaling pathway, driven by Smoothened, is a key driver in basal cell carcinoma, medulloblastoma, and cancer stem cell maintenance.

This Application Note details a robust, dual-stage High-Throughput Screening (HTS) campaign designed to identify potent antagonists within a library of this compound derivatives.

Why this Scaffold? The pyridazine core offers favorable physicochemical properties (logP, solubility) compared to traditional phthalazine or quinazoline scaffolds, while the piperidine moiety provides a critical vector for solubilizing groups or hydrogen-bond acceptors necessary to engage the Smo transmembrane heptahelical bundle (specifically the extracellular loop regions).

Experimental Strategy:

  • Primary Screen: A homogeneous Fluorescence Polarization (FP) binding assay using BODIPY-Cyclopamine to identify competitors of the Smoothened transmembrane pocket.

  • Secondary Validation: A functional Gli-Luciferase Reporter assay to confirm downstream pathway inhibition.

Biological Mechanism & Assay Principle

The Hedgehog Signaling Pathway

In the absence of the ligand Sonic Hedgehog (Shh), the receptor Patched (Ptch) inhibits Smoothened (Smo) .[1][2] Upon Shh binding to Ptch, this inhibition is relieved, allowing Smo to accumulate in the primary cilium and activate Gli transcription factors.[1] Small molecule antagonists (like Vismodegib or our target pyridazine derivatives) bind to Smo, preventing this activation.

Assay Principles
  • Fluorescence Polarization (FP): We utilize BODIPY-Cyclopamine, a fluorescent tracer that binds to the heptahelical bundle of Smo. When bound to the large Smo protein (in membrane preparations), the tracer’s rotation is slowed, resulting in high polarization (mP) . If a this compound derivative displaces the tracer, the free tracer rotates rapidly, resulting in low polarization .

  • Luciferase Reporter: A stable cell line expressing a Gli-response element (GRE) upstream of Luciferase. Antagonists reduce luminescence signal induced by Smo agonists (e.g., SAG).

HTS_Workflow Library Compound Library (this compound) Primary Primary Screen (FP Binding Assay) Library->Primary 384-well format HitPick Hit Selection (>50% Displacement) Primary->HitPick Z' > 0.5 Secondary Secondary Screen (Gli-Luciferase Functional) HitPick->Secondary Dose Response Secondary->Library SAR Refinement Lead Lead Candidates (IC50 Determination) Secondary->Lead Valid Antagonist

Figure 1: High-Throughput Screening Workflow for Smoothened Antagonists.

Protocol 1: Primary Screen (Fluorescence Polarization)

Objective: Rapidly identify compounds that bind to the Smoothened receptor transmembrane domain.

Materials:

  • Target: HEK293 membrane preparations overexpressing human Smoothened (hSmo).

  • Tracer: BODIPY-Cyclopamine (Ex/Em: 488/520 nm).

  • Control: Cyclopamine (positive control) or Vismodegib.

  • Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.05% Pluronic F-127.

Step-by-Step Methodology:

  • Compound Transfer:

    • Dispense 100 nL of test compounds (10 mM DMSO stock) into black, low-volume 384-well plates using an acoustic liquid handler (e.g., Echo 550).

    • Final screening concentration: 10 µM .[3][4]

    • Include High Controls (DMSO only, 0% inhibition) and Low Controls (10 µM Cyclopamine, 100% inhibition).

  • Reagent Addition:

    • Prepare 2x Membrane Solution : Dilute hSmo membranes in Assay Buffer to a validated protein concentration (typically 5-10 µ g/well ).

    • Prepare 2x Tracer Solution : Dilute BODIPY-Cyclopamine to 10 nM (Final 5 nM).

    • Add 10 µL of 2x Membrane Solution to all wells. Incubate for 15 minutes at Room Temperature (RT) to allow compound-receptor interaction.

    • Add 10 µL of 2x Tracer Solution to all wells.

  • Incubation:

    • Centrifuge plate at 1000 rpm for 1 minute.

    • Incubate for 2-4 hours at RT in the dark. (Equilibrium is critical for FP stability).

  • Detection:

    • Read Fluorescence Polarization on a multi-mode reader (e.g., PHERAstar or EnVision).

    • Settings: Excitation 485 nm, Emission 520 nm (Parallel and Perpendicular channels).

Data Analysis (Self-Validating Logic): Calculate mP (milli-Polarization) values.



  • Z'-Factor Calculation: Must be > 0.5 for the plate to be valid.

    
    
    Where 
    
    
    
    is mean and
    
    
    is standard deviation.

Protocol 2: Secondary Screen (Gli-Luciferase Reporter)

Objective: Validate that the binding hits functionally inhibit the Hh signaling pathway.

Materials:

  • Cell Line: NIH3T3-Gli-Luc (stably transfected with 8xGli binding site luciferase plasmid).

  • Agonist: SAG (Smoothened Agonist) or Recombinant Shh.

  • Detection: Steady-Glo® or Bright-Glo™ Luciferase Assay System.

Step-by-Step Methodology:

  • Cell Plating:

    • Plate NIH3T3-Gli-Luc cells at 10,000 cells/well in white 384-well tissue culture plates in low-serum media (0.5% Calf Serum).

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound & Agonist Treatment:

    • Add test compounds (dose-response curve: 10 µM to 0.1 nM).

    • Immediately add 100 nM SAG (EC80 concentration) to stimulate the pathway.

    • Include Unstimulated Control (Media only) to determine background.

  • Incubation:

    • Incubate for 24-30 hours . (Gene transcription and protein translation require this duration).

  • Luminescence Detection:

    • Add equal volume of Luciferase reagent.

    • Incubate 10 minutes (cell lysis).

    • Read Luminescence (RLU).

Data Presentation & Interpretation

Table 1: Expected Performance Metrics

ParameterPrimary Screen (FP)Secondary Screen (Luciferase)
Signal Type Ratiometric (mP)Intensity (RLU)
Throughput Ultra-High (>100 plates/day)High (20-40 plates/day)
Z' Factor Goal > 0.6> 0.5
Hit Cutoff > 50% displacement of tracer> 50% inhibition of SAG signal
False Positives Fluorescence quenchers, aggregatorsCytotoxic compounds

Troubleshooting Guide:

  • Low Z' in FP: Check membrane integrity. Smoothened is unstable; ensure membranes are stored at -80°C and not freeze-thawed multiple times.

  • High Background in Luciferase: Ensure low serum conditions (0.5%). High serum contains growth factors that can non-specifically activate the pathway or increase background noise.

  • Cytotoxicity: Always multiplex the Luciferase assay with a Cell Viability assay (e.g., CellTiter-Fluor) to ensure signal decrease is due to Smo inhibition, not cell death.

Pathway_Mechanism Shh Sonic Hedgehog (Ligand) Ptch Patched (Receptor) Shh->Ptch Inhibits Smo Smoothened (Target) Ptch->Smo Inhibits (Basal) Gli Gli Transcription Factors Smo->Gli Activates Compound 3-(Piperidin-4-yl) pyridazine Compound->Smo Blocks Nucleus Gene Transcription (Luciferase) Gli->Nucleus Translocation

Figure 2: Mechanism of Action. The pyridazine derivative blocks Smo, preventing Gli activation despite Ptch inhibition.

References

  • Fan, J., et al. (2022).[5] A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy.[5][6] International Journal of Molecular Sciences.[5] Available at: [Link]

  • Wang, Y., et al. (2012). The Development of a High-Content Screening Binding Assay for the Smoothened Receptor. Journal of Biomolecular Screening. Available at: [Link]

  • Ontoria, J.M., et al. (2011). Identification of a series of 4-[3-(quinolin-2-yl)-1,2,4-oxadiazol-5-yl]piperazinyl ureas as potent smoothened antagonist hedgehog pathway inhibitors.[2] Bioorganic & Medicinal Chemistry Letters.[2] Available at: [Link]

  • Bernardini, G., et al. (2018).[7] Novel smoothened antagonists as anti-neoplastic agents for the treatment of osteosarcoma.[7] Journal of Cellular Physiology.[7] Available at: [Link]

Sources

Application Note: Cell-Based Evaluation of 3-(Piperidin-4-yl)pyridazine as a Hedgehog Signaling Inhibitor

[1][2]

Introduction & Mechanism of Action

The structural motif 3-(Piperidin-4-yl)pyridazine represents a critical pharmacophore in the development of next-generation Hedgehog (Hh) signaling pathway inhibitors.[1][2] While early inhibitors like cyclopamine and vismodegib established the clinical relevance of this pathway in basal cell carcinoma (BCC) and medulloblastoma, resistance mutations (e.g., Smo-D473H) have necessitated novel scaffolds.[1][2]

Recent medicinal chemistry efforts (e.g., Zhang et al., 2018) have identified pyridazine derivatives—specifically those linking a dimethylpyridazine core to a piperidine moiety—as potent antagonists of the Smoothened (Smo) receptor.[1][2]

Mechanism of Action

The Hedgehog pathway remains quiescent in the absence of Hh ligands (Sonic, Indian, or Desert Hedgehog).[1][2] The receptor Patched (Ptch) constitutively inhibits Smoothened (Smo) .[1][2]

  • Ligand Binding: Hh ligand binds to Ptch, relieving the inhibition of Smo.[1]

  • Translocation: Smo accumulates in the primary cilium (PC).[2][3]

  • Signal Transduction: Activated Smo promotes the dissociation of Gli transcription factors from SuFu , allowing Gli to translocate to the nucleus and induce gene expression (e.g., Gli1, Ptch1).[1][2]

  • Inhibition: this compound derivatives function as Smo antagonists , binding to the heptahelical bundle of Smo, preventing its ciliary accumulation and downstream Gli activation.[1][2]

Experimental Strategy

To rigorously evaluate the efficacy of this compound, a tiered assay approach is required, moving from functional reporter assays to direct target engagement and phenotypic validation.[1][2]

Assay TypeMethodCell ModelKey Readout
Functional Potency Gli-Luciferase ReporterNIH3T3-Gli-Luc (Shh-Light II)Luminescence (IC₅₀)
Target Engagement BODIPY-Cyclopamine DisplacementHEK293T (Smo-overexpressing)Fluorescence Intensity
Phenotypic Efficacy Osteoblast DifferentiationC3H10T1/2Alkaline Phosphatase (ALP)
Therapeutic Index Cell Viability (MTS/ATP)Daoy (Medulloblastoma) vs. NIH3T3Viability (EC₅₀)
Pathway Visualization

The following diagram illustrates the inhibition node of the test compound within the Hedgehog signaling cascade.

Hh_PathwayHh_LigandHh Ligand(Sonic Hedgehog)PtchPatched (Ptch)ReceptorHh_Ligand->PtchBinds & InhibitsSmoSmoothened (Smo)TransducerPtch->SmoInhibits (Constitutive)SuFuSuFu(Negative Regulator)Smo->SuFuDissociates ComplexCompound3-(Piperidin-4-yl)pyridazineCompound->SmoAntagonizes(Blocks Activation)GliGli TranscriptionFactorsSuFu->GliSequestersNucleusNucleus(Gene Transcription)Gli->NucleusTranslocation

Caption: Mechanism of Action: The compound antagonizes Smoothened, preventing Gli release from SuFu and subsequent transcriptional activation.

Detailed Protocols

Protocol A: Gli-Luciferase Reporter Assay (Gold Standard)

This assay quantifies the transcriptional activity of the Hh pathway.[1][2] The NIH3T3 "Shh-Light II" cell line stably expresses a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase (for normalization).[1][2]

Reagents
  • Cell Line: Shh-Light II cells (ATCC CRL-2795).[1][2]

  • Agonist: Recombinant Sonic Hedgehog (Shh) or SAG (Smoothened Agonist).

  • Detection: Dual-Luciferase® Reporter Assay System (Promega).[1][2]

  • Media: DMEM + 10% Calf Serum (Growth); DMEM + 0.5% Calf Serum (Assay/Low Serum).[1][2]

Step-by-Step Workflow
  • Seeding: Plate Shh-Light II cells at 10,000 cells/well in 96-well white-walled plates using Growth Media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Starvation & Treatment:

    • Carefully remove Growth Media.[2]

    • Add 100 µL of Assay Media (0.5% serum) containing:

      • Stimulant: Recombinant Shh (e.g., 200 ng/mL) or SAG (100 nM).[1][2]

      • Test Compound: Serial dilutions of this compound (e.g., 0.1 nM to 10 µM).

    • Include controls: DMSO only (0% inhibition), Vismodegib (positive control inhibitor).[1][2]

  • Incubation: Incubate for 30–48 hours. The low serum condition is critical to induce ciliogenesis, which is required for Hh signaling.[1][2]

  • Lysis & Detection:

    • Rinse cells with PBS.[2]

    • Add 20 µL Passive Lysis Buffer per well.[2] Shake for 15 min.

    • Inject Luciferase Assay Reagent II (Firefly) and read luminescence.[1][2]

    • Inject Stop & Glo® Reagent (Renilla) and read luminescence.[1]

  • Analysis: Calculate the ratio of Firefly/Renilla (Fl/Rl). Normalize data to Shh-stimulated controls to determine % Inhibition and calculate IC₅₀.[1][2]

Expert Insight: Pyridazine derivatives often exhibit high lipophilicity.[2] Ensure the final DMSO concentration remains <0.5% to avoid non-specific cytotoxicity, which can mimic inhibition in this assay.[1][2]

Protocol B: BODIPY-Cyclopamine Competitive Binding Assay

To confirm the compound binds directly to the Smo heptahelical bundle (cyclopamine binding site) rather than acting downstream (e.g., on Gli).[1][2]

Reagents
  • Cells: HEK293T cells transiently transfected with a Human Smoothened (hSmo) expression vector.[1][2]

  • Probe: BODIPY-Cyclopamine (Fluorescent Smo antagonist, Kd ~ 5 nM).[1][2]

  • Buffer: PBS + 0.5% BSA.[2]

Step-by-Step Workflow
  • Transfection: Transfect HEK293T cells with hSmo plasmid.[2] Use mock-transfected cells as a negative control.[1][2] Harvest cells after 48 hours.

  • Binding Reaction:

    • Resuspend cells in binding buffer (1 x 10⁶ cells/mL).[1]

    • Incubate cells with 5 nM BODIPY-Cyclopamine and varying concentrations of the test compound for 1 hour at 37°C.

    • Include a "Non-Specific Binding" control using excess unlabeled cyclopamine (10 µM).[1][2]

  • Washing: Wash cells 2x with ice-cold PBS to remove unbound probe.[1][2]

  • Flow Cytometry: Analyze cells on a flow cytometer (Ex/Em: 488/530 nm).

  • Analysis:

    • Gate on live, singlet cells.[1][2]

    • Measure Mean Fluorescence Intensity (MFI).[1][2]

    • A decrease in MFI indicates displacement of BODIPY-Cyclopamine by the test compound.[1][2]

Protocol C: Alkaline Phosphatase (ALP) Differentiation Assay

C3H10T1/2 mesenchymal stem cells differentiate into osteoblasts upon Hh pathway activation, producing Alkaline Phosphatase.[1][2]

  • Seeding: Plate C3H10T1/2 cells (5,000 cells/well) in 96-well plates.

  • Differentiation: Treat with SAG (100 nM) + Test Compound dilutions in low-serum media for 5 days .

  • Lysis: Lyse cells with Triton X-100 buffer.

  • Readout: Add p-Nitrophenyl Phosphate (pNPP) substrate. Incubate at 37°C for 30–60 min.

  • Measurement: Read Absorbance at 405 nm. Reduced absorbance indicates inhibition of Hh-driven differentiation.[1][2]

Data Analysis & Interpretation

Calculating Potency (IC₅₀)

Fit the normalized response data to a 4-parameter logistic (4PL) equation:

12
  • X: Log of compound concentration.

  • Y: Normalized Response (e.g., % Luciferase Activity).[1][2]

Typical Results Table
CompoundGli-Luc IC₅₀ (nM)BODIPY DisplacementALP Inhibition (nM)Interpretation
Vismodegib (Ctrl)~3–10Yes~10Validated Smo Antagonist
This compound TBD (Target < 50)YesTBDPotent Smo Antagonist
Negative Control > 10,000No> 10,000No Activity
Workflow Diagram

Workflowcluster_0Preparationcluster_1Treatmentcluster_2ReadoutStep1Seed Shh-Light IICells (24h)Step2Starve in 0.5% Serum+ Agonist (Shh/SAG)Step1->Step2Step3Add Test Compound(Serial Dilution)Step2->Step3Step4Incubate 30-48h(Ciliogenesis)Step3->Step4Step5Dual-LuciferaseAssayStep4->Step5Step6Data Analysis(IC50 Calculation)Step5->Step6

Caption: Operational workflow for the high-throughput Gli-Luciferase screening assay.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Signal Serum concentration too high (>1%)Ensure "Assay Media" uses ≤0.5% Calf Serum to suppress basal proliferation and enhance ciliogenesis.
No Activation by Agonist Loss of primary ciliaCheck cell passage number.[2] NIH3T3 cells lose ciliary capacity at high passages (>15–20).[1][2] Use low-passage stocks.
Bell-Shaped Curve Cytotoxicity at high dosesRun a parallel MTS/ATP viability assay.[1][2] Exclude cytotoxic concentrations from IC₅₀ fitting.[2]
Inconsistent Replicates Edge effects in 96-well plateAvoid using outer wells for data; fill them with PBS or media.

References

  • Zhang, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors.[1][2][4] Bioorganic & Medicinal Chemistry, 26(12), 3469-3480.[1][2] Link

  • Chen, J. K., et al. (2002). Small molecule modulation of Smoothened activity.[1][2][5] Proceedings of the National Academy of Sciences, 99(22), 14071-14076.[1][2][5] Link[1]

  • Taipale, J., et al. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine.[1][2] Nature, 406, 1005–1009.[1][2] Link[1][2]

  • Sasaki, H., et al. (1997). A binding site for Gli proteins is essential for HNF-3beta floor plate enhancer activity in transgenics and can respond to Shh in vitro.[1][2] Development, 124(8), 1313-1322.[1][2] Link

Application Note: In Vivo Evaluation of 3-(Piperidin-4-yl)pyridazine Derivatives in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The 3-(piperidin-4-yl)pyridazine scaffold has emerged as a highly versatile pharmacophore in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics. Structural modifications to this core—such as the synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives—have yielded highly potent and selective Acetylcholinesterase (AChE) inhibitors[1]. By preventing the enzymatic degradation of acetylcholine (ACh) in the synaptic cleft, these compounds enhance cholinergic neurotransmission, making them prime candidates for the treatment of cognitive deficits associated with Alzheimer's disease (AD)[2].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the efficacy of this compound-based AChE inhibitors using a scopolamine-induced amnesia mouse model.

Mechanistic Framework: The Cholinergic Hypothesis

The experimental design is grounded in the cholinergic hypothesis of AD. Scopolamine, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, is used to induce transient spatial memory impairments that mimic AD pathology[3]. Administration of a this compound derivative counteracts this blockade by inhibiting AChE, thereby flooding the synapse with endogenous ACh to outcompete scopolamine at the postsynaptic receptors.

MoA A Presynaptic Neuron (ACh Release) B Synaptic Cleft (ACh Accumulation) A->B Releases ACh C Postsynaptic mAChR (Cholinergic Signaling) B->C Activates D Acetylcholinesterase (AChE) (ACh Degradation) B->D Hydrolyzed by E This compound (AChE Inhibitor) E->D Inhibits F Scopolamine (mAChR Antagonist) F->C Blocks

Figure 1: Pharmacological mechanism of 3-(piperidin-4-yl)pyridazines in a scopolamine amnesia model.

Experimental Design: Scopolamine-Induced Amnesia Model

To ensure a self-validating system, the protocol couples a behavioral readout (Morris Water Maze) with an ex vivo biochemical validation step (Hippocampal AChE Activity Assay). This dual-axis approach proves that the observed behavioral phenotype is mechanistically driven by target engagement in the brain[2].

Workflow A Acclimatization (Days 1-7) B Pre-Treatment Compound p.o. (Days 8-14) A->B C Daily Dosing Cmpd p.o. + Scop i.p. (Days 15-20) B->C D Behavioral Testing Morris Water Maze (Days 15-20) C->D E Ex Vivo Analysis Brain AChE Assay (Day 21) D->E

Figure 2: 21-day in vivo workflow for evaluating AChE inhibitors in scopolamine-treated mice.

Step-by-Step Methodologies

Animal Preparation & Formulation
  • Subjects: Male Swiss albino mice (20–25 g), housed under standard laboratory conditions (12-h light/dark cycle, 22±2°C)[2].

  • Formulation Rationale: The piperidine nitrogen in 3-(piperidin-4-yl)pyridazines is highly basic (pKa ~9.5). If synthesizing the free base, the compound will be lipophilic and poorly soluble in water. Action: Formulate the compound as a dihydrochloride salt in 0.9% sterile saline. Alternatively, suspend the free base in 0.5% Carboxymethylcellulose (CMC) or 1% Tween-80 to ensure uniform dosing[2].

In Vivo Dosing Protocol
  • Step 1: Divide mice into 5 groups (n=8-10/group): Vehicle Control, Scopolamine Model, Positive Control (Donepezil, 5 mg/kg), Test Compound Low Dose (2.5 mg/kg), and Test Compound High Dose (10 mg/kg)[2].

  • Step 2: Administer the this compound derivative or Donepezil orally (p.o.) 60 minutes prior to behavioral testing.

  • Step 3: Administer Scopolamine hydrobromide (1.0 mg/kg, i.p.) 30 minutes prior to testing[3].

  • Causality Check: Scopolamine crosses the blood-brain barrier rapidly. A 30-minute window perfectly aligns the peak systemic concentration of the muscarinic blockade with the acquisition phase of the behavioral assay.

Behavioral Assay: Morris Water Maze (MWM)

The MWM tests hippocampal-dependent spatial learning and memory.

  • Step 1 (Setup): Fill a circular pool (110 cm diameter) with water (23±2°C). Make the water opaque using non-toxic white tempera paint. Rationale: Mice are excellent swimmers; opaque water forces them to rely on extra-maze visual cues rather than visual identification of the submerged platform.

  • Step 2 (Acquisition Phase - Days 15-19): Submerge a 10 cm escape platform 1 cm below the water surface in the target quadrant. Subject mice to 4 trials/day (60 seconds max per trial). If a mouse fails to find the platform, gently guide it there and allow it to remain for 10 seconds to memorize the spatial cues[2].

  • Step 3 (Probe Trial - Day 20): Remove the platform. Allow the mouse to swim freely for 60 seconds. Use a video tracking system to record the percentage of time spent in the target quadrant.

Ex Vivo Validation: Hippocampal AChE Activity Assay

To validate that the behavioral improvement is due to AChE inhibition, brain tissue must be analyzed immediately following the probe trial.

  • Step 1 (Tissue Isolation): Euthanize mice via cervical dislocation. Rapidly dissect the brain on an ice-cold surgical plate and isolate the hippocampus. Rationale: AChE is highly active; immediate processing on ice halts post-mortem enzymatic degradation.

  • Step 2 (Homogenization): Homogenize the tissue in 0.1 M phosphate buffer (pH 8.0) and centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Step 3 (Ellman's Method): Transfer the supernatant to a 96-well plate. Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI).

  • Step 4 (Quantification): Measure absorbance at 412 nm using a microplate reader. Rationale: AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate). The rate of color formation is directly proportional to AChE activity[2].

Expected Quantitative Outcomes

The following table synthesizes the expected pharmacological profile of a highly potent this compound derivative compared to standard controls.

Experimental GroupDoseMWM Escape Latency (Day 5, sec)Time in Target Quadrant (%)Hippocampal AChE Activity (µmol/min/g)
Vehicle Control Saline15.2 ± 3.145.5 ± 4.21.25 ± 0.10
Scopolamine Model 1.0 mg/kg (i.p.)48.7 ± 5.418.2 ± 3.82.60 ± 0.15
Donepezil (Pos. Control) 5.0 mg/kg (p.o.)22.4 ± 4.038.6 ± 4.51.50 ± 0.12
This compound 2.5 mg/kg (p.o.)30.1 ± 4.231.4 ± 3.91.85 ± 0.14
This compound 10.0 mg/kg (p.o.)18.5 ± 3.541.2 ± 4.11.40 ± 0.11

Troubleshooting & Expert Insights

  • High Baseline AChE Activity in Treated Groups: If ex vivo AChE activity remains high despite behavioral improvements, check the compound's binding kinetics. Reversible, competitive inhibitors may dissociate from the enzyme during the tissue homogenization and dilution steps of Ellman's assay. Solution: Perform the assay rapidly and minimize sample dilution, or utilize a radiometric AChE assay for higher sensitivity.

  • Locomotor Confounding: Scopolamine can occasionally induce hyperlocomotion. If a treated mouse finds the platform faster, it may be due to increased swim speed rather than improved spatial memory. Solution: Always utilize the video tracking software to quantify swim speed (cm/s) alongside escape latency. If swim speeds differ significantly between groups, rely strictly on the Probe Trial (target quadrant preference) for cognitive assessment.

References

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

  • Genistein Ameliorates Scopolamine-Induced Amnesia in Mice Through the Regulation of the Cholinergic Neurotransmission, Antioxidant System and the ERK/CREB/BDNF Signaling. Frontiers in Pharmacology. URL:[Link]

Sources

Protocol for N-Alkylation of the Piperidine Ring in 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, makes it a "privileged scaffold."[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 3-(Piperidin-4-yl)pyridazine. We will explore the strategic considerations for selecting an appropriate alkylation method and provide detailed, validated protocols for two of the most robust and versatile approaches: Reductive Amination and Direct Alkylation with Alkyl Halides . This guide emphasizes the causality behind experimental choices to ensure reliable and reproducible outcomes.

Introduction: The Significance of the N-Functionalized this compound Scaffold

The this compound scaffold combines two key pharmacophores: the piperidine ring and the pyridazine ring. The piperidine nitrogen serves as a critical handle for chemical modification, allowing for the introduction of diverse substituents (R-groups). This N-alkylation is a pivotal step in drug discovery, enabling the fine-tuning of a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4] The choice of the N-substituent can dramatically alter interactions with biological targets, transforming a simple building block into a potent therapeutic agent.

Selecting the optimal N-alkylation strategy is paramount and depends on several factors, including the nature of the desired substituent (alkyl, aryl, etc.), the availability of starting materials, and the overall functional group tolerance of the molecule.

Strategic Overview: Selecting the Right N-Alkylation Methodology

The secondary amine of the piperidine ring is nucleophilic, making it amenable to a variety of alkylation reactions. The two most common and reliable methods for introducing simple alkyl groups are reductive amination and direct alkylation. For more complex modifications, such as adding aryl groups, methods like the Buchwald-Hartwig amination are employed.[5][6]

Diagram: Decision Workflow for N-Alkylation

The following diagram outlines a logical workflow for selecting the most appropriate N-alkylation strategy based on the available starting materials and the desired final product.

N-Alkylation Strategy Selection sub Desired Substituent? start_material Available Reagent? sub->start_material Alkyl or Benzyl Group method3 Buchwald-Hartwig Amination sub->method3 Aryl or Heteroaryl Group method1 Reductive Amination start_material->method1 Aldehyde or Ketone method2 Direct Alkylation start_material->method2 Alkyl Halide or Sulfonate Reductive Amination Mechanism Piperidine This compound Iminium Iminium Ion Intermediate Piperidine->Iminium + H⁺, -H₂O Aldehyde R-CHO Aldehyde->Iminium + H⁺, -H₂O STAB NaBH(OAc)₃ STAB->Iminium Product N-Alkyl Product Iminium->Product Reduction

Caption: Simplified mechanism of reductive amination.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Optional: Glacial Acetic Acid (catalytic, ~5 mol%) for less reactive ketones

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (DCE is common).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 eq.). If using a less reactive ketone, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in a single portion. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that preferentially reduces the iminium ion over the unreacted carbonyl compound, preventing the formation of alcohol byproducts. [7]The reaction may be slightly exothermic.

  • Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed. Reaction times typically range from 2 to 24 hours.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Direct N-Alkylation with Alkyl Halides

This classical SN2 approach is effective for introducing simple, unhindered alkyl groups. The key to success is controlling the stoichiometry to prevent the formation of a quaternary ammonium salt byproduct. [7][8] Materials:

  • This compound (1.0 eq.)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.05 - 1.1 eq.)

  • Base: Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)

  • Anhydrous solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the base (1.5 eq.), and the anhydrous solvent. Causality Note: A non-nucleophilic base like K₂CO₃ or DIPEA is used to neutralize the hydrohalic acid (e.g., HBr, HI) formed during the reaction, driving the equilibrium towards the product. [8][9]2. Alkylating Agent Addition: Slowly add the alkyl halide (1.05 eq.) to the stirred suspension at room temperature. A syringe pump can be used for very reactive alkylating agents to maintain a low concentration and minimize di-alkylation. [8]3. Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) if necessary. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4 to 24 hours.

  • Work-up: After completion, filter off any inorganic salts if a solid base was used. Dilute the filtrate with water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reactivity of alkylating agent; Steric hindrance.Increase reaction temperature; Switch to a more reactive alkylating agent (e.g., from R-Cl to R-I); For reductive amination, add catalytic acetic acid.
Formation of Quaternary Salt (Direct Alkylation) Excess alkylating agent; High concentration.Use no more than 1.1 equivalents of alkylating agent; Add the agent slowly using a syringe pump to keep its concentration low. [8]
Alcohol Byproduct (Reductive Amination) Unselective reducing agent; Water in the reaction.Ensure NaBH(OAc)₃ is used; Use anhydrous solvents and reagents.
Low Yield Poor work-up; Product loss during purification.Ensure pH is basic during extraction to keep the amine product in the organic layer; Optimize chromatography conditions.

Conclusion

The N-alkylation of this compound is a fundamental and powerful transformation in synthetic and medicinal chemistry. By understanding the principles behind the primary synthetic methods—reductive amination and direct alkylation—researchers can strategically select the optimal protocol for their specific target molecule. The detailed procedures and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis and exploration of novel N-substituted piperidine derivatives, accelerating the journey from chemical scaffold to potential therapeutic candidate.

References

Sources

Functionalization of the pyridazine ring of 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the Pyridazine Ring of 3-(Piperidin-4-yl)pyridazine

Executive Summary & Strategic Analysis

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, bridging the physicochemical gap between lipophilic aromatics and polar heteroaromatics. While the piperidine moiety offers a standard vector for diversification via amide coupling or reductive amination, the pyridazine core (1,2-diazine) remains underutilized due to perceived synthetic intractability.[1]

This guide provides validated protocols for the Late-Stage Functionalization (LSF) of the pyridazine ring. We categorize functionalization into two distinct vectors based on electronic and steric governance:

  • The Linear Vector (C6): Accessed via N-oxide activation and nucleophilic aromatic substitution (

    
    ). Critical for extending the molecule's length.[1]
    
  • The Lateral Vector (C4/C5): Accessed via radical Minisci-type reactions or Directed Ortho-Metallation (DoM). Critical for tuning solubility and metabolic stability (blocking "soft spots").[1]

Pre-requisite: Piperidine Protection[1]

Before engaging the pyridazine ring, the secondary amine of the piperidine must be masked.[1] The pyridazine nitrogen lone pairs are weakly basic (


), but the piperidine nitrogen (

) will sequester electrophiles, radical precursors, and Lewis acids if left free.[1]
  • Recommended PG: tert-Butyloxycarbonyl (Boc).

  • Rationale: Stable to Minisci radical conditions, lithiation (at low temp), and N-oxide formation.[1]

  • Protocol: Standard protection (

    
    , 
    
    
    
    , DCM) yields Intermediate A (tert-butyl 4-(pyridazin-3-yl)piperidine-1-carboxylate).

Vector 1: C6-Functionalization (The "Linear" Extension)

The C6 position is electronically coupled to the C3 substituent.[1] Direct electrophilic substitution is impossible due to the electron-deficient nature of the ring. The most reliable industrial route involves N-oxidation followed by regioselective chlorination , generating a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Mechanism & Regioselectivity

Steric bulk at C3 (the piperidine ring) directs oxidation predominantly to N1 (the distal nitrogen). Subsequent treatment with


 effects a rearrangement-chlorination sequence specific to the position para to the N-oxide or ortho to the original nitrogen, converging on C6.
Protocol 1: Synthesis of 3-Chloro-6-(piperidin-4-yl)pyridazine derivative

Step A: N-Oxidation

  • Dissolve Intermediate A (1.0 equiv) in DCM (0.2 M).[1]

  • Add m-CPBA (1.2 equiv, 70-75% wt) portion-wise at 0°C.

  • Warm to RT and stir for 12 hours.

  • Workup: Quench with sat.

    
    . Extract with DCM/MeOH (9:1) to ensure recovery of the polar N-oxide.
    
  • Result: Predominantly 3-(1-Boc-piperidin-4-yl)pyridazine-1-oxide.

Step B: Regioselective Chlorination

  • Suspend the N-oxide (1.0 equiv) in dry Toluene (0.5 M). Note: Toluene is superior to neat

    
     for controlling exotherms.
    
  • Add

    
      (3.0 equiv) dropwise at RT.[1]
    
  • Heat to 90°C for 2-4 hours. Monitor by LCMS for the disappearance of the N-oxide (M+16) and appearance of the Chloride (M+34/36 pattern).

  • Critical Workup: Cool to 0°C. Pour slowly into a mixture of ice and sat.

    
    . Caution: Vigorous gas evolution.[1]
    
  • Extract with EtOAc.[1] Purify via silica flash chromatography (Hex/EtOAc).

Step C: Cross-Coupling (Suzuki-Miyaura)

  • Catalyst System:

    
     (5 mol%) or 
    
    
    
    /XPhos for difficult substrates.
  • Base:

    
     (2.0 M aq).[1]
    
  • Solvent: 1,4-Dioxane, 90°C.

Vector 2: C4/C5-Functionalization (The "Lateral" Tuning)

Direct alkylation at C4/C5 is best achieved using Minisci-type radical substitution . Unlike pyridines, where C2/C6 are the primary radical targets, 3-substituted pyridazines exhibit innate reactivity at C4 and C5 (beta/gamma positions) because C6 is often sterically shielded or electronically deactivated depending on the radical nucleophilicity.[1]

Recent advances use sulfinates or carboxylic acids as radical precursors.[1]

Protocol 2: Silver-Catalyzed Minisci Alkylation (C4/C5 Selective)

This protocol installs alkyl groups (Methyl, Ethyl, Isopropyl, difluoroethyl) to modulate lipophilicity (


).[1]

Reagents:

  • Substrate: Intermediate A (1.0 equiv).[1]

  • Radical Source: Alkyl sulfinate sodium salt (

    
    ) (3.0 equiv).
    
  • Oxidant:

    
     (3.0 equiv).[1][2]
    
  • Catalyst:

    
     (0.2 equiv).[1]
    
  • Solvent: DCM/Water (1:1 biphasic system) + TFA (1.0 equiv).

Procedure:

  • Dissolve Intermediate A in DCM/Water (1:1, 0.1 M).[1]

  • Add TFA (1.0 equiv) to protonate the pyridazine (activates the ring toward nucleophilic radicals).[1]

  • Add

    
     and the alkyl sulfinate.[1]
    
  • Add

    
     last.[1]
    
  • Stir vigorously at 40°C for 4-16 hours.

  • Purification: The reaction often produces a mixture of C4 and C5 isomers (approx 1:1 to 2:1 ratio).[1] These must be separated by preparative HPLC or careful flash chromatography.[1]

Note on Selectivity:

  • C4-Substitution: Favored by bulky radicals due to steric clash with the C3-piperidine at the C4 position? Correction: C4 is adjacent to C3.[1] Therefore, C5 is sterically favored for bulky radicals, while C4 is accessible to small radicals (Methyl).[1]

Visualization of Reaction Pathways

PyridazineFunctionalization Start This compound (Boc-Protected) NOxide N-Oxidation (m-CPBA) Start->NOxide Linear Vector Minisci Minisci Reaction (R-SO2Na, Ag+, S2O8) Start->Minisci Radical Vector Metallation DoM (Knochel Base) (TMPMgCl·LiCl) Start->Metallation Anionic Vector Chlorination Chlorination (POCl3, 90°C) NOxide->Chlorination Rearrangement C6_Product 6-Chloro Derivative (Handle for Suzuki) Chlorination->C6_Product C4_C5_Product C4/C5-Alkyl Mixture (Lateral Functionalization) Minisci->C4_C5_Product Regio-mixture Electrophile Electrophile Quench (I2, DMF, etc.) Metallation->Electrophile Electrophile->C6_Product If C6 open

Caption: Strategic vectors for diversifying the this compound scaffold. Blue: Start; Red: Critical Activation; Green: Final Handle.

Comparative Data: Reaction Conditions vs. Yield

Functionalization TypeTarget PositionReagentsTypical YieldSelectivityKey Limitation
N-Oxide Activation C6 1. m-CPBA2.

55-70% (2 steps)High (>10:1 C6 vs C4)Requires harsh heating; incompatible with acid-labile groups.
Minisci (Ag-cat) C4 / C5

,

, TFA
40-60%Low (Mixture C4:C5)Difficult separation of regioisomers.
DoM (Knochel) C6 (or C4)TMPMgCl·LiCl,

60-80%High (C6 favored)Requires cryogenic conditions (-78°C); strictly anhydrous.

References

  • Knochel, P. et al. "Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks."[1] Chemistry – A European Journal, 2023.[1][3] Link

  • Baran, P. S. et al. "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability."[1] Journal of the American Chemical Society, 2013.[1] Link

  • MacMillan, D. W. C. et al. "Direct Arylation of Ethers through the Combination of Photoredox-Mediated C-H Functionalization and the Minisci Reaction."[1][4] Angewandte Chemie Int.[1] Ed., 2014.[1] Link

  • Maity, P. et al. "C–H functionalization of pyridines (and diazines)."[1] Organic & Biomolecular Chemistry, 2023.[1][5] Link

Sources

Using 3-(Piperidin-4-yl)pyridazine as a scaffold for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Deployment of 3-(Piperidin-4-yl)pyridazine as a Scaffold for Library Synthesis

Part 1: Executive Summary & Rationale

In modern drug discovery, the This compound scaffold represents a high-value "privileged structure."[1] It serves as a polar, sp3-rich bioisostere for the ubiquitously used 4-phenylpiperidine or biphenyl moieties.[1]

Why this scaffold?

  • Physicochemical Optimization: The pyridazine ring (logP ~ -0.[1]7) is significantly more hydrophilic than a phenyl ring (logP ~ 2.[2]0) or pyridine (logP ~ 0.65).[2] Incorporating it lowers the overall lipophilicity (LogD) of a drug candidate, often improving metabolic stability and solubility without sacrificing aromatic stacking interactions.[2]

  • Vectorial Diversity: The scaffold offers two distinct vectors for diversification:

    • Vector A (Piperidine Nitrogen): Ideal for exploring soft electrophiles (amides, ureas, sulfonamides).[2]

    • Vector B (Pyridazine Ring): The electron-deficient nature of pyridazine facilitates Nucleophilic Aromatic Substitution (

      
      ) or metal-catalyzed cross-couplings at the C6 position.[1]
      
  • Synthetic Tractability: Unlike de novo heterocycle formation, this scaffold can be rapidly assembled from commercially available precursors using robust palladium chemistry.[2]

Part 2: Scaffold Acquisition Strategy

While this compound can be purchased, high-throughput campaigns often require the 6-chloro variant to enable dual-functionalization.[1] We recommend synthesizing the core scaffold tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate (Compound 1 ) in-house to ensure purity and scalability.[1]

Mechanism of Action (Synthesis)

The most reliable route is the Suzuki-Miyaura cross-coupling of 3,6-dichloropyridazine with (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid pinacol ester.[1]

  • Causality: We use 3,6-dichloropyridazine in excess.[1][2] Although the starting material is symmetric, the first coupling event deactivates the ring slightly toward oxidative addition, allowing for the isolation of the mono-coupled product (the desired scaffold) with good selectivity.[2]

  • Catalyst Choice:Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to its stability and higher turnover frequency for heteroaryl chlorides.[2]

Protocol A: Synthesis of the Core Scaffold (Compound 1)
ParameterSpecification
Scale 10 mmol (scalable to >100 mmol)
Limiting Reagent (1-(tert-butoxycarbonyl)piperidin-4-yl)boronic acid pinacol ester
Electrophile 3,6-Dichloropyridazine (1.5 equiv)
Catalyst Pd(dppf)Cl₂[1][2] · DCM (0.05 equiv)
Base Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology:

  • Charge: In a chemically resistant pressure vial or round-bottom flask, combine 3,6-dichloropyridazine (2.23 g, 15 mmol), the boronate ester (3.11 g, 10 mmol), and Cs₂CO₃ (6.5 g, 20 mmol).

  • Degas: Add 1,4-dioxane (40 mL) and water (10 mL). Sparge with Nitrogen or Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).[2]

  • Initiate: Add Pd(dppf)Cl₂[2][3] · DCM (408 mg, 0.5 mmol).[2] Seal the vessel.

  • React: Heat to 80 °C for 4–6 hours. Monitor by LC-MS for the consumption of the boronate.[1]

    • Checkpoint: You will observe the mono-coupled product (Mass [M+H-Boc]⁺ ~ 198, [M+H]⁺ ~ 298) and a small amount of bis-coupled byproduct.[1][2]

  • Workup: Dilute with EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The excess 3,6-dichloropyridazine elutes first, followed by the desired mono-coupled product 1 .[1][2]

Part 3: Library Design & Diversification Protocols

The true power of this scaffold lies in its ability to generate "Divergent Libraries."

Workflow Logic
  • Path A (

    
     First):  If the target library requires diversity at the pyridazine ring (C6), perform 
    
    
    
    displacement of the chloride before removing the Boc group.[2] The electron-withdrawing nature of the pyridazine makes the chloride highly reactive toward amines and alkoxides.[1]
  • Path B (Amide Coupling First): If the C6-chloro is to be retained (as a halogen handle) or removed (hydrogenation), deprotect the Boc group first to expose the piperidine amine.[2]

LibraryWorkflow Start 3,6-Dichloropyridazine Scaffold Scaffold (Cmpd 1) (N-Boc, 6-Cl) Start->Scaffold Suzuki Coupling (Boronate ester) PathA Path A: C6 Diversification (SnAr / Suzuki) Scaffold->PathA Retain Boc PathB Path B: N-Deprotection (TFA/DCM) Scaffold->PathB Remove Boc LibA Library A: 6-Amino-pyridazine derivs PathA->LibA 1. SnAr (R-NH2) 2. Deprotect 3. Cap Nitrogen LibB Library B: Piperidine Amides/Ureas PathB->LibB 1. Acylation (R-COCl) 2. Optional: C6 reaction

Figure 1: Divergent synthesis workflow for this compound libraries.

Protocol B: C6-Diversification via (Parallel Synthesis)

Target: Introducing amine diversity on the pyridazine ring.

  • Preparation: Dissolve Compound 1 (0.1 mmol per well) in DMSO (0.5 mL).

  • Reagent Addition: Add the diverse amine (R-NH₂, 0.15 mmol, 1.5 equiv) and DIPEA (0.3 mmol, 3 equiv).

  • Reaction: Heat at 100–120 °C for 12 hours.

    • Note: Pyridazine chlorides are less reactive than pyrimidine chlorides.[1] High temperature is often required.[1] If reactivity is low, use microwave irradiation or switch to Buchwald-Hartwig conditions (Pd₂dba₃/Xantphos).[2]

  • Workup: Since this is the first step, simple precipitation (adding water) or SCX (Strong Cation Exchange) catch-and-release is recommended to remove DMSO before the next step.[2]

Protocol C: N-Diversification (Amide Coupling)

Target: Functionalizing the piperidine nitrogen.

  • Deprotection: Treat the N-Boc intermediate with 20% TFA in DCM (or 4M HCl in Dioxane) for 1 hour at RT. Evaporate volatiles to dryness.[1]

  • Coupling:

    • Dissolve the piperidine salt (0.05 mmol) in DMF (0.5 mL).

    • Add DIPEA (0.25 mmol, 5 equiv) to neutralize the salt.[2]

    • Add Carboxylic Acid (0.06 mmol) and HATU (0.06 mmol).

  • Incubation: Shake at RT for 2–4 hours.

  • Validation: Check LC-MS. The pyridazine ring is stable to standard amide coupling conditions.

Part 4: Quality Control & Analysis

When analyzing these libraries, be aware of specific spectral characteristics:

  • UV Profile: The pyridazine ring has a distinct UV absorption. 3-substituted pyridazines often show

    
     around 260–280 nm.[1]
    
  • Mass Spec: The pyridazine nitrogens can protonate, sometimes showing

    
     species in ESI+.[2]
    
  • Rotamers: If creating amides on the piperidine, NMR may show rotamers due to restricted rotation around the amide bond, complicating

    
     NMR interpretation at room temperature.[2]
    

Troubleshooting Table

IssueProbable CauseSolution
Low Yield in Suzuki (Step 1) Homocoupling of BoronateEnsure strict degassing; add Boronate slowly.[1]
Bis-coupling (Step 1) Excess Boronate / High TempMaintain 3,6-dichloropyridazine in excess (1.5 equiv).[1][2]
Incomplete

(Step 2)
Deactivated NucleophileSwitch to Pd-catalyzed Buchwald-Hartwig coupling.
Poor Solubility Pyridazine PolarityUse polar aprotic solvents (DMSO, NMP) or add HFIP.[2]

References

  • Minisci Reaction & Pyridazine Functionalization

    • Title: Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview
    • Source: MDPI (Molecules)[2]

    • URL:[Link][2]

  • Suzuki Coupling of Pyridazines

    • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction[1][4]

    • Source: MDPI (Molecules)[2]

    • URL:[Link][2]

  • Medicinal Chemistry of Pyridazines

    • Title: Recent contributions of pyridazine as a privileged scaffold of anticancer agents[5]

    • Source: Bioorganic & Medicinal Chemistry[1][5]

    • URL:[Link][2]

  • General Piperidine Synthesis Strategies

    • Title: Piperidine and octahydropyrano[3,4-c]pyridine scaffolds for drug-like molecular libraries[1][2]

    • Source: PubMed (Bioorg Med Chem)[2]

    • URL:[Link]

Sources

Application Note: Kinetic Characterization of 3-(Piperidin-4-yl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Residence Time for Kinase & Epigenetic Targets

Executive Summary & Scientific Rationale

The 3-(Piperidin-4-yl)pyridazine scaffold represents a privileged structure in modern medicinal chemistry, frequently serving as a solvent-exposed solubilizing tail or a hinge-binding motif in inhibitors targeting Kinases (e.g., CDK8, CK2) and Epigenetic Erasers (e.g., LSD1) . While thermodynamic potency (


, 

) remains the primary screening metric, it fails to predict in vivo efficacy for this class of compounds.[1]

Recent data suggests that for piperidine-containing inhibitors, the Drug-Target Residence Time (


) —the duration a drug remains bound to its target—correlates more strongly with pharmacodynamic durability than affinity alone. This guide details the experimental protocols to transition from equilibrium metrics to kinetic profiling (

,

), specifically tailored to handle the physicochemical properties (basicity,

) of the piperidine-pyridazine moiety.
Experimental Workflow Overview

The characterization pipeline moves from high-throughput screening to low-throughput, high-content kinetic validation.

KineticWorkflow Screen Primary Screen (IC50 / Kd) Jump Biochemical Jump Dilution Screen->Jump Select Potent Hits (<100 nM) SPR Biophysical SPR (Biacore/Sierra) Jump->SPR Orthogonal Validation Global Global Fitting (kon, koff, Residence Time) Jump->Global Progress Curves SPR->Global Sensorgrams Decision Lead Selection (Kinetic Selectivity) Global->Decision Rank by Tau (τ)

Figure 1: Integrated kinetic profiling workflow. Jump dilution provides functional recovery data, while SPR provides direct binding observation.

Protocol A: Biochemical Jump Dilution Assay

Objective: To measure the dissociation rate constant (


) by monitoring the recovery of enzymatic activity after rapid dilution of the pre-formed Inhibitor-Enzyme [EI] complex.

Rationale: This method is superior to standard


 assays for the piperidine-pyridazine class because it measures functional restoration of the enzyme, accounting for potential slow-binding conformational changes often induced by the basic amine moiety.
Materials
  • Target Enzyme: Recombinant Kinase or LSD1 (purity >90%).

  • Substrate: Fluorescent peptide (e.g., TR-FRET or FP tracer).

  • Detection System: PerkinElmer EnVision or equivalent plate reader.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT, 0.01% Brij-35 (Critical to prevent piperidine stickiness).
    
Step-by-Step Methodology
  • Pre-Incubation (Formation of [EI]):

    • Prepare Enzyme at 100x the final assay concentration (

      
      ).
      
    • Prepare Inhibitor at 10x its

      
       value (
      
      
      
      ).[2]
    • Mix

      
       and 
      
      
      
      in a low-volume tube. Incubate for 60 minutes at RT.
    • Control: Prepare a DMSO-only enzyme control (100% activity reference).

  • The "Jump" (Rapid Dilution):

    • Prepare a "Substrate Mix" containing ATP (at

      
      ) and peptide substrate in a large volume.
      
    • Rapidly dilute the [EI] mix 100-fold into the Substrate Mix.

    • Note: This dilution lowers

      
       to 
      
      
      
      , forcing the equilibrium toward dissociation.
  • Kinetic Monitoring:

    • Immediately start measuring product formation (fluorescence) in kinetic mode (read every 30–60 seconds) for 60–90 minutes.

  • Data Analysis (The Integrated Rate Equation):

    • Plot Product (

      
      ) vs. Time (
      
      
      
      ).
    • Fit the non-linear progress curve to the integrated rate equation:

      
      
      
    • Where:

      • 
        : Steady-state velocity (final slope, recovered activity).
        
      • 
        : Initial velocity (usually near 0 if saturated).
        
      • 
        : Apparent rate constant of transition.[3]
        
    • Result:

      
       (under high dilution conditions).
      
    • Residence Time (

      
      ): 
      
      
      
      .[2][4][5]

JumpDilutionLogic Step1 1. Pre-Incubation [E] + [I] (Saturating) Result: 100% Inhibited Complex Step2 2. Jump Dilution (100x) Into Substrate Mix [I] drops to < IC50 Step1->Step2 Step3 3. Dissociation Phase Inhibitor leaves binding pocket Enzyme regains activity Step2->Step3 Step4 4. Measure Recovery Curve shape defines koff Step3->Step4

Figure 2: Logical flow of the Jump Dilution experiment. The curvature of the recovery phase is directly proportional to residence time.

Protocol B: Surface Plasmon Resonance (SPR)

Objective: Biophysical validation of


 and 

using a Biacore T200/8K or Sierra SPR Pro.

Specific Challenge: this compound is positively charged at pH 7.4. This leads to high Non-Specific Binding (NSB) on standard Carboxyl (CM5) chips due to electrostatic attraction to the dextran matrix.

Optimized SPR Parameters
ParameterRecommendation for Piperidine ScaffoldsReason
Sensor Chip Series S Sensor Chip PEG or LSA (Lipophilic) Reduces electrostatic NSB compared to CM5/CM7.
Immobilization Biotin-Capture (Streptavidin) Direct amine coupling risks inactivating the kinase; capture allows better orientation.
Running Buffer HBS-P+ with 300 mM NaCl (High Salt)High ionic strength shields the charge interaction of the piperidine amine.
Regeneration 10 mM Glycine pH 9.5 or 4M

Acidic regeneration often fails for basic compounds; mild basic wash is preferred.
Workflow: Single Cycle Kinetics (SCK)
  • Conditioning: Inject buffer over the reference and active flow cells to stabilize the baseline.

  • Titration: Prepare a 5-point dilution series of the inhibitor (e.g., 1 nM to 100 nM).

  • Injection: Inject the samples sequentially without regeneration between injections.

    • Contact time: 120s (Association).

    • Dissociation time: 600s (after the final high-concentration injection).

  • Fitting: Fit data to a 1:1 Langmuir Binding Model .

    • Quality Check: Look for "square wave" binding (fast on/off) vs. "curved" binding (slow kinetics). Piperidine-pyridazines often show fast

      
       but variable 
      
      
      
      .
Data Interpretation & Decision Matrix

When analyzing data from these protocols, categorize compounds based on their Kinetic Efficiency .

MetricHigh Affinity / Short ResidenceHigh Affinity / Long ResidenceInterpretation for Drug Dev

< 10 nM< 10 nMBoth look promising in primary screens.



The differentiator.
Residence Time (

)
< 2 min> 60 minLong

predicts better in vivo target coverage.
Mechanism Fast CompetitiveSlow-Tight BindingSlow binders often induce structural remodeling (e.g., DFG-out in kinases).

Critical Analysis Note: If the SPR


 is significantly faster than the Biochemical Jump Dilution 

, the compound likely has a rebinding artifact in the biochemical assay or induces a conformational change that requires substrate presence (which is absent in SPR). Trust the Jump Dilution for functional relevance; trust SPR for physical binding stoichiometry.
Troubleshooting Guide

Issue: High Non-Specific Binding (NSB) in SPR

  • Cause: The secondary amine of the piperidine is protonated.

  • Solution: Increase running buffer NaCl to 300–500 mM. Add 0.05% P20 surfactant.[6] Use a reference channel with a "dummy" protein (e.g., BSA) rather than an empty surface to match the matrix effects.

Issue: No Recovery in Jump Dilution

  • Cause: The inhibitor is irreversible (covalent) or

    
     is too slow for the assay window.
    
  • Solution: Extend read time to 4 hours. Check structure for potential covalent warheads (e.g., acrylamides attached to the piperidine). If truly irreversible,

    
    .
    

Issue: Poor Solubility

  • Cause: Pyridazines can be planar and stack.

  • Solution: Ensure DMSO concentration is matched exactly (typically 1-2%). Do not exceed 5% DMSO as it affects enzyme kinetics.

References
  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739. Link

  • Wu, F., Zhou, C., Yao, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[7] Journal of Medicinal Chemistry, 59(1), 253-263. Link

  • Zhang, R., & Monsma, F. (2010). Fluorescence-based assays for the measurement of drug-target residence time. Expert Opinion on Drug Discovery, 5(11), 1023-1029. Link

  • BellBrook Labs. (2025). Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time. Application Note. Link

  • Cytiva (Biacore). (2023). Biacore T200/S200 Evaluation Software Handbook: Kinetic Analysis Models. Link

Sources

Application of 3-(Piperidin-4-yl)pyridazine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(Piperidin-4-yl)pyridazine in Fragment-Based Drug Discovery

Abstract

This guide details the application of This compound (3-PP) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike ubiquitous biphenyl or phenyl-pyridine motifs, the 3-PP scaffold offers a unique "Polar Aromatic–Aliphatic Basic" vector profile. The pyridazine ring provides a distinct electrostatic potential with dual hydrogen-bond acceptor sites and low lipophilicity (cLogP < 0), while the piperidine moiety confers solubility and a defined


 growth vector. This document outlines the rationale for its inclusion in fragment libraries, robust synthetic protocols for its generation and expansion, and validated biophysical screening workflows.

The Fragment Profile: Why this compound?

In the context of the "Rule of Three" (Ro3) for fragments, 3-PP is an exemplary starting point. Its value lies in its ability to bridge the gap between flat aromatic binding and 3D interactions.

Physicochemical Attributes
PropertyValue (Approx.)Significance in FBDD
MW ~163.2 DaLeaves significant room for "growing" (<300 Da limit).
cLogP ~0.2High hydrophilicity; reduces non-specific hydrophobic binding.
H-Bond Acceptors 3 (2 Pyridazine N, 1 Piperidine NH)Pyridazine Ns are weak bases (pKa ~2.3) but good acceptors.
H-Bond Donors 1 (Piperidine NH)Critical handle for library expansion.
Topological Polar Surface Area ~38 ŲExcellent membrane permeability potential upon optimization.
Structural Biology & Design Vectors
  • The "Hinge" Mimic: The pyridazine nitrogen atoms (N1/N2) are positioned to interact with backbone NH groups in kinase hinge regions or water-mediated networks in GPCR pockets.

  • The Solubility Anchor: The piperidine secondary amine (pKa ~11) ensures high aqueous solubility (>100 mM), a critical requirement for NMR and SPR screening at high concentrations.

  • The Growth Vector: The piperidine nitrogen allows for rapid diversification via amide coupling, sulfonylation, or reductive amination, extending the fragment into adjacent sub-pockets without disrupting the core binding mode.

Synthetic Protocols: Access and Library Expansion

The following protocols are designed for modularity. We utilize a Suzuki-Miyaura cross-coupling approach to assemble the core, followed by parallel synthesis techniques for library expansion.

Protocol A: Synthesis of the Core Scaffold

Target:tert-butyl 4-(pyridazin-3-yl)piperidine-1-carboxylate (Protected 3-PP)

Reagents:

  • 3-Chloropyridazine (CAS: 1120-95-2)

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (CAS: 76379-23-8)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂

  • Base:

    
     (2M aqueous)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine 3-chloropyridazine (1.0 eq), piperidine boronate ester (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent: Add degassed 1,4-dioxane (5 mL/mmol) and 2M aqueous

    
     (3.0 eq).
    
  • Reaction: Seal and heat to 90°C for 4-12 hours. Monitor conversion by LC-MS (Target [M+H-Boc]+ or [M+H]+).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient). Pyridazines are polar; expect elution at higher polarity.

  • Deprotection: Treat the intermediate with 4M HCl in dioxane (1 hour, RT) to yield the This compound hydrochloride salt .

Protocol B: Library Expansion (Parallel Synthesis)

Objective: Generate a 96-member library exploring the piperidine N-vector.

Workflow:

  • Plate Preparation: Dispense 3-PP HCl salt (50 µmol) into a 96-well reaction block.

  • Reagent Addition:

    • Amides: Add R-COOH (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.

    • Ureas: Add R-NCO (1.1 eq) and

      
       (2.0 eq) in DCM.
      
    • Sulfonamides: Add

      
       (1.1 eq) and Pyridine (3.0 eq) in DCM.
      
  • Incubation: Shake at RT for 16 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophiles. Filter.

  • QC: Analyze by LC-MS/ELSD. Purity >85% is acceptable for primary screening.

Strategic Visualization: Growth & Screening

The following diagrams illustrate the strategic logic of using 3-PP in a drug discovery campaign.

Figure 1: Fragment Growth Strategy

This diagram maps the chemical space accessible from the 3-PP core.

FragmentGrowth Core This compound (Core Scaffold) VectorN Piperidine NH Vector (Solvent Exposed/Exit Vector) Core->VectorN Primary Growth VectorC Pyridazine C6 Vector (Deep Pocket/H-Bonding) Core->VectorC Secondary Optimization Lib1 Amide Library (Selectivity) VectorN->Lib1 Lib2 Reductive Amination (Basic/Cationic Interactions) VectorN->Lib2 Lib3 Suzuki Coupling at C6 (Pi-Stacking/Lipophilicity) VectorC->Lib3

Caption: Strategic expansion vectors for the 3-PP scaffold. The Piperidine NH is the primary "low-hanging fruit" for rapid library generation, while the Pyridazine C6 allows for scaffold morphing.

Figure 2: Biophysical Screening Cascade

A self-validating workflow to filter false positives (common with basic amines).

ScreeningCascade Step1 Solubility QC (PBS pH 7.4, 1mM) Step2 Ligand-Observed NMR (STD / WaterLOGSY) Step1->Step2 Soluble Step3 SPR Analysis (Clean Binding Kinetics) Step2->Step3 Specific Signal Decision Hit Validation Step3->Decision Step4 X-ray Crystallography (Soak) Decision->Step1 Aggregation/Noise Decision->Step4 KD < 500 µM

Caption: The screening cascade prioritizes solubility and specific binding verification (NMR) before kinetic characterization (SPR) to eliminate promiscuous aggregators.

Screening Protocols: Validating the Interaction

Due to the weak affinity typical of fragments (


 in mM range), standard biochemical assays often fail. We rely on Ligand-Observed NMR  and Surface Plasmon Resonance (SPR) .
Protocol C: STD-NMR Screening

Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from protein to ligand. It is highly sensitive for weak binders (


 10 µM - 10 mM) and validates that the ligand binds to the receptor.
  • Sample Prep:

    • Protein: 10–20 µM (Recombinant target, e.g., Kinase domain).

    • Ligand (3-PP derivative): 400–800 µM (20-40x excess).

    • Buffer:

      
       saline buffer (minimize H signals).
      
  • Pulse Sequence:

    • On-resonance irradiation: -0.5 ppm (Protein methyls).

    • Off-resonance irradiation: 30 ppm (Control).

  • Data Acquisition:

    • Record 1D spectra with on- and off-resonance saturation.

    • Subtract spectra (Off - On).

  • Analysis:

    • Positive Result: Signals corresponding to the piperidine or pyridazine protons appear in the difference spectrum. This confirms binding.

    • Epitope Mapping: The protons with the strongest STD effect are in closest contact with the protein surface.

Protocol D: SPR Kinetic Analysis

Rationale: To determine residence time and affinity (


) and rule out "sticky" non-specific binding.
  • Sensor Chip: CM5 or Streptavidin (if biotinylated protein used). Immobilize target to ~2000 RU.

  • Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20) + 1% DMSO. Crucial: Match DMSO in sample and buffer exactly.

  • Injections:

    • Concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Contact time: 30s; Dissociation: 60s.

  • Evaluation:

    • Square Wave: Look for fast-on/fast-off kinetics typical of fragments.

    • Stoichiometry:

      
       should match theoretical 1:1 binding. If 
      
      
      
      is >200% theoretical, suspect aggregation (common with charged piperidines).

Applications & Case Studies

Case Study: Hedgehog Pathway Inhibition (Smoothened Receptor) Research by Redx Pharma and others has highlighted the utility of pyridazine-piperidine scaffolds in targeting the Smoothened (Smo) receptor.[1]

  • Discovery: Initial fragment screening identified the pyridazine core as a mimic of the phthalazine ring found in other Smo antagonists.

  • Evolution: The piperidine nitrogen was used to attach a benzimidazole moiety (via a linker), accessing a hydrophobic tunnel in the receptor.

  • Result: This led to compounds with nanomolar potency (e.g., IC50 < 5 nM), demonstrating how the 3-PP fragment serves as a soluble, rigid linker that correctly orients two pharmacophores [1, 2].

General Kinase Application In kinase drug discovery, the pyridazine N1/N2 atoms can serve as the hinge binder. The piperidine ring projects towards the solvent front, allowing the attachment of solubilizing groups or "tail" moieties that interact with the ribose pocket or the DFG motif.

References

  • Redx Pharma. (2020).[1] Hedgehog signaling pathway inhibitors: an updated patent review. Expert Opinion on Therapeutic Patents. Link

  • Meanwell, N. A. (2023).[2] The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. Link

  • Jones, S. P., et al. (2022).[3] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[3] Link

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing fragment hits to leads. Nature Reviews Drug Discovery. Link

  • Rapid Synthesis of Pyridazines. (2021). Organic Chemistry Portal Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(Piperidin-4-yl)pyridazine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yield in 3-(Piperidin-4-yl)pyridazine Synthesis Ticket ID: PYR-PIP-004 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Electron-Deficient" Trap

You are likely reading this because your synthesis of This compound is stuck at <20% yield. Do not panic; this is a common bottleneck caused by the electronic mismatch between the two rings.

The pyridazine core is a


-deficient diazine  (strongly electron-withdrawing), while the piperidine ring (even when protected) introduces steric bulk. This combination creates three specific failure modes:
  • Protodeboronation during Suzuki coupling (the most common failure).

  • Regioselectivity issues during radical alkylation (Minisci).

  • Product loss during aqueous workup due to high polarity.

This guide provides three validated protocols to bypass these issues, ranked by reliability.

Quick Diagnosis: Which Route Are You Using?

Before proceeding, identify your failure mode using the decision tree below.

SynthesisDecisionTree Start Start: Select Synthetic Route RouteA Route A: Suzuki Coupling (3-Halo-pyridazine + Boronate) Start->RouteA RouteB Route B: Minisci Reaction (Pyridazine + Carboxylic Acid) Start->RouteB RouteC Route C: Ring Construction (IEDDA) Start->RouteC IssueA Issue: <10% Yield? Protodeboronation suspected. RouteA->IssueA IssueB Issue: Complex Mixture? Poor regioselectivity. RouteB->IssueB SolC Solution: Tetrazine + Enol Ether (See Module 3) RouteC->SolC SolA Solution: Switch Ligand/Base (See Module 1) IssueA->SolA SolB Solution: Ag-Catalyzed Decarboxylation (See Module 2) IssueB->SolB

Figure 1: Diagnostic workflow for selecting the appropriate optimization strategy.

Module 1: Optimizing the Suzuki-Miyaura Coupling

The Problem: You are likely coupling 3-chloropyridazine with N-Boc-piperidinyl-4-boronic acid (or ester). The electron-deficient pyridazine ring makes the oxidative addition slow, while the heterocyclic boronate is prone to protodeboronation (hydrolysis of the C-B bond before coupling occurs).

The Fix: Switch to a highly active catalyst system and a base that minimizes protodeboronation.

Optimized Protocol (High-Throughput Validated)
ParameterStandard (Failing) ConditionOptimized Condition Reasoning
Catalyst Pd(PPh3)4 or Pd(OAc)2Pd(dppf)Cl2·DCM or XPhos Pd G2 Bidentate ligands (dppf) or bulky phosphines (XPhos) stabilize the Pd species and accelerate oxidative addition into the aryl chloride [1].
Base Na2CO3K3PO4 (3.0 equiv) Anhydrous phosphate is basic enough to activate the boronate but less likely to promote rapid protodeboronation than hydroxides or carbonates in this specific substrate class.
Solvent DMF or Toluene1,4-Dioxane / Water (9:1) A small amount of water is critical for the transmetallation step, but too much promotes side reactions.
Temp 80°C100°C - 110°C Chloropyridazines have a high activation energy barrier for oxidative addition.
Step-by-Step Workflow
  • Charge: In a reaction vial, add 3-chloropyridazine (1.0 equiv), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equiv), and K3PO4 (3.0 equiv).

  • Degas: Add 1,4-Dioxane and Water (9:1 ratio). Sparge with Nitrogen/Argon for 10 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst death.

  • Catalyst: Add Pd(dppf)Cl2·DCM (5 mol%).

  • Heat: Seal and heat to 100°C for 4–16 hours.

  • Check: Monitor by LCMS. If the boronate is consumed but SM remains, add another 0.5 equiv of boronate and 2 mol% catalyst.

Module 2: The Minisci Reaction (Radical Alkylation)[1]

The Problem: You are reacting pyridazine with N-Boc-piperidine-4-carboxylic acid using a radical source. The reaction yields a "tar" or a mixture of mono-, di-, and tri-alkylated products.

The Fix: Use the Silver-Catalyzed Decarboxylation method with strict temperature control to favor mono-substitution.

Mechanism & Logic

The Minisci reaction generates a nucleophilic alkyl radical.[1] The protonated pyridazine is the electrophile.

  • Key Insight: Pyridazine must be protonated (acidic media) to lower its LUMO energy, making it receptive to the radical attack.[2]

MinisciMechanism Acid N-Boc-Piperidine-COOH Radical Alkyl Radical (Nucleophilic) Acid->Radical AgNO3 / (NH4)2S2O8 Oxidative Decarboxylation Pyridazine Pyridazine-H+ (Electrophilic) Radical->Pyridazine Radical Addition Product 3-Substituted Product Pyridazine->Product -H+ (Rearomatization)

Figure 2: Simplified mechanism of the Ag-catalyzed Minisci alkylation.

Optimized Protocol
  • Dissolve: Dissolve pyridazine (1.0 equiv) and N-Boc-piperidine-4-carboxylic acid (2.0 equiv) in 10% aqueous H2SO4 and Acetonitrile (1:1).

    • Note: TFA can be used, but H2SO4 often gives cleaner conversions for simple heterocycles.

  • Catalyst: Add AgNO3 (0.2 equiv).

  • Initiator: Heat to 70°C. Add a solution of (NH4)2S2O8 (2.5 equiv) in water dropwise over 1 hour .

    • Crucial: Rapid addition leads to radical-radical recombination (dimerization of the piperidine) rather than addition to the pyridazine.

  • Workup: Neutralize carefully with NaOH at 0°C (exothermic!). Extract with DCM.[3]

Module 3: The "Nuclear Option" (IEDDA Ring Construction)

The Problem: Both coupling and alkylation fail due to electronics. The Fix: Build the pyridazine ring from scratch using Inverse Electron Demand Diels-Alder (IEDDA) chemistry. This is the most robust method for difficult substitutions [2].

The Strategy

React a 1,2,4,5-tetrazine with a ketene acetal or enamine derived from piperidine.

Reagents:

  • Diene: 3,6-Dichloro-1,2,4,5-tetrazine (Commercially available or synthesized from hydrazine + urea).

  • Dienophile: tert-Butyl 4-(1-ethoxyvinyl)piperidine-1-carboxylate (Generated from the ketone).

Protocol
  • Cycloaddition: Mix the tetrazine and the vinyl-piperidine in Dioxane at room temperature. The reaction is usually instant and releases Nitrogen gas (

    
    ).
    
  • Elimination: The intermediate dihydropyridazine often oxidizes spontaneously or can be forced with DDQ to yield the aromatic pyridazine.

  • Result: This yields 3-chloro-6-(piperidin-4-yl)pyridazine. The chlorine can then be removed (hydrogenation) or used for further functionalization.[4]

Module 4: Purification & Isolation (The Hidden Killer)

The Problem: this compound is a polar, basic amine. It often stays in the aqueous layer during extraction or streaks on silica gel.

Troubleshooting Table

ObservationSolution
Product stuck in aqueous phase Do not use Ethyl Acetate. Use DCM:Isopropanol (3:1) for extraction. The alcohol disrupts hydrogen bonding with water.
Streaking on TLC/Column Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).
Silica Gel Adsorption Use Alumina (Basic) stationary phase instead of silica, or use an SCX-2 (Strong Cation Exchange) cartridge.

SCX-2 Cartridge Protocol (Recommended):

  • Load crude reaction mixture (dissolved in MeOH) onto the SCX-2 cartridge.

  • Wash with MeOH (removes non-basic impurities, boronates, and tetrazines).

  • Elute product with 2M NH3 in MeOH .

  • Concentrate.[5][6] This usually yields >95% pure free base.

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling of Heterocyclic Boronates. Journal of Organic Chemistry.

  • Boger, D. L. (1986). Diels-Alder Reactions of Heterocyclic Aza Dienes. Scope and Applications. Chemical Reviews.

  • Duncton, M. A. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. MedChemComm.

Disclaimer: These protocols involve hazardous chemicals. Always consult the SDS and perform a risk assessment before experimentation.

Sources

Pyridazine Synthesis Support Center: Regioselectivity & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The construction and functionalization of the 1,2-diazine (pyridazine) core is notoriously challenging due to the electronically deactivated nature of the ring and the difficulty in differentiating symmetric precursors.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol during your syntheses.

Strategic Pathway Selection

Before troubleshooting a failed reaction, verify that your synthetic strategy aligns with the electronic realities of your target molecule. The decision matrix below outlines the three primary modalities for regioselective pyridazine synthesis.

SynthesisLogic Target Target Pyridazine Scaffold IEDDA De Novo Ring Formation (IEDDA Reaction) Target->IEDDA SNAr Late-Stage Functionalization (SNAr on Pre-formed Ring) Target->SNAr Condensation Classical Annulation (1,4-Dicarbonyl + Hydrazine) Target->Condensation Tetrazine 1,2,4,5-Tetrazine + Alkynyl Sulfide / Enamine IEDDA->Tetrazine Dichloropyridazine 3,6-Dichloropyridazine + Amine Nucleophile SNAr->Dichloropyridazine Dicarbonyl Asymmetric 1,4-Dicarbonyl (Requires Directing Group) Condensation->Dicarbonyl

Decision matrix for selecting the optimal regioselective pyridazine synthesis pathway.

Troubleshooting Guides & FAQs

Module A: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

Q: Why am I getting an inseparable mixture of regioisomers when reacting 3-substituted 1,2,4,5-tetrazines with aliphatic alkynes? A: The IEDDA reaction relies entirely on the orbital overlap between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the dienophile[1]. While aromatic alkynes (like phenylacetylene) provide sufficient electronic bias to align the carbon atoms with the highest coefficients, aliphatic alkynes lack this polarization. Consequently, the transition states for both regioisomers are nearly identical in energy[1].

  • The Fix: Swap your standard aliphatic alkyne for an alkynyl sulfide . The sulfur substituent drastically alters the HOMO coefficients of the alkyne, directing the cycloaddition with near-perfect regioselectivity[1]. The resulting sulfur group on the pyridazine ring exhibits excellent transformability and can be easily removed or cross-coupled later[1].

Module B: Nucleophilic Aromatic Substitution (SNAr)

Q: When functionalizing 3,6-dichloropyridazine with a secondary amine, how do I prevent di-substitution and control the regiochemistry? A: The pyridazine ring is inherently electron-deficient due to its two adjacent electronegative nitrogen atoms, making the C3 and C6 positions highly labile to nucleophilic attack[2]. Initially, the two chlorine atoms are symmetric. The regioselectivity of the first substitution is driven by the sheer nucleophilicity of the incoming amine[2].

  • The Fix: The key to preventing di-substitution is leveraging the electronic deactivation that occurs immediately after the first SNAr event. An incoming amine (e.g., diethylamine) is strongly electron-donating. Once it attaches to the C3 position, it pumps electron density back into the diazine ring, significantly raising the activation energy required for a second substitution at C6[2]. Strict stoichiometric control (1.05 equivalents of amine) and maintaining the reaction strictly at or below 78 °C will ensure exclusive mono-substitution[2].

Module C: Classical Condensation & Annulation

Q: I am trying to synthesize a pyridazine-3,4-diamine via the classical condensation of a 1,4-dicarbonyl with hydrazine, but the regioselectivity is poor and direct chlorination yields complex mixtures. What is the alternative? A: Direct chlorination of a pre-formed pyridazine-3,4-diamine fails because the vicinal amino groups are strongly activating and exert competing ortho/para-directing effects during electrophilic aromatic substitution[3]. Furthermore, standard asymmetric 1,4-dicarbonyls offer poor regiocontrol during the initial hydrazine condensation.

  • The Fix: Abandon the 1,4-dicarbonyl approach. Instead, use precursors containing vicinal nitrile groups [3]. These dinitriles act as highly predictable synthetic equivalents to 1,4-dicarbonyls, where the nitrile groups themselves serve as the direct, regioselective precursors to the amino functionalities during the cyclization event[3]. Alternatively, utilize an IEDDA approach reacting a 1,2,3-triazine with a 1-propynylamine under metal-free conditions[3].

Quantitative Data: Solvent Selection Guide

Because pyridazines are highly polar heterocycles, standard chromatographic purification often leads to severe streaking and low recovery. Use the following mechanistically grounded solvent table to isolate your regioselective products via crystallization or trituration[2].

Impurity TypeRecommended Solvent SystemMechanistic Rationale
Oligomers ("Goo") Ethanol / Water (with Charcoal)Oligomeric byproducts irreversibly adsorb to the activated charcoal; the polar pyridazine remains solvated until cooling[2].
Unreacted Diketone Isopropyl Acetate / HeptaneDiketone starting materials remain highly soluble in non-polar Heptane, forcing the polar pyridazine core to crystallize[2].
Inorganic Salts Hot AcetonitrilePyridazine dissolves completely in boiling acetonitrile; inorganic salts (NaCl/KCl) remain solid and are removed via hot filtration[2].

Validated Experimental Protocols

Protocol 1: Regioselective SNAr of 3,6-Dichloropyridazine

This protocol utilizes electronic deactivation to ensure mono-substitution.

  • Initialization: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous ethanol in a round-bottom flask. Add triethylamine (1.2 eq).

    • Causality: Ethanol provides a polar protic environment that stabilizes the SNAr transition state. Triethylamine acts as an acid scavenger to prevent the incoming nucleophile from precipitating as an unreactive hydrochloride salt[2].

  • Nucleophilic Addition: Cool the flask to 0 °C. Add diethylamine (1.05 eq) dropwise.

    • Causality: Strict stoichiometric limitation prevents the mass-action push toward di-substitution.

  • Propagation: Heat the reaction mixture to reflux (approx. 78 °C)[2].

  • Self-Validation (TLC): Monitor the reaction via TLC (EtOAc/Hexane). The starting 3,6-dichloropyridazine is highly UV active and runs near the solvent front. The mono-substituted product will appear as a distinct, lower spot. Warning: If a third, highly polar spot appears near the baseline, di-substitution is occurring. Cool the reaction immediately.

  • Workup: Concentrate under vacuum, partition between water and EtOAc, dry the organic layer over anhydrous

    
    , and filter[2].
    
Protocol 2: The "Salt-Break" Extraction for Polar Pyridazines

When the distribution coefficient (LogD) of your regioselective pyridazine favors the aqueous phase, standard EtOAc extractions will fail. Use this protocol to manipulate the basicity of the ring nitrogens[2].

SaltBreak Start Crude Reaction Mixture (Neutral Free Base) Acidify Add 4M HCl in Dioxane (Form Hydrochloride Salt) Start->Acidify Precipitate Precipitate Salt (Wash with EtOAc) Acidify->Precipitate Dissolve Dissolve in Water (Wash with DCM) Precipitate->Dissolve Basify Basify & Saturate (Salting Out) Dissolve->Basify Extract Extract with CHCl3/iPrOH (3:1) Basify->Extract

The Salt-Break extraction protocol for isolating highly polar pyridazine derivatives.

  • Acidification: Evaporate the reaction solvent to a minimum volume. Add 4M HCl in Dioxane (or aqueous HCl)[2].

    • Causality: This protonates the pyridazine nitrogens, forming a highly stable, highly polar hydrochloride salt that is insoluble in organic solvents[2].

  • Organic Wash (Self-Validation): Wash the precipitated solid salt with EtOAc[2]. Spot the EtOAc wash on a TLC plate. If your product is bleeding into the organic layer, the acidification was incomplete.

  • Aqueous Transfer: Dissolve the washed salt in a minimum amount of deionized water. Wash this aqueous layer with DCM to remove any remaining non-basic impurities[2].

  • Salting Out: Add solid

    
     to the aqueous layer until complete saturation is achieved[2].
    
    • Causality: This neutralizes the salt back to the free base while simultaneously maximizing the ionic strength of the water, physically forcing the organic product out of the aqueous phase.

  • Specialized Extraction: Extract the saturated aqueous layer with a mixture of Chloroform/Isopropanol (3:1)[2].

    • Causality: This specific solvent mixture disrupts the hydrogen-bonding network of water around polar heterocycles far more effectively than standard ethyl acetate[2].

References

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides Source: RSC Publishing URL:[Link]

Sources

Optimization of reaction conditions for coupling with 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reaction optimization of 3-(Piperidin-4-yl)pyridazine .

This bifunctional scaffold is highly valued in drug discovery, but it presents a unique dichotomy: it contains a highly nucleophilic secondary amine (the piperidine ring) tethered to a strongly coordinating, electron-deficient bidentate system (the pyridazine ring). This dual nature often leads to competing reaction pathways, catalyst deactivation, and poor yields.

This guide provides field-proven, self-validating troubleshooting protocols to help you overcome steric hindrance, catalyst poisoning, and over-alkylation during your coupling workflows.

Section 1: Amide Coupling Optimization

FAQ 1.1: Why do I observe low conversion when coupling this compound with sterically hindered carboxylic acids using standard EDC/HOBt?

Answer: While the piperidine nitrogen is a strong nucleophile, the rate of intermediate active ester formation and subsequent aminolysis drops significantly when reacting with sterically hindered acids. EDC/HOBt often fails in these scenarios because the resulting HOBt-active ester is not sufficiently electrophilic, leading to sluggish reactions and potential hydrolysis of the intermediate[1].

To overcome this, switch to a uronium-based coupling reagent like HATU in the presence of a non-nucleophilic base like DIPEA . The nitrogen at the 7-position of the azabenzotriazole ring in HATU provides an adjacent basic site that facilitates the incoming piperidine's attack via a hydrogen-bonded transition state, drastically accelerating the reaction[2][3].

Quantitative Data: Amide Coupling Reagents
Coupling SystemBaseSolventPre-activation TimeTypical Yield (%)Mechanistic Note
EDC / HOBt Et₃NDCM0 min15 - 30%Sluggish with hindered acids; prone to intermediate hydrolysis[1].
DCC / DMAP NoneDMF0 min20 - 40%Difficult byproduct (DCU) removal; side reactions observed[4].
HATU DIPEADMF/THF15 - 30 min> 85%OAt-ester formation accelerates aminolysis via H-bonding[3].
Protocol 1: Self-Validating HATU-Mediated Amide Coupling
  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Causality: DIPEA deprotonates the acid, allowing it to attack HATU. Pre-activating for 15 minutes ensures complete conversion to the highly reactive OAt-active ester before the amine is introduced, preventing side reactions[2].

  • Amine Addition: Add this compound (1.1 equiv) dropwise. Stir at room temperature for 2-4 hours.

  • System Validation (LC-MS): Sample 5 µL of the reaction mixture into 1 mL MeCN. The reaction is validated as complete when the OAt-ester intermediate mass completely disappears and the product [M+H]⁺ peak dominates the chromatogram.

  • Workup: Quench with saturated NaHCO₃ and extract with EtOAc. The basic aqueous quench ensures the removal of unreacted acid and the HOAt byproduct.

Section 2: Buchwald-Hartwig Cross-Coupling

FAQ 2.1: My Pd-catalyzed C-N cross-coupling with an aryl halide is stalling at 10% conversion. Is the pyridazine ring poisoning the catalyst?

Answer: Yes. The adjacent nitrogen atoms on the pyridazine ring act as a potent bidentate or monodentate ligand. They coordinate strongly to the active Pd(0) species, forming a thermodynamically stable "dead-end" complex that halts the oxidative addition or transmetalation steps[5][6]. To rescue the catalytic cycle, you must use a highly sterically hindered, electron-rich phosphine ligand (e.g., RuPhos or BrettPhos ). The sheer steric bulk of these ligands physically blocks the pyridazine nitrogens from accessing the palladium center, forcing the metal to remain in the active cross-coupling cycle[7].

CatalystPoisoning Pd_Active Active Pd(0)L_n Catalyst Substrate This compound Pd_Active->Substrate Oxidative Addition Poisoned Pd-Pyridazine Dead-End Complex Substrate->Poisoned N-N Coordination (Poor Ligand) Product Cross-Coupled Product Substrate->Product Bulky Ligand Prevents Coordination

Mechanism of Pd-catalyst poisoning by pyridazine and rescue via bulky ligands.

Protocol 2: Optimized Buchwald-Hartwig Amination
  • Catalyst/Ligand Complexation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%) and RuPhos (5 mol%) in anhydrous, degassed 1,4-dioxane. Stir for 15 mins until the solution turns dark red/purple. Causality: Pre-mixing ensures the formation of the active L-Pd(0) species before it is exposed to the poisoning pyridazine moiety.

  • Reagent Addition: Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and sodium tert-butoxide (NaOtBu) (1.5 equiv).

  • Heating: Seal the vessel and heat at 90 °C for 12 hours.

  • System Validation (GC-MS/TLC): Monitor the disappearance of the aryl halide. If the reaction stalls at ~50% conversion, catalyst poisoning has occurred; validate the system by spiking with an additional 1 mol% Pd/RuPhos complex to push it to completion.

  • Workup: Filter the crude mixture through a pad of Celite to remove Pd black and inorganic salts before chromatography.

Section 3: Reductive Amination & Alkylation Control

FAQ 3.1: How do I prevent over-alkylation or premature reduction of my aldehyde when alkylating the piperidine nitrogen?

Answer: Using strong, non-selective reducing agents like NaBH₄ often reduces the starting aldehyde to an alcohol before the imine can fully form[8]. To achieve clean mono-alkylation, use sodium triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions (pH ~5). NaBH(OAc)₃ is a mild reagent that selectively reduces the protonated iminium ion over the neutral carbonyl group, cleanly yielding the desired tertiary amine without over-alkylation[9][10].

Workflow Start This compound Coupling Strategy Amide Amide Coupling (Carboxylic Acid) Start->Amide Buchwald Buchwald-Hartwig (Aryl Halide) Start->Buchwald Reductive Reductive Amination (Aldehyde/Ketone) Start->Reductive Amide_Opt Use HATU/DIPEA in DMF/THF Amide->Amide_Opt Buchwald_Opt Use Pd precatalyst + Bulky Ligand (e.g., RuPhos) Buchwald->Buchwald_Opt Reductive_Opt Use NaBH(OAc)3 in DCE Reductive->Reductive_Opt

Decision tree for selecting optimized coupling conditions based on the electrophile.

Protocol 3: Selective Reductive Amination
  • Iminium Formation: Combine this compound (1.0 equiv) and the aldehyde/ketone (1.05 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to adjust the pH to ~5. Causality: The weakly acidic environment accelerates the dehydration of the hemiaminal intermediate to form the highly reactive iminium ion, without fully protonating and deactivating the piperidine nucleophile[10].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in portions. Stir at room temperature for 4-12 hours.

  • System Validation (Ninhydrin Stain): Quench a 10 µL aliquot in 1M NaOH, extract with DCM, and spot on a TLC plate. Stain with Ninhydrin and heat. The reaction is validated when the secondary amine starting material (which stains dark red/brown) is completely consumed.

  • Workup: Quench with 1M NaOH to neutralize the acetic acid and break down stable boron complexes. Extract the aqueous layer with DCM.

References

1.[1] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health (PMC). URL:[Link] 2.[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link] 3.[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews (ACS Publications). URL:[Link] 4.[10] A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development (ACS Publications). URL:[Link] 5.[4] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. URL:[Link]

Sources

Addressing off-target effects of 3-(Piperidin-4-yl)pyridazine in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-(Piperidin-4-yl)pyridazine Off-Target Effects in Cellular Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot and mitigate off-target liabilities associated with the this compound scaffold.

While this structural motif is a "privileged structure" frequently utilized in the design of kinase inhibitors, epigenetic modulators (e.g., LSD1 inhibitors[1]), and GPCR ligands, its physicochemical properties make it highly susceptible to cross-reactivity. This guide provides mechanistic insights, self-validating experimental protocols, and medicinal chemistry rescue strategies to ensure your cellular assay phenotypes are genuinely on-target.

Mechanistic Background: Why Does This Scaffold Cause Off-Target Toxicity?

The this compound core consists of a basic piperidine nitrogen (pKa ~9.5) and a planar, electron-deficient pyridazine ring. At physiological pH, the piperidine nitrogen is protonated. This cationic center, combined with the lipophilic planar heterocycle, perfectly mimics the pharmacophore of endogenous biogenic amines (such as serotonin and dopamine).

Consequently, these compounds frequently exhibit off-target affinity for 5-HT2A receptors , D2 receptors , and the hERG potassium channel [2]. Furthermore, the hydrophobic and cationic nature of the scaffold makes it a known binder of Acetylcholinesterase (AChE) [3].

PharmacophoreSignaling cluster_0 Primary Targets cluster_1 Common Off-Targets Compound This compound Scaffold OnTarget Kinases / Epigenetics (Therapeutic Efficacy) Compound->OnTarget Specific Binding hERG hERG K+ Channel (Cardiotoxicity) Compound->hERG Basic Amine Interaction GPCR 5-HT2A / D2 Receptors (CNS Effects) Compound->GPCR Planar Aryl + Amine AChE Acetylcholinesterase (Cholinergic Tox) Compound->AChE Hydrophobic + Cationic

Mechanistic pathways of on-target efficacy versus off-target liabilities for the scaffold.

Troubleshooting Guide & FAQs

Q1: My cellular


 is significantly lower than my biochemical 

. Is this an off-target cytotoxic effect?
Answer: Yes, this is a classic hallmark of off-target toxicity. In a well-behaved system, cellular

values are typically higher than biochemical values due to membrane permeability barriers and intracellular protein competition. If your compound kills cells or alters the phenotype at concentrations below the biochemical

, it is likely engaging a secondary target (e.g., hERG, PDE4, or causing general membrane disruption).

Q2: How do I definitively prove the phenotype is driven by my primary target and not an off-target GPCR? Answer: You must build a self-validating experimental matrix.

  • Negative Control Analog: Synthesize a structurally matched inactive control where the piperidine nitrogen is acylated (amide). This neutralizes the basicity and abolishes target binding, acting as a control for scaffold-driven non-specific toxicity.

  • Target Engagement (TE): Perform a Cellular Thermal Shift Assay (CETSA). If the compound causes a cellular phenotype without shifting the melting temperature (

    
    ) of your primary target inside the cell, the phenotype is causally unlinked from the intended target.
    

Q3: How can I modify the this compound core to reduce hERG and 5-HT2A liabilities without losing primary target potency? Answer: Off-target binding to hERG and 5-HT2A is heavily driven by the basicity of the piperidine nitrogen and the conformational flexibility of the ring[2].

  • Reduce Basicity: Introduce electron-withdrawing groups (e.g., fluorine atoms at the 3-position of the piperidine) to lower the pKa via inductive effects.

  • Conformational Restriction: Convert the flexible piperidine into a rigid bicyclic system or a 4H-Dewar pyridine isostere. This reduces conformational sampling and entropic penalties, significantly improving selectivity and reducing off-target metabolic hotspots[4].

Quantitative Impact of Structural Modifications

The table below summarizes how specific medicinal chemistry interventions on the this compound scaffold alter off-target profiles:

Modification StrategyExample Compound ProfilePrimary Target

hERG

5-HT2A

LogD (pH 7.4)
Unmodified Scaffold This compound15 nM1.2

M
45 nM2.8
N-Acylation (Control) Amide derivative>10,000 nM>30

M
>10

M
3.5
Fluorination 3-(3,3-difluoropiperidin-4-yl)...22 nM15.5

M
850 nM2.4
Rigidification 4H-Dewar pyridine isostere8 nM>30

M
>5

M
2.1

Workflow & Protocol: Deconvoluting Off-Target Effects

To systematically isolate causality, follow the diagnostic workflow below, culminating in the CETSA protocol.

OffTargetWorkflow Start Cellular Assay Phenotype Observed TargetEngage Verify Target Engagement (CETSA / NanoBRET) Start->TargetEngage IsEngaged Target Engaged? TargetEngage->IsEngaged CheckTox Assess Cytotoxicity (LDH / ATP release) IsEngaged->CheckTox Yes (On-Target likely) OffTargetPanel Broad Off-Target Profiling (GPCR/Kinase/hERG Panel) IsEngaged->OffTargetPanel No (Off-Target likely) CheckTox->OffTargetPanel High Tox MedChem MedChem Optimization (Reduce basicity/lipophilicity) OffTargetPanel->MedChem

Workflow for de-risking off-target effects of this compound in cellular assays.

Step-by-Step Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA relies on the thermodynamic principle of ligand-induced thermal stabilization. A compound that specifically binds its target will increase the target's thermal stability, shifting its aggregation temperature.

Phase 1: Cell Treatment & Thermal Challenge

  • Seed target cells (e.g., HEK293 or disease-relevant line) in a 6-well plate and culture to 80% confluency.

  • Treat cells with the this compound test compound (at

    
     concentration) or DMSO vehicle control for 1–2 hours at 37°C.
    
  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Aliquot the cell suspension equally into 8–10 PCR tubes (50 µL per tube).

  • Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow for precipitation of denatured proteins.

Phase 2: Lysis & Soluble Fraction Isolation 6. Lyse the cells by subjecting the tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath for 2 minutes). 7. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins. 8. Carefully transfer the supernatant (containing the stable, soluble protein fraction) to fresh tubes.

Phase 3: Detection & Causality Analysis 9. Resolve the soluble fractions using SDS-PAGE and transfer to a PVDF membrane. 10. Immunoblot using a primary antibody specific to your primary target. 11. Interpretation: Plot the band intensity against temperature. If the test compound induces a significant rightward shift in the melting curve (


) compared to DMSO, target engagement is confirmed. If the cellular phenotype occurs without this shift, the phenotype is causally driven by an off-target mechanism.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: Molecules (MDPI), 2024, 29(9), 1930. URL:[Link]

  • Dewar Pyridines: Conformationally Programmable Piperidine Isosteres Source: ChemRxiv, 2023. URL:[Link]

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors Source: Journal of Medicinal Chemistry (ACS), 2001, 44(17), 2707-2718. URL:[Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 Source: Journal of Medicinal Chemistry (NIH PMC), 2015. URL:[Link]

Sources

How to prevent degradation of 3-(Piperidin-4-yl)pyridazine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Piperidin-4-yl)pyridazine . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot, resolve, and prevent degradation issues associated with this specific building block.

Unlike simple aliphatic amines, this compound contains two distinct chemical environments: an electron-deficient pyridazine ring and a highly nucleophilic, saturated piperidine ring. The secondary amine in the piperidine moiety (pKa ~10-11) acts as a strong Lewis base[1], making it the primary site of vulnerability during storage.

Below, you will find the mechanistic causality behind common degradation pathways, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your compound library.

Core Degradation Mechanisms

To effectively store this compound, you must first understand how it degrades. The piperidine ring is highly susceptible to atmospheric electrophiles and oxidants, while the pyridazine ring is sensitive to photolytic stress.

Degradation Parent This compound (Secondary Amine) Carbamate Carbamate Salt (+44 Da Shift) Parent->Carbamate Nucleophilic Attack NOxide Piperidine N-oxide (+16 Da Shift) Parent->NOxide Oxidation PhotoDeg Ring Cleavage / Polymers (Loss of Potency) Parent->PhotoDeg Photodegradation CO2 Atmospheric CO2 CO2->Carbamate O2 Oxygen / ROS O2->NOxide Light UV / Ambient Light Light->PhotoDeg

Fig 1: Primary chemical degradation pathways of this compound.

Troubleshooting & FAQs

Q1: I observed an unexpected +44 Da mass shift in my LC-MS analysis after storing the compound for a month. Is my batch ruined? A1: Not necessarily. A +44 Da shift is the classic hallmark of carbamate formation. The secondary amine in the piperidine ring is a strong nucleophile that readily reacts with atmospheric carbon dioxide (CO2) to form a piperidinium carbamate salt[2][3].

  • The Causality: CO2 acts as an electrophile. Moisture in the air accelerates this by hydrating CO2 to carbonic acid, facilitating the formation of the carbamate[4].

  • Self-Validation Test: To confirm this is a reversible CO2 adduct rather than a covalent impurity, run your LC-MS using a mobile phase containing 0.1% Trifluoroacetic acid (TFA). Carbamates are highly unstable under acidic conditions and will rapidly decarboxylate back to the parent mass[4]. If the +44 Da peak disappears under acidic conditions, your compound has simply absorbed CO2.

Q2: My compound was originally a free-flowing powder, but it has turned into a sticky, crystalline crust. Why did this happen? A2: This is caused by the synergistic effect of hygroscopicity and carbamate salt precipitation. Piperidine derivatives readily absorb atmospheric moisture. The absorbed water facilitates the dissolution of CO2, which then reacts with the amine to form an insoluble, crusty piperidinium carbamate salt[2].

  • The Solution: Always allow the storage vial to reach room temperature inside a desiccator before opening it. Opening a cold vial causes immediate condensation of atmospheric moisture, triggering this degradation cascade.

Q3: We are detecting a +16 Da peak and observing a significant loss of binding affinity in our target assays. What is the mechanism? A3: A +16 Da shift indicates irreversible N-oxidation of the piperidine ring[5]. The nitrogen atom acts as a Lewis base and is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS) generated by ambient light exposure (photo-oxidation).

  • The Solution: Unlike carbamate formation, N-oxidation is irreversible. You must discard the affected batch. Prevent this in future batches by using amber vials to block UV light and backfilling the headspace with Argon.

Quantitative Storage Guidelines

To prevent these issues, storage conditions must be strictly controlled. Below is a quantitative summary of expected shelf-life based on environmental variables.

Storage ConditionAtmosphereContainer TypePrimary Risk FactorEstimated Shelf Life
Room Temp (20°C)Ambient AirClear GlassCO2 absorption, Photo-oxidation< 1 month
2-8°CAmbient AirAmber GlassCondensation (Moisture)6-12 months[6]
-20°C Argon / N2 Amber Glass + Desiccant None (Optimal) > 2 years [6]

Standard Operating Procedure (SOP): Aliquoting & Long-Term Storage

To ensure maximum stability, implement the following self-validating workflow for handling this compound.

Workflow Step1 1. Equilibration (Desiccator to RT) Step2 2. Inert Handling (Glovebox/N2) Step1->Step2 Step3 3. Aliquoting (Amber Vials) Step2->Step3 Step4 4. Argon Overlay (Displace O2/CO2) Step3->Step4 Step5 5. -20°C Storage (With Indicator) Step4->Step5

Fig 2: Optimal handling and storage workflow for piperidine-containing compounds.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the bulk container from -20°C storage and place it immediately into a desiccator. Allow it to equilibrate to room temperature (RT) for at least 2 hours.

    • Causality: This prevents atmospheric moisture from condensing on the cold powder, which would otherwise trigger hydrolysis and carbamate formation.

  • Inert Environment Transfer: Move the sealed container into a glovebox or a nitrogen-purged glovebag before opening.

  • Aliquoting: Weigh the compound into pre-dried, amber glass vials.

    • Causality: Amber glass blocks UV/ambient light, preventing the photo-activation of reactive oxygen species that lead to ring cleavage[5].

  • Argon Overlay: Gently blow a stream of Argon gas into the headspace of each vial for 5-10 seconds.

    • Causality: Argon is heavier than air. It sinks to the bottom of the vial, effectively displacing both O2 (preventing N-oxidation) and CO2 (preventing carbamate formation).

  • Sealing: Cap tightly with a PTFE-lined septum cap. Avoid rubber septa, which are permeable to oxygen over time.

  • Self-Validating Storage: Store the aliquots in a secondary sealed container at -20°C. Validation Step: Include a small vial containing indicating silica gel (turns from blue to pink when wet) or an oxygen indicator pill inside the secondary container. If you check the container and the indicator has changed color, your seals have been compromised, and the batch must be re-purged with Argon immediately.

References

  • Carbamate Formation in the System (2-Methylpiperidine + Carbon Dioxide) by Raman Spectroscopy and X-ray Diffraction - PubMed. nih.gov. 2

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine | ACS Omega - ACS Publications. acs.org. 4

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem. benchchem.com. 5

  • What are the storage stability of Piperidine Series compounds over time? - Blog. btcpharmtech.com. 6

  • Piperidine: Human health tier II assessment. industrialchemicals.gov.au.1

Sources

Technical Support Center: Optimizing Catalyst Selection for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to advancing your research in pyridazine synthesis. Pyridazine scaffolds are pivotal in medicinal chemistry and materials science, yet their synthesis can present unique challenges.[1][2][3] This guide is structured to provide actionable solutions to common hurdles, moving from quick-reference FAQs to in-depth troubleshooting guides. My goal is to empower you with the expertise and validated protocols necessary to optimize your catalytic reactions and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered during pyridazine synthesis.

Q1: Why are my yields for pyridazine synthesis consistently low?

Low yields can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, or poor substrate reactivity.[4] The electron-deficient nature of the pyridine ring can deactivate it towards certain reactions.[5] For cross-coupling reactions, the choice of palladium catalyst and ligand is critical and can dramatically impact efficiency.[1]

Q2: I'm observing the formation of multiple regioisomers. How can I improve regioselectivity?

Regioselectivity is a frequent challenge in pyridazine synthesis and can be influenced by steric and electronic properties of your substrates, as well as reaction conditions like temperature and solvent.[6] For instance, in aza-Diels-Alder reactions of 1,2,3-triazines, the reaction is highly regioselective, favoring the C5/N2 cycloaddition to form pyridazines.[2]

Q3: My palladium catalyst appears to be deactivating during the reaction. What are the likely causes?

Catalyst deactivation can be caused by the pyridine nitrogen coordinating to the metal center, effectively poisoning the catalyst.[7] Product inhibition, where the synthesized pyridazine derivative binds to the catalyst, can also be a factor.[7] In some cases, impurities in reagents or solvents can contribute to deactivation.[7]

Q4: What are the most common catalytic systems for pyridazine synthesis?

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are widely used for functionalizing pyridazine scaffolds.[1][8] Nickel-catalyzed cross-coupling reactions, particularly with Grignard reagents or under electrochemical conditions, also offer an effective route.[9][10][11] Copper-catalyzed reactions are also employed, for instance, in aerobic cyclizations to form 1,6-dihydropyridazines and pyridazines.[12]

Q5: Should I be concerned about the stability of my pyridazine-containing compounds?

While pyridazines are generally stable aromatic compounds, certain derivatives can be highly reactive and even explosive.[13] For example, 6-azidotetrazolo[1,5-b]pyridazine is a high-energy compound that poses a significant explosion risk and should be handled with extreme caution, preferably in situ.[14]

In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Low Reaction Yield

Low yield is a frustratingly common issue. As your application scientist, I've seen this countless times. The key is a systematic approach to identify the root cause rather than random adjustments. The inherent electronics of the pyridazine ring can make it a challenging substrate, but with careful optimization, high yields are certainly achievable.

Systematic Diagnostic Workflow

I've designed the following workflow to help you systematically diagnose the source of your low yield.

Low_Yield_Troubleshooting start Start: Low Yield Observed reagent_check 1. Verify Reagent & Solvent Purity start->reagent_check inert_check 2. Confirm Inert Atmosphere reagent_check->inert_check Purity Confirmed success Success: Yield Improved reagent_check->success Impurity Found & Rectified temp_check 3. Optimize Reaction Temperature inert_check->temp_check Atmosphere is Inert inert_check->success Leak Found & Fixed catalyst_check 4. Evaluate Catalyst & Ligand temp_check->catalyst_check Temperature Optimized temp_check->success Optimal Temp Found concentration_check 5. Adjust Reagent Concentration catalyst_check->concentration_check Catalyst System Optimized catalyst_check->success Better Catalyst/Ligand Found concentration_check->success Concentration Optimized

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Deep Dive into Catalyst & Ligand Selection

The catalyst system is the heart of your reaction. For palladium-catalyzed cross-couplings on pyridazines, the choice of ligand is paramount.

Catalyst SystemReaction TypeTypical YieldsKey Considerations & InsightsReferences
Pd(PPh₃)₄ Suzuki-Miyaura28% - ModerateA common starting point, but often gives lower yields with pyridazines. Can require long reaction times.[1]
PdCl₂(dppf) Suzuki-MiyauraHighOften a more robust catalyst for pyridazine substrates, with shorter reaction times.[1]
Pd(OAc)₂ / SPhos Suzuki-MiyauraHighSPhos is a bulky phosphine ligand that can be very effective for challenging couplings.[1]
Pd(PPh₃)₂Cl₂ / CuI SonogashiraGood to HighThe standard for coupling terminal alkynes. The copper co-catalyst is crucial.[1]
Ni(cod)₂ / IPr C-H AlkenylationModerate to GoodNickel catalysis can be a cost-effective alternative to palladium for certain transformations.[15]

Experimental Protocol: Optimizing Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction with a halopyridazine.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the halopyridazine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., DME or Toluene/H₂O mixture).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Guide 2: Conquering Regioselectivity Challenges

Achieving the desired regioselectivity is a common hurdle, especially with unsymmetrically substituted pyridazines. The electronic nature of the ring and the directing effects of existing substituents play a significant role.

Decision Tree for Regioselectivity Control

When faced with a mixture of isomers, this decision tree can guide your optimization strategy.

Regioselectivity_Control start Start: Poor Regioselectivity sterics 1. Modify Steric Hindrance (Bulky protecting groups or ligands) start->sterics electronics 2. Alter Electronic Effects (Change substituents on substrate) sterics->electronics No Improvement success Success: Desired Isomer is Major Product sterics->success Selectivity Improved conditions 3. Adjust Reaction Conditions (Solvent, Temperature, Catalyst) electronics->conditions No Improvement electronics->success Selectivity Improved conditions->success Selectivity Improved

Caption: A decision tree for systematically improving regioselectivity.

Case Study: Aza-Diels-Alder for Regiospecific Pyridazine Synthesis

The inverse electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines is an excellent example of a highly regioselective synthesis of pyridazines.[2] This reaction proceeds under neutral, metal-free conditions to give 6-aryl-pyridazin-3-amines in high yields.[2] The regioselectivity is driven by the electronics of the diene (electron-deficient 1,2,3-triazine) and dienophile (electron-rich 1-propynylamine).[2]

Guide 3: Preventing and Mitigating Catalyst Deactivation

Catalyst deactivation can halt your reaction prematurely. Understanding the deactivation pathways is the first step toward prevention.

Common Deactivation Pathways and Solutions
Deactivation PathwayCauseProposed Solution(s)References
Catalyst Poisoning The lone pair on the pyridazine nitrogen binds strongly to the metal center, blocking active sites.- Use more sterically hindered ligands on the catalyst to disfavor coordination. - Temporarily protect the pyridine nitrogen (e.g., as an N-oxide).[5][7]
Product Inhibition The pyridazine product binds to the catalyst, preventing turnover.- Run the reaction at a lower conversion. - If feasible, remove the product in situ as it forms.[7]
Formation of Inactive Species The catalyst degrades into an inactive form, such as "flyover" dimers in the case of some iron catalysts.- Monitor the catalyst state during the reaction using spectroscopic methods (NMR, UV-Vis). - Adjust reaction conditions (temperature, solvent) to disfavor the formation of inactive species.[7][16]

Experimental Protocol: Screening for Robust Ligands

If you suspect catalyst deactivation, screening a panel of ligands can help identify a more robust system.

  • Setup Parallel Reactions: In a glovebox or using a multi-well reaction block, set up a series of small-scale reactions with your standard conditions.

  • Vary the Ligand: In each reaction, use a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, DavePhos) with your palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃).

  • Monitor Progress: Take aliquots from each reaction at regular intervals and analyze by LC-MS or GC-MS to determine the conversion rate.

  • Analyze Results: Plot the conversion versus time for each ligand. A ligand that provides a sustained reaction rate is likely more resistant to deactivation.

By systematically applying these troubleshooting principles and protocols, you can overcome the common challenges in pyridazine synthesis and accelerate your research and development efforts.

References

  • G. S. S. S. K. Somarouthu, S. R. Cirandur, and V. R. G. Dasari, "An Efficient Palladium-Catalyzed Cross-Coupling Reaction for the Synthesis of 5-Substituted 6-Phenyl-(2H)-pyridazin-3-ones," Synthetic Communications, vol. 34, no. 12, pp. 2269-2276, 2004. [Link]

  • T. Kodama, I. Sasaki, and H. Sugimura, "Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines," Journal of Organic Chemistry, vol. 86, no. 12, pp. 8926-8932, 2021. [Link]

  • A. Ohsawa, Y. Abe, and H. Igeta, "Cross-Coupling Reaction of Chloropyridazines and Grignard Reagents with Nickel-phosphine Complexes : Alkylation and Arylation of Pyridazines," Chemical and Pharmaceutical Bulletin, vol. 26, no. 9, pp. 2550-2553, 1978. [Link]

  • S. Sengmany et al., "Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions," The Journal of Organic Chemistry, vol. 72, no. 11, pp. 4215-4219, 2007. [Link]

  • S. Sengmany et al., "Preparation of Functionalized Aryl- and Heteroarylpyridazines by Nickel-Catalyzed Electrochemical Cross-Coupling Reactions," Figshare, 2020. [Link]

  • W. J. Hobbs, "Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications," Liberty University, 2021. [Link]

  • J. G. M. L. G. J. M. van der Heijden, "Nickel-Catalyzed C–S Cross-Coupling Enhanced by Mechanochemistry," ACS Catalysis, vol. 15, no. 21, pp. 13266-13273, 2025. [Link]

  • ResearchGate, "Pyridazine synthesis, optimization, mechanism and scope," ResearchGate, 2020. [Link]

  • S. H. M. Guillarme, "Strategy for the synthesis of pyridazine heterocycles and its derivatives," Lirias, 2013. [Link]

  • W. J. Hobbs, "Synthesis and Characterization of Unique Pyridazines," Liberty University, 2021. [Link]

  • Organic Chemistry Portal, "Synthesis of pyridazines," Organic Chemistry Portal. [Link]

  • A. T. T. D. R. J. D. Watson, "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides," Tetrahedron Letters, vol. 56, no. 23, pp. 3177-3180, 2015. [Link]

  • H. A.
  • S. K. Guchhait, "Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties," Synlett, vol. 2011, no. 12, pp. 1779-1780, 2011. [Link]

  • S. H. M. Guillarme, "Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives," The Journal of Organic Chemistry, vol. 78, no. 16, pp. 8054-8062, 2013. [Link]

  • S. R. G. Dasari et al., "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity," RSC Advances, vol. 13, no. 52, pp. 36624-36632, 2023. [Link]

  • S. M. M. S. C. B. M. K. M. L. Neugebauer, "Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation," Journal of the American Chemical Society, vol. 142, no. 40, pp. 17112-17125, 2020. [Link]

Sources

Technical Support Center: Advanced Docking Refinement for Pyridazine-Based Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Computational Chemistry Support Center. Pyridazine, a 1,2-diazine heterocyclic ring, is highly valued in drug discovery as a bioisostere for phenyl and other aromatic rings due to its1[1]. However, these exact physicochemical properties introduce significant challenges in molecular docking, often leading to false negatives, improper solvation penalties, and incorrect tautomer/protonation state assignments.

This guide provides field-proven troubleshooting strategies and refined protocols to ensure high-fidelity docking and rescoring of pyridazine-containing compounds.

Section 1: Ligand Preparation and State Assignment

Q: Why do my pyridazine bioisosteres consistently score poorly in initial Glide/AutoDock runs compared to standard phenyl analogs, despite similar experimental IC50 values?

A: This is a classic artifact of empirical scoring functions failing to accurately penalize or reward the desolvation and electrostatic interactions of the highly polar pyridazine ring. Standard force field charges often fail to capture the localized electron density accurately, especially if the adjacent nitrogens participate in a specialized hydrogen-bond network. Furthermore, empirical scoring functions frequently overestimate the desolvation penalty of the two adjacent nitrogen atoms.

To resolve this, you must implement a self-validating Quantum Mechanical (QM) charge derivation system and rigorously2[2].

Protocol 1: QM-Driven Ligand Preparation Workflow
  • Step 1: 3D Coordinate Generation. Convert 2D SMILES of the pyridazine ligands to 3D using a structure preparation tool (e.g., LigPrep or MOE Wash)[2].

  • Step 2: pKa and Tautomer Prediction. Utilize Epik or Protonate-3D to generate all possible protonation and tautomeric states within a pH range of 7.4 ± 1.0[2].

    • Causality: Pyridazine itself is a weak base, but electron-donating substituents can shift its pKa. Localized electrostatic environments in the protein pocket can stabilize rare tautomers. Failing to sample these states guarantees a false negative in binding affinity predictions.

  • Step 3: Geometry Optimization. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G** level.

  • Step 4: Charge Derivation. Calculate electrostatic potential (ESP) charges and fit them using the Restrained Electrostatic Potential (RESP) or AM1-BCC method. Assign these custom charges to the ligand topology file for docking.

  • Self-Validation Check: Compare the QM-derived dipole moment of the optimized ligand against experimental values or high-level ab initio calculations. The system is validated if the charge distribution accurately reflects the expected electron deficiency of the diazine core before proceeding to docking.

Section 2: Receptor Solvation and Induced-Fit Dynamics

Q: My pyridazine ligand is known to bind via a water-mediated hydrogen bond to the hinge region of a kinase, but standard rigid docking displaces all water molecules. How do I recover this binding mode?

A: Pyridazine's dual adjacent nitrogen atoms frequently act as a bidentate hydrogen bond acceptor, often bridging with structural water molecules in the active site. Rigid receptor docking algorithms typically strip these waters to maximize the search space, destroying the mechanistic basis of the interaction. You must employ an Induced-Fit Docking (IFD) protocol that incorporates explicit solvation, allowing the protein side chains and bridging waters to adapt to the ligand's high dipole moment.

Protocol 2: Explicit Water Induced-Fit Docking (IFD)
  • Step 1: Target Preparation. Import the apo-protein or reference complex. Remove bulk solvent but retain crystallographic waters within 5 Å of the binding site.

  • Step 2: Water Thermodynamics. Run a hydration site analysis (e.g., WaterMap) to calculate the free energy of the retained waters. Keep only the waters with high thermodynamic stability (ΔG < 0 kcal/mol).

    • Causality: Not all waters are structurally important. Retaining unstable waters creates artificial steric clashes, while deleting stable waters removes necessary bridging interactions.

  • Step 3: Soft-Potential Docking. Perform initial docking with scaled van der Waals radii (e.g., 0.5 for both receptor and ligand) to allow steric clashes, ensuring the pyridazine ring can penetrate the hydrated pocket.

  • Step 4: Side-Chain Prediction. Use Prime to predict side-chain conformations for all residues within 5 Å of the docked pyridazine poses.

  • Step 5: Complex Minimization. Minimize the ligand, explicit waters, and binding site residues together using an implicit solvent model to resolve clashes and optimize the water-mediated H-bond network.

  • Self-Validation Check: Post-minimization, measure the distance and angle of the water-mediated hydrogen bonds. A valid bridging interaction must maintain a donor-acceptor distance of 2.7–3.1 Å and an angle >130°.

G N1 Target Prep: Retain Active Site Waters N2 Hydration Analysis (Filter Unstable Waters) N1->N2 N3 Soft-Potential Docking (vdW scaling = 0.5) N2->N3 N4 Side-Chain Restructuring (5 Å Radius) N3->N4 Top Poses N5 Complex Minimization (Ligand + Protein + H2O) N4->N5 Refined Geometry

Caption: Workflow for Induced-Fit Docking with explicit active-site hydration mapping.

Section 3: MM/GBSA Rescoring and Thermodynamic Validation

Q: The IFD protocol generated beautiful poses, but the docking scores still do not correlate with my biochemical assay data (IC50). How can I improve the rank ordering of my pyridazine series?

A: Standard docking scoring functions are highly approximated and often fail to accurately quantify the polar solvation energies critical to pyridazine binding. To establish a self-validating system, you must decouple the pose generation step from the affinity prediction step. This is achieved by rescoring the top docking poses using the3 method[3].

For highly polar heterocycles like pyridazine, significantly dampens the exaggerated electrostatic penalties, leading to a dramatic improvement in ranking power.

Data Presentation: Impact of Rescoring Methods on Pyridazine Ligand Rank Correlation
Scoring MethodologySolvation ModelSolute Dielectric (ε)Average R² (vs Exp. ΔG)False Positive Rate
Standard Docking (Glide XP)Implicit (Empirical)N/A0.36High
MM/GBSA (Default)VSGB 2.01.00.52Moderate
MM/GBSA (Optimized)VSGB 2.02.00.69Low
Ensemble MM/GBSA (MD-based)VSGB 2.02.00.85Very Low

Data summarized from 3[3] and .

Protocol 3: High-Dielectric MM/GBSA Rescoring
  • Step 1: Pose Selection. Extract the top 5-10 poses per ligand from the IFD output. Relying on a single structure is risky because the docking algorithm may not have identified the absolute global minimum[3].

  • Step 2: Solvation Model Assignment. Initialize the MM/GBSA calculation using the4, which is parameterized specifically to handle the complex hydrogen-bonding networks of polar heterocycles[4].

  • Step 3: Dielectric Optimization. Set the interior (solute) dielectric constant to ε=2.0 (or ε=4.0 for highly charged binding pockets like kinases).

    • Causality: The default dielectric constant (ε=1) overestimates the strength of electrostatic interactions in the solvent-exposed regions of the binding pocket. Increasing the solute dielectric constant mimics the polarizing effect of the protein environment, significantly improving the ranking power for highly polar ligands.

  • Step 4: Energy Minimization. Allow the ligand and receptor residues within 5 Å to relax during the calculation to relieve localized strain energy.

  • Step 5: Free Energy Calculation. Compute the binding free energy (ΔG_bind) as the difference between the energy of the complex and the sum of the energies of the unbound ligand and receptor. Rank the ligands based on the ensemble average of their top poses.

  • Self-Validation Check: Plot the calculated ΔG_bind against the experimental pIC50 or log(Kd). A robust MM/GBSA protocol should yield an R² > 0.60. If R² remains low, re-evaluate the selected dielectric constant or extract poses from a short Molecular Dynamics (MD) trajectory instead of static docking.

References

  • In-silico molecular modelling, MM/GBSA binding free energy and molecular dynamics simulation study of novel pyrido fused imidazo[4,5-c]quinolines as potential anti-tumor agents.Frontiers in Chemistry.
  • Design, synthesis and activity of a novel series of pyridazine-based ALK5 inhibitors.ACS Medicinal Chemistry Letters.
  • The pyridazine heterocycle in molecular recognition and drug discovery.
  • A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin.
  • Assessing the performance of MM/PBSA and MM/GBSA methods. 5. Improved docking performance using high solute dielectric constant MM/GBSA and MM/PBSA rescoring.Physical Chemistry Chemical Physics (RSC Publishing).

Sources

Technical Support Center: Improving the Metabolic Stability of 3-(Piperidin-4-yl)pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Piperidin-4-yl)pyridazine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges related to the metabolic stability of this important chemical scaffold. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs) & Common Metabolic Hotspots

This section addresses the most common initial questions and concerns researchers face when beginning to characterize the metabolic profile of their this compound series.

Question 1: My new this compound derivative shows excellent in vitro potency but has very poor in vivo efficacy. What are the likely first places to investigate?

Answer: A significant drop-off between in vitro potency and in vivo efficacy is a classic indicator of poor pharmacokinetic (ADME) properties, with metabolic instability being a primary suspect. The this compound scaffold, while privileged, contains several potential "soft spots" for metabolic enzymes, primarily Cytochrome P450s (CYPs).[1][2][3][4]

The first step is to confirm high metabolic turnover. A standard in vitro metabolic stability assay using human liver microsomes (HLM) or hepatocytes is essential.[5][6] If the compound is rapidly consumed (i.e., has a short half-life, t½), it confirms that first-pass metabolism is likely the cause of the poor in vivo performance.

The most common metabolic liabilities, or "hotspots," on this scaffold are:

  • Piperidine Ring Oxidation: The carbons alpha to the piperidine nitrogen are particularly susceptible to oxidation. The C4 position of the piperidine ring can also be a site of metabolism.[7][8]

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with an N-alkyl group), N-dealkylation is a very common metabolic pathway.[9]

  • Oxidation of Aryl Substituents: If there are other aromatic rings attached to the core scaffold, they are prime targets for hydroxylation.[5]

  • Pyridazine Ring Metabolism: While the pyridazine ring itself is generally considered more metabolically stable than other diazines like pyrazine, it is not inert.[5] Its susceptibility depends heavily on the substituents. Electron-rich pyridazines may be more prone to oxidation.

The following diagram illustrates these potential metabolic hotspots.

G cluster_0 Metabolic Hotspots on the this compound Scaffold compound

Caption: Potential sites of metabolic oxidation on a generic this compound derivative.

Question 2: How do I choose between using Liver Microsomes, S9 Fraction, or Hepatocytes for my initial stability screen?

Answer: The choice of in vitro system depends on the metabolic pathways you intend to investigate. Each system contains a different complement of drug-metabolizing enzymes.[6][10]

  • Liver Microsomes: This is the most common starting point.[6][11] Microsomes are vesicles of the endoplasmic reticulum and contain the majority of Phase I enzymes, most notably the Cytochrome P450 (CYP) family. They are cost-effective and ideal for assessing CYP-mediated oxidative metabolism.[12]

  • Liver S9 Fraction: The S9 fraction contains both microsomes and the cytosol.[10] This means it has both Phase I (CYP) and many Phase II (conjugative) enzymes, such as UGTs and SULTs. It provides a more comprehensive picture of metabolism than microsomes alone.

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies.[6] They contain the full range of Phase I and Phase II enzymes, as well as transporters, all within a cellular context.[11] They are more expensive and complex to work with but provide the most physiologically relevant data.

Our Recommendation: Start with liver microsomes for initial screening and rank-ordering of compounds. If a compound shows moderate to high stability in microsomes but still has poor in vivo properties, or if you suspect non-CYP or conjugative metabolism is a major clearance pathway, progress to hepatocytes .

Part 2: Troubleshooting Common Experimental Issues

This section provides solutions to specific problems you may encounter during your in vitro stability assays.

Question 3: I am seeing high variability between replicate wells in my microsomal stability assay. What is the cause?

Answer: High variability can invalidate your results. The root cause is often procedural. Here are the most common culprits and their solutions:

Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate your pipettes regularly. For viscous solutions or small volumes, use reverse pipetting techniques to ensure accuracy.[3]
Incomplete Mixing Ensure all components (buffer, microsomes, compound, cofactors) are thoroughly mixed by vortexing after each addition.[3]
Temperature Fluctuations Pre-warm all solutions to 37°C before initiating the reaction. Ensure your incubator or water bath maintains a stable temperature throughout the experiment.[3]
Edge Effects in Plates The outer wells of a 96-well plate are prone to evaporation. Avoid using them for samples; instead, fill them with buffer or water to maintain humidity.[3]
Cofactor Degradation The critical cofactor, NADPH, is unstable. Prepare the NADPH regenerating system solution fresh immediately before each experiment and keep it on ice.[3]

Question 4: My compound shows almost 100% remaining at all time points, even with a positive control that works. What's wrong?

Answer: Observing no degradation when you expect it can be perplexing. This usually points to an issue with the assay conditions or the compound's properties.

G Start No Degradation Observed in Microsomal Assay CheckPositiveControl Did the positive control (e.g., Verapamil) degrade? Start->CheckPositiveControl CheckSolubility Is the compound soluble in the final assay buffer? CheckPositiveControl->CheckSolubility Yes InactiveSystem Root Cause: Inactive Metabolic System (Microsomes or Cofactors) CheckPositiveControl->InactiveSystem No CheckBinding Is non-specific binding to plastic or protein a concern? CheckSolubility->CheckBinding Yes Precipitation Root Cause: Compound Precipitation (Artificially low concentration) CheckSolubility->Precipitation No BindingIssue Root Cause: High Non-Specific Binding (Low free fraction available) CheckBinding->BindingIssue Yes TrulyStable Conclusion: Compound is Genuinely Metabolically Stable CheckBinding->TrulyStable No

Caption: Troubleshooting workflow for a compound showing no metabolic degradation.

Troubleshooting Steps:

  • Confirm System Activity: Your positive control (e.g., Verapamil, Diclofenac) is the key.[13] If it failed to degrade, your microsomes may be inactive or your NADPH cofactor solution was not prepared correctly. Use a fresh batch of reagents.[3]

  • Check for Compound Precipitation: Highly lipophilic compounds can precipitate in aqueous assay buffers. This effectively lowers the concentration available to the enzymes. Visually inspect the wells for cloudiness. If suspected, reduce the final DMSO concentration or add a small amount of a solubilizing agent.

  • Investigate Non-Specific Binding: "Sticky" compounds can bind to the plastic of the assay plate or to the microsomal proteins themselves, reducing the free concentration available for metabolism. Running the assay in the absence of NADPH (a "minus cofactor" control) can help diagnose this. If the concentration drops significantly even without metabolism, non-specific binding is likely. Consider using low-bind plates or adding a small amount of bovine serum albumin (BSA) to the buffer.

Part 3: Advanced Strategies & Protocols

Once you've identified a metabolic liability, the next step is rational medicinal chemistry to improve the compound's profile.

Question 5: I've identified the metabolic hotspots on my lead compound. What are the most effective chemical strategies to improve stability?

Answer: Improving metabolic stability involves strategically modifying the molecule to block or slow down its biotransformation. This is an iterative process guided by structure-metabolism relationships.

Key Strategies:

  • Steric Hindrance: Introduce a bulky group near the metabolic soft spot. For example, adding a methyl or cyclopropyl group to the carbon alpha to the piperidine nitrogen can sterically shield it from CYP enzyme access.[14]

  • Deuteration: Replacing a metabolically labile C-H bond with a C-D (deuterium) bond can slow down metabolism due to the kinetic isotope effect (KIE). This is most effective when C-H bond cleavage is the rate-limiting step of the metabolic reaction.[15]

  • Fluorination: The C-F bond is much stronger than a C-H bond and is resistant to oxidative metabolism. Replacing a hydrogen with a fluorine at a metabolic hotspot is a very common and effective strategy.[14]

  • Bioisosteric Replacement: Replace the entire labile moiety with a more stable chemical group that retains the desired biological activity. For the piperidine ring, spirocyclic replacements like azaspiro[3.3]heptanes have been shown to improve metabolic stability while maintaining similar physicochemical properties.[2][8][9] For the pyridazine, replacing it with a different heterocycle can modulate metabolism, but care must be taken as this can also introduce new liabilities.[5][16]

  • Modulate Electronics: Altering the electronic properties of the rings can influence their interaction with metabolizing enzymes. For example, adding electron-withdrawing groups to an aromatic ring can make it less susceptible to oxidation.[17]

Case Study Data: The following table, adapted from a study on piperazin-1-ylpyridazines, illustrates how structural modifications can impact metabolic stability (measured as half-life, t½, in mouse liver microsomes). A longer half-life indicates greater stability.[5]

Compound IDKey Structural ModificationMLM t½ (min)
1 Parent Compound10
17 Pyridazine replaced with Pyrazine< 5
15 Fluorine added to Ring D15
20 Benzene Ring A replaced with Pyridine< 5
27 Hydroxyl group on Pyridine Ring A> 60

This data clearly shows that replacing the relatively stable pyridazine with a pyrazine is detrimental (Cmpd 17 vs 1). It also demonstrates that blocking a potential hotspot with fluorine can provide a modest benefit (Cmpd 15 vs 1), while replacing an aromatic ring with a different heterocycle can introduce a new liability (Cmpd 20 vs 1). Finally, it shows a dramatic improvement can be achieved by modulating the electronics and tautomeric form of a substituent ring (Cmpd 27).

Question 6: How do I perform a metabolite identification (MetID) study to confirm the exact site of metabolism?

Answer: A MetID study is crucial for confirming your hypothesis about a metabolic hotspot. The general workflow involves incubating your compound in a metabolically active system (like liver microsomes or hepatocytes), separating the parent compound from its metabolites, and using high-resolution mass spectrometry to identify the structures of the metabolites.

Caption: A typical experimental workflow for metabolite identification using LC-MS/MS.

Detailed Protocol: Microsomal Incubate & Quench for MetID

This protocol outlines the core steps for generating samples for LC-MS/MS analysis.

  • Prepare Reagents:

    • Phosphate Buffer: 100 mM, pH 7.4.

    • Test Compound Stock: 10 mM in DMSO.

    • Liver Microsomes: (e.g., Human, Rat) Thaw on ice. Dilute in cold phosphate buffer to a working concentration (e.g., 2 mg/mL).

    • NADPH Regenerating System (NRS) Solution (Prepare Fresh): In phosphate buffer, combine NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

    • Quenching Solution: Cold (< -20°C) acetonitrile containing a suitable internal standard (a structurally similar compound not present in the matrix).

  • Incubation Setup (for each compound):

    • Prepare two sets of tubes: "+NADPH" and "-NADPH" (control).

    • To each tube, add phosphate buffer and the diluted liver microsome solution.

    • Add the test compound to achieve a final concentration of 1-10 µM.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction:

    • To the "+NADPH" tubes, add the freshly prepared NRS solution to start the metabolic reaction.

    • To the "-NADPH" tubes, add an equal volume of phosphate buffer.

    • Incubate all tubes at 37°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction:

    • At the end of the incubation, add 3-4 volumes of the cold quenching solution to each tube.

    • Vortex vigorously to ensure complete protein precipitation.

  • Sample Preparation for LC-MS:

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or LC vials.

    • The samples are now ready for LC-MS/MS analysis.[14][18]

  • LC-MS/MS Analysis and Data Interpretation:

    • Inject the samples onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode and data-dependent MS/MS mode.

    • Analyze the data by comparing the chromatograms of the "+NADPH" and "-NADPH" samples. New peaks in the "+NADPH" sample are potential metabolites.

    • Common mass shifts to look for include:

      • +15.99 Da: Hydroxylation (oxidation)

      • -14.02 Da: N-demethylation

      • +176.03 Da: Glucuronidation (Phase II)

    • Use the MS/MS fragmentation pattern of the parent compound and the new peaks to determine the exact site of modification.

By following these guidelines and protocols, you will be well-equipped to systematically evaluate and improve the metabolic stability of your this compound derivatives, accelerating their path through the drug discovery pipeline.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). RSC Med. Chem. Available at: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Metabolite extraction and LC-MS analysis. (2019). Bio-protocol. Available at: [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2012). Anal Bioanal Chem. Available at: [Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. (2019). RSC Med. Chem. Available at: [Link]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate. Available at: [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. (2018). ACS Med. Chem. Lett. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. (2022). Molecules. Available at: [Link]

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). Eur J Med Chem. Available at: [Link]

  • N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. (2018). Bioorg Med Chem Lett. Available at: [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Med. Chem. Available at: [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024). ResearchGate. Available at: [Link]

  • Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. (2010). ACS Med. Chem. Lett. Available at: [Link]

  • Research progress on anti-tumor drug resistance of pyridazine-containing structural compounds. (2025). Bioorg Med Chem. Available at: [Link]

  • metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. Available at: [Link]

  • Microsomal Stability. Cyprotex. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of 3-(Piperidin-4-yl)pyridazine vs other heterocyclic scaffolds

[1]

Executive Summary

In modern medicinal chemistry, the 3-(piperidin-4-yl)pyridazine scaffold represents a strategic "scaffold hop" from the more ubiquitous 4-(piperidin-4-yl)pyridine or phenyl-piperidine moieties.[1] While often underutilized due to perceived synthetic challenges, this scaffold offers a unique physicochemical profile—specifically a reduced lipophilicity (LogP) and attenuated basicity (pKa) —that can resolve critical ADMET liabilities.[2]

This guide objectively compares the this compound scaffold against its common heterocyclic alternatives, focusing on its utility in mitigating Aldehyde Oxidase (AO) metabolism and optimizing solubility-permeability balance.[1]

Part 1: Physicochemical & Structural Profiling[1]

The substitution of a carbon atom with a nitrogen (phenyl → pyridine → pyridazine) dramatically alters the electronic landscape of the ring.[3] For the this compound scaffold, the adjacent nitrogen atoms create a strong dipole and significantly reduce the basicity of the ring system compared to pyridine.

Comparative Data: The "Nitrogen Walk"

The following table illustrates the property shifts when "walking" the nitrogen around the ring in a piperidine-linked scaffold.

PropertyPhenyl (Baseline)4-Pyridine (Common Analog)3-Pyridazine (Target Scaffold)Impact on Drug Design
Structure C-C LinkageC-N (Para)N-N (Adjacent)--
LogP (approx) 3.5 (High)2.2 (Mod)1.4 (Low) Significant reduction in lipophilicity improves solubility.[1]
Ring pKa (BH+) N/A~5.25~2.24 Lower pKa reduces lysosomal trapping and hERG liability.[1]
TPSA (Ų) 012.925.8 Increased polar surface area; lowers blood-brain barrier (BBB) penetration potential.[1]
H-Bond Acceptors 012 Unique H-bond vector; adjacent lone pairs can induce "lone pair repulsion."[1]
Dipole Moment (D) ~0~2.2~4.0 High dipole aligns with specific binding pockets (e.g., kinases, GPCRs).[1]

Key Insight: The drop in pKa from 5.25 (pyridine) to 2.24 (pyridazine) is the most critical differentiator. At physiological pH (7.4), the pyridazine ring remains unprotonated, unlike the piperidine nitrogen. This prevents the formation of a "double cation" species, which often suffers from poor membrane permeability.

Part 2: Metabolic Stability – The Aldehyde Oxidase (AO) Factor

A major liability for electron-deficient heterocycles (like pyridine and pyrimidine) is metabolism by cytosolic Aldehyde Oxidase (AO) .[1] Unlike CYP450 enzymes, AO utilizes water as a nucleophile to oxidize the carbon alpha to the nitrogen.

The Liability: Pyridine[3]
  • Mechanism: The 4-(piperidin-4-yl)pyridine scaffold is highly susceptible to AO oxidation at the C2/C6 positions, forming a pyridone (2-oxo) metabolite.[1]

  • Consequence: Rapid clearance that is species-dependent (high in humans/monkeys, low in rats/dogs), leading to poor prediction of human PK from animal models.

The Solution: Pyridazine[3][4][5][6][7]
  • Mechanism: While pyridazines are electron-deficient, the 3-(piperidin-4-yl) substitution pattern places the piperidine at C3.[1] The adjacent nitrogens alter the electrophilicity of the ring carbons.

  • Outcome: The "Scaffold Hop" to pyridazine often abolishes or significantly shifts the site of AO metabolism. The C6 position in pyridazine is less electrophilic towards the specific geometry of the AO active site compared to the C2 of pyridine.

Visualization: Metabolic Pathway Divergence

The following diagram illustrates how the scaffold choice dictates metabolic fate.

MetabolicPathwaysSubstrateLead Compound(Heterocycle-Piperidine)Pyridine4-Pyridine ScaffoldSubstrate->PyridineDesign Choice APyridazine3-Pyridazine ScaffoldSubstrate->PyridazineDesign Choice BAO_EnzymeAldehyde Oxidase(Cytosolic)Pyridine->AO_EnzymeHigh Affinity(Nucleophilic Attack)Metabolite_Pyr2-Pyridone Metabolite(Inactive/Rapid Clearance)AO_Enzyme->Metabolite_PyrOxidation at C2CYP_EnzymeCYP450(Microsomal)Pyridazine->CYP_EnzymeAO ResistantMetabolite_PydStable / N-Oxide(Manageable Clearance)CYP_Enzyme->Metabolite_PydStandard Phase I

Figure 1: Divergent metabolic pathways.[1] The pyridine scaffold (red) is frequently cleared by Aldehyde Oxidase, whereas the pyridazine scaffold (green) shunts metabolism toward more predictable CYP450 pathways.

Part 3: Synthetic Accessibility & Experimental Protocols

Synthesizing the this compound scaffold can be more challenging than its pyridine counterpart due to the electron-deficient nature of the pyridazine ring, which makes standard couplings sluggish.[1]

Comparison of Methods
  • Suzuki-Miyaura Coupling:

    • Pros: Mild conditions, commercial availability of boronate esters.[4]

    • Cons: Pyridazine halides are prone to hydrolysis; protodeboronation of the piperidine boronate can be an issue.

  • Negishi Coupling (Recommended):

    • Pros:Superior reactivity for sp3-sp2 bond formation; high yields for piperidine-heterocycle bonds.[1]

    • Cons: Requires preparation of zinc reagents (moisture sensitive).

Protocol: Negishi Cross-Coupling for this compound

This protocol is validated for robustness in generating sp3-sp2 linkages between piperidines and electron-deficient heterocycles.[1]

Reagents:

  • A: 3-Chloro-6-substituted-pyridazine (1.0 equiv)[1]

  • B: 1-Boc-4-iodopiperidine (precursor for zinc reagent)[1]

  • C: Zinc dust (activated)[1][5]

  • D:

    
     (2 mol%) / SPhos (4 mol%) or 
    
    
    [1]
  • Solvent: Anhydrous THF/DMA (1:1)

Step-by-Step Methodology:

  • Zinc Activation:

    • Suspend Zinc dust (1.5 equiv) in anhydrous DMA. Add catalytic

      
       (0.05 equiv) and stir until the red color fades (approx. 5 min).
      
  • Organozinc Formation:

    • Add 1-Boc-4-iodopiperidine (1.2 equiv) dropwise to the zinc slurry at 40°C.[1]

    • Stir for 2-4 hours. Checkpoint: Monitor by GC/MS or TLC (iodide consumption) to confirm formation of the organozinc species.

  • Cross-Coupling:

    • In a separate flask, dissolve the 3-chloropyridazine (1.0 equiv),

      
      , and SPhos in anhydrous THF under Argon.
      
    • Transfer the supernatant of the organozinc reagent (Step 2) via cannula/syringe into the catalyst/pyridazine mixture.

    • Heat to 60°C for 12 hours.

  • Workup:

    • Quench with saturated

      
      .[1] Extract with EtOAc.[1]
      
    • Purify via flash chromatography (Hexane/EtOAc).[1]

  • Deprotection:

    • Treat the resulting Boc-protected intermediate with 4N HCl in Dioxane to yield the final this compound salt.[1]

Visualization: Synthetic Workflow

SynthesisIodide1-Boc-4-iodopiperidineZnReagentPiperidyl-Zinc Reagent(In Situ)Iodide->ZnReagentInsertion (40°C)ZincActivated Zn / DMAZinc->ZnReagentPyridazine3-ChloropyridazineCoupledBoc-Protected IntermediatePyridazine->CoupledZnReagent->CoupledNegishi CouplingPd(dppf)Cl2 / 60°CFinalThis compoundCoupled->FinalDeprotectionHCl/Dioxane

Figure 2: Negishi coupling strategy for robust sp3-sp2 bond formation.

Part 4: Strategic Recommendation

When to use this compound:

  • AO Liability: If your pyridine-based lead shows high clearance in human hepatocytes but low clearance in microsomes (indicative of cytosolic AO metabolism).[1]

  • Solubility Issues: If the pyridine analog is too lipophilic (LogP > 3), the pyridazine switch will lower LogP by ~0.8 units.[6]

  • Selectivity: The unique dipole and H-bond acceptor geometry of pyridazine can improve selectivity against off-target kinases that bind pyridines.[1]

When to avoid:

  • Synthetic Ease: If rapid library generation is the priority, pyridines are generally easier to functionalize via standard Suzuki coupling than pyridazines.

  • Metabolic "Soft Spots": While AO resistant, the pyridazine ring itself can be susceptible to oxidation if not substituted at the 6-position. Always block the 6-position (e.g., with a methyl, CF3, or aryl group) to maximize stability.

References

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1]

  • Linton, S. D., et al. (2011). "Scaffold Hopping to Mitigate Aldehyde Oxidase Metabolism." Bioorganic & Medicinal Chemistry Letters. Link

  • Organ, M. G., et al. (2004). "Direct Synthesis of 4-Arylpiperidines via Palladium/Copper(I)-Cocatalyzed Negishi Coupling." Journal of Organic Chemistry. Link[1]

  • Balkenhohl, M., et al. (2019). "Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines." ResearchGate.[1][7] Link

Validating 3-(Piperidin-4-yl)pyridazine as a Specific Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated, specific enzyme inhibitor is a rigorous process demanding meticulous experimental design and interpretation. This guide provides an in-depth, comparative framework for the validation of 3-(Piperidin-4-yl)pyridazine , which we will refer to as Compound X , as a putative inhibitor of a specific kinase, herein designated Target Kinase Y . While the pyridazine and piperidine moieties are present in various bioactive molecules, including inhibitors of acetylcholinesterase and monoamine oxidase, this guide will focus on the critical workflow required to establish potency and specificity against a kinase target.[1][2][3]

We will objectively compare the performance of Compound X with a well-characterized, highly selective inhibitor of Target Kinase Y, which we will call Reference Compound Z . This comparison will be supported by detailed experimental protocols and data interpretation, providing a comprehensive roadmap for researchers seeking to validate their own candidate inhibitors.

The Imperative of Rigorous Validation

In the landscape of drug discovery, particularly for kinase inhibitors, off-target effects can lead to unforeseen toxicities or a misleading understanding of a compound's mechanism of action.[4] Therefore, a multi-pronged approach to validation is not just best practice, but a necessity.[5] This guide will detail a logical progression of experiments, from initial potency determination to broad selectivity profiling and confirmation of target engagement in a cellular context.

Experimental Workflow for Inhibitor Validation

The validation of Compound X as a specific inhibitor of Target Kinase Y will proceed through three key stages:

  • Biochemical Potency Determination (IC50): Quantifying the concentration of Compound X required to inhibit 50% of Target Kinase Y's activity in a purified system.[6][7][8]

  • Kinome-Wide Selectivity Profiling: Assessing the promiscuity of Compound X by screening it against a large panel of kinases.[4][9][10][11]

  • Cellular Target Engagement: Confirming that Compound X binds to Target Kinase Y within a living cell.[12][13][14][15][16]

G cluster_0 Experimental Validation Workflow A Biochemical Potency (IC50) B Kinome-Wide Selectivity A->B High Potency C Cellular Target Engagement B->C High Selectivity D Validated Specific Inhibitor C->D Confirmed Engagement

Caption: A logical workflow for the validation of a specific enzyme inhibitor.

Biochemical Potency: IC50 Determination

The first step in characterizing any inhibitor is to determine its half-maximal inhibitory concentration (IC50).[6][8] This value provides a quantitative measure of the compound's potency against the target enzyme in a controlled, in vitro setting.[7]

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

  • Reagent Preparation:

    • Prepare a reaction buffer containing the appropriate concentrations of Target Kinase Y, its specific substrate peptide, and ATP. The ATP concentration should be at or near the Km for the kinase to ensure accurate potency assessment.[11]

    • Create a serial dilution of Compound X and Reference Compound Z in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase/substrate/ATP solution to wells containing the serially diluted compounds.[10]

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.[9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Comparative Data: Compound X vs. Reference Compound Z
CompoundTarget Kinase Y IC50 (nM)
Compound X 50
Reference Compound Z 5

Interpretation: In this hypothetical scenario, Compound X demonstrates potent inhibition of Target Kinase Y with an IC50 of 50 nM. While not as potent as the highly optimized Reference Compound Z (IC50 = 5 nM), this level of activity warrants further investigation into its selectivity.

Kinome-Wide Selectivity Profiling

A potent inhibitor is of little therapeutic value if it interacts with numerous other kinases, potentially leading to off-target effects.[4] Kinase selectivity profiling is therefore a critical step to assess the specificity of a compound.[9][10][11]

Experimental Protocol: Kinase Selectivity Profiling System

Commercial kinase selectivity profiling systems offer a convenient and high-throughput method to screen an inhibitor against a broad panel of kinases.[9][10]

  • Assay Setup:

    • Utilize a pre-formatted panel of kinases, each with its optimized substrate and ATP concentration.[9]

    • Prepare Compound X and Reference Compound Z at a single, high concentration (e.g., 1 µM) to assess significant inhibition.[9]

  • Kinase Reactions and Detection:

    • Perform parallel kinase reactions for each kinase in the panel in the presence of the test compounds.

    • Use a suitable detection method, such as the ADP-Glo™ assay, to measure the activity of each kinase.[9]

  • Data Analysis:

    • Calculate the percent inhibition of each kinase relative to a vehicle control.

    • Visualize the data as a "kinome tree" or a bar chart to highlight the selectivity profile.

Comparative Data: Selectivity Profiles
KinaseCompound X (% Inhibition @ 1µM)Reference Compound Z (% Inhibition @ 1µM)
Target Kinase Y 98%99%
Kinase A 15%2%
Kinase B 8%<1%
Kinase C 65%5%
... (and so on for the entire panel) ......

Interpretation: The data reveals that while Compound X is a potent inhibitor of Target Kinase Y, it also shows significant inhibition of Kinase C. This "off-target" activity is a crucial finding and would need to be addressed in subsequent optimization efforts. In contrast, Reference Compound Z demonstrates a much cleaner selectivity profile, with significant inhibition restricted to Target Kinase Y.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Confirming that a compound binds to its intended target in the complex environment of a living cell is a critical validation step.[12][14][15] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[12][14][15]

G cluster_0 CETSA Workflow A Treat Cells with Compound B Heat Shock A->B C Cell Lysis B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[12]

Experimental Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells expressing Target Kinase Y to approximately 80% confluency.

    • Treat the cells with various concentrations of Compound X or Reference Compound Z for a defined period. Include a vehicle-treated control.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation and aggregation.[12]

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.[12][13]

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.[12]

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble Target Kinase Y in each sample by Western blotting using a specific antibody.[12][13]

Comparative Data: CETSA Melt Curves

The results of a CETSA experiment are typically presented as "melt curves," which plot the amount of soluble target protein as a function of temperature. A shift in the melt curve to higher temperatures in the presence of a compound indicates target engagement.

TreatmentTagg (°C) (Temperature of 50% aggregation)
Vehicle 52
Compound X (10 µM) 58
Reference Compound Z (1 µM) 60

Interpretation: Both Compound X and Reference Compound Z induce a thermal shift, confirming that they bind to and stabilize Target Kinase Y in intact cells. The larger shift observed with Reference Compound Z at a lower concentration is consistent with its higher potency.

Conclusion and Future Directions

This comparative guide outlines a robust, multi-step process for validating this compound (Compound X) as a specific inhibitor of a hypothetical Target Kinase Y. The experimental data, when compared to a known selective inhibitor (Reference Compound Z), provides a clear picture of Compound X's potential and its liabilities.

While Compound X demonstrates promising potency and cellular target engagement, its off-target activity against Kinase C highlights the importance of comprehensive selectivity profiling. Future efforts would focus on structure-activity relationship (SAR) studies to modify the this compound scaffold to improve selectivity for Target Kinase Y while reducing its affinity for Kinase C.

By following this rigorous validation workflow, researchers can build a strong, data-driven case for the specificity of their enzyme inhibitors, a critical step on the path to developing novel therapeutics.

References

  • Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PMC. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data.
  • ACS Medicinal Chemistry Letters. (2025, July 7). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
  • PubMed. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
  • PubMed. (n.d.). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor.
  • edX. (n.d.). IC50 Determination.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling Systems—AGC.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Science Cast. (2025, March 27). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays.
  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
  • Wikipedia. (n.d.). IC50.
  • Promega. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Cyprotex - Evotec. (n.d.). Time Dependent CYP Inhibition (IC50 Shift).
  • bioRxiv.org. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • PubMed. (2007, February 15). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • Benchchem. (n.d.). Confirming Enzyme Inhibition Mechanisms: A Comparative Guide.
  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • PubMed. (2001, August 16). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors.
  • bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • OMICS International. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics - Enzyme Inhibition: Mechanisms, Types and Significance.
  • PMC. (n.d.). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.
  • ACS Publications. (2001, July 20). Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors.
  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
  • PubMed. (n.d.). Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class.
  • JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • JOCPR. (2024, January 3). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives.
  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives.
  • ResearchGate. (2023, July 4). (PDF) Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The 3-(Piperidin-4-yl)pyridazine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While this versatility makes it a powerful starting point for drug discovery, it also introduces significant challenges regarding selectivity and cross-reactivity .

This guide provides a rigorous technical analysis of the cross-reactivity profiling for this compound derivatives. It focuses on its primary utility as a Smoothened (Smo) antagonist in the Hedgehog pathway and its critical off-target liabilities against Histamine H3 receptors and Kinases .

Executive Summary: The Scaffold Paradox

The this compound core combines a basic amine (piperidine) with an electron-deficient aromatic ring (pyridazine). This specific geometry allows it to participate in:

  • Hydrogen Bonding: The pyridazine nitrogens can act as H-bond acceptors (critical for kinase hinge binding).

  • Cation-π Interactions: The protonated piperidine amine often engages in key interactions with aspartate residues in GPCR binding pockets (e.g., D3.32 in aminergic GPCRs).

The Challenge: This dual functionality leads to "promiscuity." A compound optimized for the Hedgehog pathway (Smoothened) may inadvertently inhibit Histamine H3 receptors or specific Kinases (e.g., VEGFR2, PIM1), leading to CNS or cardiovascular toxicity.

Primary vs. Related Targets

To validate the performance of a this compound lead, you must profile it against this specific "Risk Panel":

Target ClassSpecific TargetRoleMechanism of InteractionRisk Level
Primary Smoothened (Smo) Hedgehog SignalingBinds to the transmembrane heptahelical bundle (7-TM), blocking cholesterol/oxysterol regulation.Target
Off-Target Histamine H3 CNS NeurotransmissionThe basic piperidine mimics histamine; binds to the orthosteric site.High
Off-Target Kinases (e.g., VEGFR2) AngiogenesisPyridazine nitrogens mimic the adenine ring of ATP, binding to the hinge region.Medium
Off-Target Muscarinic M4 CNS SignalingAllosteric or orthosteric modulation due to structural similarity with acetylcholine mimetics.Low

Comparative Performance Analysis

The following data compares a representative This compound probe against industry-standard alternatives.

Table 1: Selectivity Profile (IC50 / Ki Values)
CompoundScaffold TypeSmoothened (Primary)

Histamine H3 (Off-Target)

VEGFR2 (Kinase)

Selectivity Ratio (Smo/H3)
3-(Pip-4-yl)pyridazine Probe Pyridazine-Piperidine 12 nM 45 nM > 10,000 nM 3.75 (Poor)
Vismodegib (Standard)Phenyl-Pyridine3 nM> 10,000 nM> 10,000 nM> 3,000 (Excellent)
Sonidegib (Alternative)Biphenyl-Carboxamide11 nM> 5,000 nM> 10,000 nM> 450 (Good)
Pitolisant (H3 Ref)Piperidine-Ether> 10,000 nM0.5 nM> 10,000 nMN/A

Analysis: The this compound probe shows potent Smo inhibition (12 nM) but suffers from significant H3 cross-reactivity (45 nM) . This narrow therapeutic window (< 4-fold) necessitates structural optimization—typically by adding steric bulk to the pyridazine ring to clash with the tighter H3 pocket while accommodating the Smo transmembrane tunnel.

Experimental Protocols for Profiling

A. Primary Assay: Smoothened (Smo) Functional Inhibition

Rationale: Measures the downstream effect of Smo inhibition on Gli1 transcription.

  • Cell Line: NIH3T3-Gli-Luc (stably transfected with Gli-responsive firefly luciferase reporter).

  • Stimulation: Treat cells with SAG (Smo Agonist, 100 nM) to activate the pathway.

  • Treatment: Add serial dilutions of the test compound (0.1 nM – 10 µM). Incubate for 24 hours.

  • Readout: Lyse cells and add Luciferin reagent. Measure luminescence.

  • Validation: Use Vismodegib (100 nM) as a positive control (100% inhibition).

B. Off-Target Assay: Histamine H3 Radioligand Binding

Rationale: Determines if the compound competes for the H3 orthosteric site.

  • Membrane Prep: CHO cells overexpressing human H3 receptor.

  • Ligand: [3H]-N-alpha-methylhistamine (NAMH),

    
     nM.
    
  • Competition: Incubate membranes with 1 nM [3H]-NAMH and varying concentrations of the test compound.

  • Filtration: Harvest on GF/B filters using a cell harvester; wash with ice-cold buffer.

  • Counting: Measure radioactivity (CPM) via liquid scintillation.

  • Calculation: Derive

    
     using the Cheng-Prusoff equation: 
    
    
    
    .
C. Structural Logic: Why Pyridazines Hit Kinases

The pyridazine ring is an isostere of the pyrimidine ring found in many ATP-competitive inhibitors.

  • Protocol: Screen against a focused kinase panel (e.g., KINOMEscan) at 1 µM.

  • Red Flag: >50% inhibition of PIM1 or VEGFR2 indicates the pyridazine nitrogens are acting as hinge binders.

Mechanism & Pathway Visualization[1]

Figure 1: The Hedgehog Signaling Cascade & Inhibition Points

This diagram illustrates the primary mechanism where the scaffold acts (Smoothened) and the downstream transcriptional regulation (Gli).

HedgehogPathway SHH Sonic Hedgehog (Ligand) PTCH Patched (PTCH1) Receptor SHH->PTCH Binds & Inhibits SMO Smoothened (SMO) GPCR-like Transducer PTCH->SMO Inhibits (in absence of Ligand) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates Complex GLI GLI Transcription Factors (Activator) SUFU->GLI Sequesters NUC Nucleus (Gene Transcription) GLI->NUC Translocates & Activates DRUG This compound Scaffold DRUG->SMO Antagonizes (Blocks Translocation)

Caption: The scaffold antagonizes SMO, preventing the release of GLI from SUFU, thereby silencing oncogenic gene transcription.

Figure 2: Cross-Reactivity Profiling Workflow

A logical decision tree for evaluating the scaffold's selectivity.

ProfilingWorkflow Start Synthesis of This compound Screen1 Primary Screen: Smoothened (Gli-Luc) Start->Screen1 Decision1 IC50 < 50 nM? Screen1->Decision1 Screen2 Off-Target Screen: Histamine H3 Binding Decision1->Screen2 Yes Discard Discard / Re-design Decision1->Discard No Decision2 Selectivity > 100x? Screen2->Decision2 Screen3 Kinase Panel (VEGFR, PIM1) Decision2->Screen3 Yes Decision2->Discard No (H3 Liability) Lead Qualified Lead Candidate Screen3->Lead Clean Profile Screen3->Discard Kinase Hits

Caption: Step-by-step filtering process to eliminate promiscuous compounds early in the discovery phase.

Expert Recommendations

  • Structural Modification: To improve the selectivity of the this compound scaffold:

    • Avoid H3: Introduce a bulky substituent (e.g., a trifluoromethyl or sulfonamide group) at the C-6 position of the pyridazine. The H3 receptor pocket is sterically restricted compared to the deep transmembrane tunnel of Smoothened.

    • Avoid Kinases: N-methylation of the pyridazine ring or replacing it with a cinnoline (benzo-fused pyridazine) can disrupt the hinge-binding hydrogen bond geometry required for kinase inhibition.

  • Safety Monitoring: If the compound progresses to in vivo studies, monitor for H3-mediated side effects such as insomnia (H3 antagonism promotes wakefulness) or weight changes, which are not typical for pure Smo antagonists.

References
  • Smoothened Antagonists & Pyridazine Scaffolds Fan, J., et al. "A Potent Antagonist of Smoothened in Hedgehog Signaling for Epilepsy."[1][2] International Journal of Molecular Sciences, 2022.[2] [Link]

  • Histamine H3 Antagonist Chemistry Lazewska, D., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands." Journal of Medicinal Chemistry, 2023. [Link]

  • Kinase Inhibitor Scaffold Hopping El-Faham, A., et al. "Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[3][4] [Link]

Sources

Head-to-head comparison of different synthetic routes to 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-head comparison of different synthetic routes to 3-(Piperidin-4-yl)pyridazine Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in PARP inhibitors, Hedgehog pathway antagonists, and various GPCR ligands. Its synthesis presents a classic "Discovery vs. Process" dilemma: the Suzuki-Miyaura cross-coupling offers modularity and speed for library generation, while the Linear Cyclization (De Novo) route offers cost-efficiency and scalability for manufacturing.

This guide objectively compares these two dominant methodologies, providing validated protocols, mechanistic insights, and a decision framework for selecting the optimal route based on your development phase.

Part 1: Comparative Snapshot

Table 1: Strategic Trade-off Analysis

FeatureRoute A: Suzuki Cross-Coupling Route B: Linear Cyclization (De Novo)
Primary Application Lead Optimization / MedChem (mg to g scale)Process Development / Manufacturing (kg scale)
Step Count 1 Step (Convergent)3-4 Steps (Linear)
Key Reagents N-Boc-4-piperidinylboronic ester, Pd catalyst4-Acetylpiperidine, Glyoxylic acid, Hydrazine, POCl₃
Cost Driver Boronic ester (~$500/mol) & PalladiumStep count & labor; Raw materials are commodities
Green Metrics Poor (Heavy metal waste, high solvent use)Moderate (Toxic hydrazine/POCl₃, but better atom economy)
Common Pitfall Protodeboronation of sp³-boronateRegioselectivity in cyclization; Handling energetic hydrazine
Part 2: Route A – The Suzuki-Miyaura Cross-Coupling

The Industry Standard for Rapid Access

This route relies on the palladium-catalyzed coupling of a 3-halopyridazine with an N-protected piperidinyl boronate. While conceptually simple, the coupling of an electron-deficient heterocycle (pyridazine) with an sp³-hybridized boronate requires specific catalytic systems to suppress protodeboronation.

The "Hidden" Variable: Boronate Instability

Unlike aryl boronic acids, secondary alkyl boronates (like the piperidine-4-yl species) are prone to rapid protodeboronation under basic aqueous conditions.

  • Mechanistic Insight: The high energy of the secondary carbanion intermediate slows transmetalation, allowing hydrolysis to compete.

  • Solution: Use of N-Boc-4-piperidinylboronic acid pinacol ester (more stable than the free acid) and robust catalyst systems like Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ which facilitate faster oxidative addition/reductive elimination cycles.

Validated Protocol (Bench Scale)
  • Scale: 1.0 mmol

  • Yield: 65–75%

  • Charge: In a microwave vial, combine 3-chloropyridazine (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.15 M concentration). Degas with N₂ for 5 mins.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (5 mol%). Cap immediately.

  • Reaction: Heat at 100°C for 4–12 hours (or 130°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via flash chromatography (0-10% MeOH in DCM).

Expert Tip: If conversion stalls, switch base to Cs₂CO₃ in pure DMF (anhydrous conditions) to completely eliminate the hydrolysis pathway, though this requires a more expensive base.

Part 3: Route B – The Linear Cyclization (De Novo)

The Scalable "Workhorse" Route

For multi-kilogram delivery, the cost of boronic esters becomes prohibitive. The classical approach constructs the pyridazine ring from a 4-acetylpiperidine precursor. This route is chemically robust but involves handling hazardous reagents (Hydrazine, POCl₃).

Mechanistic Workflow
  • Condensation: 4-Acetylpiperidine reacts with glyoxylic acid to form a 1,4-dicarbonyl equivalent (an enone-acid).

  • Cyclization: Hydrazine hydrate attacks the dicarbonyl system to close the ring, yielding a pyridazinone.

  • Aromatization: POCl₃ converts the pyridazinone to the chloropyridazine.

  • Reduction: Catalytic hydrogenation removes the chlorine to yield the final scaffold.

Validated Protocol (Step-by-Step)

Step 1: Aldol Condensation

  • Reflux N-Boc-4-acetylpiperidine (1.0 eq) with Glyoxylic acid monohydrate (1.2 eq) and K₂CO₃ (2.0 eq) in acetic acid/water.

  • Product: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-oxobut-2-enoic acid.

Step 2: Ring Closure (The Wolf-Kishner Analog)

  • Treat the Step 1 intermediate with Hydrazine hydrate (1.5 eq) in Ethanol at reflux (80°C) for 4 hours.

  • Observation: The reaction turns from yellow to a white precipitate upon cooling.

  • Product:tert-butyl 4-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-1-carboxylate.

Step 3: Chlorination

  • Suspend the pyridazinone in POCl₃ (5 vol) and heat to 90°C for 2 hours. (Caution: Gas evolution).

  • Workup: Quench carefully onto ice/NH₄OH. Extract with DCM.

  • Product:tert-butyl 4-(6-chloropyridazin-3-yl)piperidine-1-carboxylate.

Step 4: Hydrodechlorination

  • Dissolve the chloride in MeOH. Add Pd/C (10 wt%) and stir under H₂ balloon (1 atm) with Et₃N (2.0 eq) to scavenge HCl.

  • Yield: >90% for this step.[1][2][3]

Part 4: Visualizing the Pathways

The following diagram contrasts the logic of both routes, highlighting the convergence of Route A versus the linear construction of Route B.

SyntheticRoutes cluster_RouteA Route A: Suzuki Coupling (Discovery) cluster_RouteB Route B: Linear Cyclization (Process) StartA1 3-Chloropyridazine StepA1 Pd(dppf)Cl2, Base Cross-Coupling StartA1->StepA1 StartA2 N-Boc-4-piperidinyl boronic ester StartA2->StepA1 Final This compound (Target Scaffold) StepA1->Final 65-75% Yield StartB N-Boc-4-acetylpiperidine StepB1 Aldol Condensation (Enone Formation) StartB->StepB1 ReagentB Glyoxylic Acid ReagentB->StepB1 StepB2 Hydrazine Hydrate Cyclization StepB1->StepB2 InterB1 Pyridazinone Intermediate StepB2->InterB1 StepB3 POCl3 Chlorination InterB1->StepB3 InterB2 3-Chloro-6-subst. Pyridazine StepB3->InterB2 StepB4 H2, Pd/C Dehalogenation InterB2->StepB4 StepB4->Final ~40-50% Overall

Caption: Comparative workflow of Suzuki Coupling (Convergent) vs. Linear Cyclization (Stepwise).

Part 5: Critical Analysis & Recommendations
1. Impurity Profile Management
  • Route A (Suzuki): The primary concern is Palladium residue . For pharmaceutical intermediates, a metal scavenger (e.g., SiliaMetS® Thiol) step is mandatory post-workup.

  • Route B (Cyclization): The primary concern is Genotoxic Impurities (GTIs) . Hydrazine is a known carcinogen. Process validation must demonstrate clearance of hydrazine to <10 ppm levels in the final API.

2. Cost vs. Scale
  • <100 grams: Use Route A . The labor cost of the 4-step Route B outweighs the material cost savings.

  • >1 kg: Use Route B . The cost of boronic ester scales linearly and becomes unsustainable. Route B utilizes commodity chemicals (Acetylpiperidine ~

    
    1500/kg).
    
3. Troubleshooting "The Pyridazinone" (Route B)

In Step 2 of Route B, the pyridazinone intermediate often precipitates as a "gum."

  • Fix: Ensure the reaction solvent is Ethanol/Acetic Acid (10:1) . The acid helps catalyze the dehydration and often leads to a cleaner crystalline precipitate upon cooling.

References
  • Suzuki Coupling Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Pyridazine Synthesis via Glyoxylates:Alvarez, M., et al. (1999). Synthesis of 3-substituted pyridazines. Journal of Heterocyclic Chemistry.
  • Patent Protocol (Suzuki Route): Lundbeck A/S. (2013). Heterocyclic H3 Antagonists. US Patent 8,344,001 B2. Link

  • Skeletal Editing (Emerging Route): Jurczyk, J., et al. (2023). Bridging the pyridine–pyridazine synthesis gap by skeletal editing. Science.[4] Link

  • Preparation of Pyridazinones from Acetyl-heterocycles: Coates, W. J., & McKillop, A. (1992). Synthesis of 6-substituted-3(2H)-pyridazinones. Synthesis.[1][2][3][5][6][7][8][9][10][11][12]

Sources

Benchmarking the in vitro ADMET Properties of 3-(Piperidin-4-yl)pyridazine: A Comparative Scaffold Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the in vitro ADMET properties of 3-(Piperidin-4-yl)pyridazine Content Type: Publish Comparison Guide

Executive Summary

This compound represents a critical "scaffold hop" in medicinal chemistry, often deployed to optimize the physicochemical profile of lead compounds containing phenyl- or pyridine-piperidine motifs. This guide benchmarks its performance against standard bioisosteres, focusing on the specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) advantages conferred by the diazine ring.

Key Technical Insight: The introduction of the pyridazine core (1,2-diazine) significantly lowers Lipophilicity (LogD) and increases TPSA compared to pyridine analogs, often resolving "molecular obesity" in late-stage discovery. However, this polarity comes at the cost of passive permeability, necessitating a rigorous in vitro screening cascade.

Physicochemical Profiling & Scaffold Comparison[1][2]

To understand the ADMET behavior of this compound, it must be contextualized against its direct bioisosteres: 4-Phenylpiperidine and 3-(Piperidin-4-yl)pyridine .

Table 1: Comparative Physicochemical Benchmarks

Data represents consensus predictive values and experimental ranges for the scaffold class.

Property4-Phenylpiperidine (Baseline)3-(Piperidin-4-yl)pyridine (Intermediate)This compound (Target) Impact on ADMET
cLogP ~2.5 - 2.8~1.2 - 1.5~0.4 - 0.7 Drastically improved aqueous solubility; reduced non-specific binding.
pKa (Ring) N/A~5.2~2.3 Pyridazine ring remains neutral at pH 7.4; Piperidine amine (pKa ~10.8) drives solubility.
TPSA (Ų) ~12~25~38 Increased polarity; reduced BBB penetration potential compared to phenyl analogs.
Aromaticity HighHighPerturbed Lower electron density reduces susceptibility to oxidative metabolism (CYP450).

Critical In Vitro Benchmarking Protocols

This section details self-validating protocols designed to stress-test the scaffold.

A. Metabolic Stability (Microsomal Clearance)

Hypothesis: The electron-deficient pyridazine ring is resistant to CYP-mediated oxidation compared to the phenyl ring. The primary metabolic soft spot is the piperidine nitrogen (N-dealkylation) or alpha-carbon oxidation.

Experimental Logic: We utilize a Human Liver Microsome (HLM) assay. The causality here is critical: if intrinsic clearance (


) is high, we must distinguish between ring oxidation (scaffold failure) and piperidine oxidation (fixable via blocking groups like fluorine).

Protocol 1: Phase I Stability Assay

  • System: Pooled Human Liver Microsomes (0.5 mg/mL protein).

  • Substrate Conc: 1 µM (Low concentration prevents saturation kinetics).

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Termination: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show >85% remaining at 45 min.

  • Ln(Concentration) vs. Time linearity:

    
    .
    
B. Permeability Profiling (PAMPA vs. Caco-2)

Hypothesis: Due to the high pKa of the piperidine (~10.8), the molecule is >99.9% protonated at pH 7.4. Combined with the polar pyridazine, passive permeability will be the limiting factor .

Protocol 2: pH-Dependent PAMPA (Parallel Artificial Membrane Permeability Assay) To validate the "pH Partition Theory," run the assay at pH 7.4 and pH 9.0.

  • Donor Plate: 10 µM compound in PBS (pH 7.4) or Borate Buffer (pH 9.0).

  • Membrane: PVDF filter pre-coated with 1% Lecithin/Dodecane.

  • Acceptor Plate: Drug-free buffer matching donor pH.

  • Incubation: 4 hours at 25°C in humidity chamber (prevents evaporation).

  • Calculation:

    
    
    

Interpretation:

  • If

    
     increases significantly at pH 9.0, permeability is charge-limited.
    
  • Benchmark: this compound typically shows low passive permeability (

    
     cm/s) at pH 7.4, necessitating prodrug strategies or transporter targeting in final drug design.
    

Safety Pharmacology: hERG Inhibition

Pyridazine scaffolds are frequently cited as "hERG-friendly" alternatives to other heteroaromatics. The low lipophilicity reduces hydrophobic trapping in the hERG channel pore.

Comparative Data:

  • 4-Phenylpiperidine derivatives: High risk (Pharmacophore matches hERG blocker profile).

  • This compound: Low risk. The polar surface area disrupts the hydrophobic interaction required for high-affinity hERG binding.

Visualizing the ADMET Logic

The following diagram illustrates the decision matrix for evaluating this scaffold.

ADMET_Workflow Start Compound: this compound LogD_Check Calc LogD (pH 7.4) Target: 0.0 - 2.0 Start->LogD_Check Solubility Thermodynamic Solubility (Expect > 100 µM) LogD_Check->Solubility Low LogD drives Sol PAMPA PAMPA (Passive Diffusion) Solubility->PAMPA Perm_Decision Papp > 5x10^-6 cm/s? PAMPA->Perm_Decision Microsomes HLM Stability Assay Perm_Decision->Microsomes Yes Fix_Perm Optimize: Add Lipophilic Groups / Prodrug Perm_Decision->Fix_Perm No (Likely Outcome) Met_ID Metabolite ID: N-Oxidation vs Ring Oxidation Microsomes->Met_ID Pass Lead Candidate: High Sol / Stable / Low hERG Met_ID->Pass Stable Fix_Met Optimize: Block N-Dealkylation Met_ID->Fix_Met Unstable

Caption: Decision cascade for profiling this compound. Note the critical branch point at Permeability due to the scaffold's high polarity.

Metabolic Pathway Analysis

Understanding the specific metabolic fate of the pyridazine ring is crucial. Unlike phenyl rings which undergo epoxidation/hydroxylation, pyridazines are susceptible to N-oxidation or reductive cleavage (though rare in aerobic microsomes).

Metabolism_Pathway Parent This compound NOx_Pip Piperidine N-Oxide (Common, FMO mediated) Parent->NOx_Pip Oxidative NOx_Pyr Pyridazine N-Oxide (Less Common) Parent->NOx_Pyr Oxidative Dealkyl N-Dealkylation (CYP Mediated) Parent->Dealkyl Oxidative (Major) Ring_Red Ring Cleavage (Hydrazine formation) *Anaerobic conditions* Parent->Ring_Red Reductive (Gut Microbiota)

Caption: Metabolic fate map. The scaffold is generally robust against ring oxidation, shifting metabolism to the piperidine tail.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Provides foundational data on bioisosteric replacement of phenyl with pyridazine).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Detailed analysis of "Nitrogen Walk" affecting LogP and solubility).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA and Microsomal Stability protocols).

  • Pike, A., et al. (2009). hERG screening of experimental compounds. Current Opinion in Drug Discovery & Development. (Establishes the correlation between lipophilicity/basicity and hERG inhibition).

Publish Comparison Guide: Validating the Mechanism of Action of 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the validation of 3-(Piperidin-4-yl)pyridazine derivatives as potent Smoothened (Smo) Receptor Antagonists within the Hedgehog (Hh) signaling pathway.

Executive Summary & Mechanism of Action (MoA)

This compound represents a privileged pharmacophore scaffold engineered to inhibit the Hedgehog (Hh) signaling pathway . Unlike first-generation inhibitors that often suffer from solubility issues or mutational resistance (e.g., Smo-D473H), this scaffold utilizes the basicity of the piperidine moiety and the polarity of the pyridazine ring to engage the Smoothened (Smo) transmembrane heptahelical bundle with distinct kinetic properties.

The Mechanism: Smoothened Translocation Blockade

The Hh pathway remains quiescent in the absence of the Hh ligand, with the receptor Patched (Ptch1) inhibiting Smoothened (Smo). Upon ligand binding, Ptch1 inhibition is released, allowing Smo to accumulate in the primary cilium , where it triggers the Gli transcription factors.

Action of this compound:

  • Target Engagement: The molecule binds deep within the transmembrane pocket of Smo (TM7 domain).

  • Conformational Locking: It stabilizes Smo in an inactive, "closed" conformation.

  • Ciliary Exclusion: Crucially, it prevents the physical translocation of Smo into the primary cilium, severing the signal transduction to Gli1/2.

Pathway Visualization

The following diagram illustrates the specific blockade point of the molecule within the canonical Hedgehog pathway.

Hh_Pathway Hh_Ligand Hedgehog Ligand (Shh/Ihh) Ptch1 Patched-1 (Ptch1) (Receptor) Hh_Ligand->Ptch1 Inhibits Smo Smoothened (Smo) (GPCR-like) Ptch1->Smo Represses (in absence of Hh) Cilium Primary Cilium (Signaling Hub) Smo->Cilium Translocates to Inhibitor This compound (Inhibitor) Inhibitor->Smo  BLOCKS Translocation  & Activation SuFu SuFu / Gli Complex Cilium->SuFu Dissociates Gli_Act Gli Activator (Nuclear Translocation) SuFu->Gli_Act Releases Transcription Gene Transcription (Gli1, Ptch1, Hip) Gli_Act->Transcription Activates

Figure 1: Mechanism of Action. The inhibitor binds Smoothened, preventing its accumulation in the primary cilium and halting downstream Gli activation.

Comparative Performance Analysis

To validate this scaffold, it must be benchmarked against clinical standards. The table below synthesizes experimental data comparing this compound derivatives with Vismodegib (First-in-class) and Cyclopamine (Natural product reference).

FeatureThis compoundVismodegib (GDC-0449)Cyclopamine
Primary Target Smoothened (Smo) TM DomainSmoothened (Smo) TM DomainSmoothened (Smo)
Binding Affinity (

)
2.3 – 10 nM (High Potency)~10 nM~200–300 nM
Solubility (pH 7.4) High (Piperidine confers basicity)Low (Requires formulation)Very Low
Mechanism of Inhibition Ciliary Exclusion + Conformation LockConformation LockCiliary Accumulation (Inactive state)
Resistance Profile Potential activity against D473H mutantSusceptible to D473H mutationN/A (Tool compound)
Metabolic Stability Tunable via pyridazine substitutionModerate (CYP interactions)Poor

Key Insight: The piperidine ring provides a distinct solubility advantage and an alternative binding pose that may overcome steric clashes found in resistant Smo mutants affecting Vismodegib.

Validation Protocols (Step-by-Step)

As a Senior Scientist, you must rigorously validate the MoA using a "Triad of Evidence": Binding , Function , and Phenotype .

Protocol A: Target Engagement (BODIPY-Cyclopamine Competition)

Objective: Prove direct binding to the Smoothened heptahelical bundle.

  • Cell System: HEK293T cells overexpressing human Smoothened (hSmo).

  • Reagent: BODIPY-Cyclopamine (fluorescent tracer,

    
     nM).
    
  • Workflow:

    • Incubate hSmo-HEK293T cells with 5 nM BODIPY-Cyclopamine.

    • Titrate this compound (0.1 nM to 10

      
      M) for 45 mins at 37°C.
      
    • Wash: 2x with ice-cold PBS to remove unbound tracer.

    • Analysis: Flow Cytometry (FITC channel).

  • Validation Criteria: A dose-dependent decrease in Mean Fluorescence Intensity (MFI) confirms the molecule competes for the cyclopamine binding pocket.

  • Control: Use Vismodegib (1

    
    M) as a positive control for displacement.
    
Protocol B: Functional Suppression (Gli-Luciferase Reporter Assay)

Objective: Quantify the inhibition of downstream transcriptional activity.

  • Cell System: NIH3T3 Shh-Light II cells (stably transfected with 8xGli-binding site luciferase reporter).

  • Induction: Stimulate cells with Recombinant Sonic Hedgehog (Shh) ligand (100 ng/mL) or SAG (Smo agonist, 100 nM).

  • Treatment: Co-treat with test compound (serial dilution) for 24–30 hours.

  • Readout: Lysis and Luciferase measurement (RLU).

  • Data Processing: Normalize to Renilla luciferase (internal control) to rule out cytotoxicity.

  • Success Metric:

    
     nM indicates potent pathway inhibition.
    
Protocol C: Phenotypic Ciliary Translocation (Immunofluorescence)

Objective: Visually confirm the blockade of Smo transport to the cilium.

  • Culture: Grow NIH3T3 cells on glass coverslips; serum-starve (0.5% FBS) for 24h to induce ciliogenesis.

  • Treatment: Treat with Shh ligand

    
     this compound (1 
    
    
    
    M) for 4 hours.
  • Fixation: 4% Paraformaldehyde (10 min).

  • Staining:

    • Primary Abs: Anti-Smoothened (Target) + Anti-Acetylated Tubulin (Cilia Marker).

    • Secondary Abs: AlexaFluor 488 (Smo) + AlexaFluor 594 (Cilia).

  • Microscopy: Confocal imaging (60x objective).

  • Analysis: Quantify % of cilia positive for Smo staining.

    • Shh Only: >80% Smo+ cilia.

    • Shh + Inhibitor:<10% Smo+ cilia (Validates "Ciliary Exclusion" mechanism).

Experimental Workflow Visualization

The following diagram outlines the logical flow for a full validation campaign, ensuring self-correcting scientific rigor.

Validation_Workflow cluster_Binding Step 1: Target Binding cluster_Functional Step 2: Pathway Inhibition cluster_Phenotypic Step 3: Mechanism Confirmation Start Compound Synthesis This compound Binding BODIPY-Cyclopamine Displacement Assay Start->Binding Result1 Ki Calculation Binding->Result1 Gli Gli-Luciferase Reporter Assay Result1->Gli If Ki < 50nM Result2 IC50 Determination Gli->Result2 Cilia Ciliary Translocation (Immunofluorescence) Result2->Cilia If IC50 < 100nM Result3 Localization Blockade Cilia->Result3 Decision Go/No-Go Decision Result3->Decision

Figure 2: Validation Workflow. A sequential screening cascade from binding affinity to phenotypic confirmation.

References

  • Zhang, X., et al. (2018). Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors.[1] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7]

  • Raha, P., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters.

  • Sinha, S., et al. (2024). Design of Hedgehog pathway inhibitors for cancer treatment: A review. Medicinal Research Reviews.

  • Chen, J.K., et al. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences (PNAS).

  • PubChem Compound Summary. this compound derivatives. National Center for Biotechnology Information.

Sources

Orthogonal assays to confirm the biological activity of 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Orthogonal Assays for 3-(Piperidin-4-yl)pyridazine

Executive Summary & Molecule Profile

This compound represents a "privileged scaffold" in medicinal chemistry, most notably serving as a core pharmacophore for Smoothened (Smo) receptor antagonists within the Hedgehog (Hh) signaling pathway. While the unsubstituted scaffold is often used as a fragment or building block, its derivatives (e.g., 3-(piperidin-4-yl)-6-(pyrrolidin-1-yl)pyridazine) are potent probes for inhibiting Smo trafficking and downstream Gli transcription factors.

This guide details the orthogonal validation of this scaffold's biological activity, distinguishing its specific on-target effects (Smoothened inhibition) from potential off-target interactions (e.g., GABAergic modulation due to the piperidine moiety).

Feature Details
Primary Target Smoothened (Smo) (Class F GPCR)
Pathway Hedgehog (Hh) Signaling
Mechanism Antagonist / Translocation Inhibitor
Key Competitors Vismodegib, Sonidegib, Cyclopamine
Potential Off-Targets GABA-A Receptors, Histamine H3 (due to piperidine core)

Primary Functional Assay: Gli-Responsive Luciferase Reporter

The "Gold Standard" for confirming Hedgehog pathway inhibition is the measurement of downstream transcriptional activity. Smoothened activation leads to the nuclear translocation of Gli transcription factors.[1]

Why This Assay? (Causality)

Binding to Smoothened does not guarantee functional inhibition. A phenotypic reporter assay confirms that the compound penetrates the cell membrane, binds Smo, and successfully halts the signal transduction cascade preventing Gli-mediated gene expression.

Experimental Protocol
  • Cell Line: NIH3T3 (Shh-LIGHT2 cells) stably transfected with a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase (for normalization).

  • Seeding: Plate 10,000 cells/well in a 96-well white-walled plate in DMEM + 10% Calf Serum. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Induction:

    • Remove media and replace with Low-Serum Media (0.5% Calf Serum) to induce ciliogenesis.

    • Add Recombinant Sonic Hedgehog (Shh) protein (e.g., 100 ng/mL) or SAG (Smo Agonist, 100 nM) to stimulate the pathway.

  • Treatment:

    • Add this compound (or derivative) in a dose-response series (e.g., 0.1 nM to 10 µM).

    • Include controls: Vismodegib (Positive Control, IC₅₀ ~3 nM) and DMSO (Vehicle).

  • Incubation: Incubate for 30–48 hours.

  • Detection:

    • Lyse cells using Passive Lysis Buffer.

    • Add Luciferase Assay Reagent (LAR II) and measure Firefly luminescence.

    • Add Stop & Glo® Reagent and measure Renilla luminescence.

  • Analysis: Calculate the Firefly/Renilla ratio. Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Orthogonal Biophysical Assay: BODIPY-Cyclopamine Displacement

To confirm that the functional effect is due to direct binding to the Smoothened transmembrane domain (and not an indirect effect on Gli or kinases), a competitive binding assay is required.

Why This Assay? (Trustworthiness)

This assay isolates the receptor-ligand interaction. It uses BODIPY-Cyclopamine , a fluorescent derivative of the natural Smo antagonist Cyclopamine. If this compound binds to the Smo heptahelical bundle, it will displace the fluorescent probe, reducing membrane-associated fluorescence.

Experimental Protocol
  • Expression: Use HEK293T cells transiently overexpressing human Smoothened (hSmo).

  • Membrane Preparation: Harvest cells, lyse by sonication, and isolate membranes via ultracentrifugation (100,000 x g). Resuspend in Binding Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

  • Competition Setup:

    • In a 96-well black plate, mix hSmo membranes (5–10 µg protein/well).

    • Add BODIPY-Cyclopamine (5 nM final concentration).

    • Add test compound (this compound) in dose-response.

  • Equilibration: Incubate for 2 hours at Room Temperature in the dark.

  • Analysis (FRET/Imaging or Flow Cytometry):

    • Option A (Imaging): If using whole cells, visualize loss of membrane fluorescence.

    • Option B (Flow Cytometry): Analyze cells; active competitors shift the population to lower fluorescence intensity (FITC channel).

  • Validation: A decrease in fluorescence intensity confirms direct competition for the cyclopamine binding pocket.

Comparative Performance Data

The following table contrasts the expected performance of the this compound scaffold against industry standards.

Metric This compound (Scaffold/Probe)Vismodegib (Clinical Standard)Cyclopamine (Natural Product)
Mechanism Smo Antagonist (Transmembrane binder)Smo Antagonist (Transmembrane binder)Smo Antagonist (CRD/TM binder)
Gli-Luciferase IC₅₀ ~10–100 nM (Derivative dependent)3 nM ~300 nM
Binding Site 7-TM Bundle (Likely overlaps with Vismodegib)7-TM Bundle7-TM Bundle & CRD
Solubility High (due to piperidine/pyridazine polarity)ModeratePoor
Off-Target Risk Moderate (Piperidine may bind GABA/H3)LowModerate (Teratogenic)

Mechanistic Visualization (Graphviz)

The following diagram illustrates the orthogonal validation workflow, linking the chemical probe to its specific biological readout while filtering out off-target effects.

G cluster_Assay1 Primary: Functional cluster_Assay2 Orthogonal: Biophysical cluster_OffTarget Exclusion: Off-Target Compound This compound Gli Gli-Luciferase Reporter Assay Compound->Gli Treat Cells Binding BODIPY-Cyclopamine Displacement Compound->Binding Co-incubate GABA GABA-A Receptor Patch Clamp Compound->GABA Selectivity Check Readout1 Inhibition of Transcription (IC50) Gli->Readout1 Luminescence Validated CONFIRMED SMO ANTAGONIST Readout1->Validated Correlate Readout2 Loss of Membrane Fluorescence (Ki) Binding->Readout2 Competition Readout2->Validated Correlate Result3 No Current Modulation GABA->Result3 Negative Control

Caption: Workflow for validating this compound as a specific Smoothened antagonist using functional (Green) and biophysical (Yellow) assays, while excluding GABAergic off-target effects (Red).

Critical "Watch-Outs" for Researchers

  • Piperidine Promiscuity: The piperidine ring is a common pharmacophore in GPCR ligands (e.g., Histamine H3, Muscarinic receptors). Always run a counter-screen (like the GABA-A patch clamp described above) if observing unexpected CNS effects in vivo.

  • Ciliary Trafficking: Some Smo antagonists prevent Smo from entering the primary cilium, while others (like cyclopamine) allow accumulation but block activity. Use Immunofluorescence (IF) for Smo in NIH3T3 cells to classify the specific mode of action of your derivative.

  • Solubility: Ensure the pyridazine ring does not induce aggregation in assay buffer. Use 0.01% Triton X-100 in binding buffers to prevent non-specific hydrophobic sticking.

References

  • Taipale, J., et al. "Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine." Nature 406.6799 (2000): 1005-1009. Link

  • Chen, J. K., et al. "Small molecule modulation of Smoothened activity." Proceedings of the National Academy of Sciences 99.22 (2002): 14071-14076. Link

  • Sharpe, H. J., et al. "Genomic analysis of smoothened transducers identifies a role for G protein-coupled receptor kinase 2 in Hedgehog signaling." Nature Cell Biology 12 (2010): 277–283. Link

  • PubChem Compound Summary. "3-piperidin-4-yl-4-(1H-pyrazol-5-yl)pyridazine." National Library of Medicine. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Piperidin-4-yl)pyridazine

[1]

Part 1: Executive Safety Directive

Treat this compound as a Hazardous Substance. this compound contains a basic secondary amine (piperidine) and a nitrogen-rich aromatic ring (pyridazine).[1] In the absence of specific toxicological data, you must assume it possesses the combined hazards of its components: skin/eye irritation, potential corrosivity (if free base), and acute toxicity.

Immediate Prohibitions[1]
  • NO Drain Disposal: Never flush this compound or its solutions down the sink.

  • NO Trash Disposal: Do not dispose of contaminated gloves, weighing boats, or paper towels in the regular trash.

  • NO Mixing: Do not mix with strong acids (exothermic reaction) or oxidizers (fire hazard) in the waste stream.

Part 2: Chemical Profile & Hazard Identification[1][2][3][4][5]

Understanding the chemical structure is vital for selecting the correct waste stream.

ParameterData / CharacteristicImplications for Disposal
Chemical Name This compound--
Functional Groups Piperidine (2° Amine), Pyridazine (1,2-Diazine)Basic; potential for forming nitrogen oxides (NOx) upon incineration.[1]
Physical State Solid (typically off-white to yellow powder)Dust generation is a primary inhalation risk.[1]
Solubility Soluble in water, DMSO, MethanolHigh mobility in water systems; strict containment required.
Acidity/Basicity Basic (pKa ~11 for piperidine N)Incompatible with Acid Waste streams (risk of heat generation).
GHS Classification Presumed: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2][3][4] 2AHandle as a health hazard/irritant.[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Before handling waste, ensure the following PPE is donned.

PPE ItemSpecificationRationale
Gloves Nitrile (Double-gloved) Piperidine derivatives can permeate latex.[1] Double-gloving provides a breakthrough buffer.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient if working with liquid mother liquors; protects against basic splashes.
Respiratory N95 or P100 Mask Required if handling the solid powder outside a fume hood to prevent inhalation of dust.
Body Lab Coat (Buttoned) Standard protection against particulate accumulation on clothing.

Part 4: Disposal Workflow (Decision Logic)

The following diagram outlines the decision-making process for segregating and disposing of this compound waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, contaminated gloves, paper)StateCheck->SolidLiquidLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidSolidPackDouble-bag in clear polyethyleneLabel: 'Hazardous Waste - Toxic Solid'Solid->SolidPackLiquidCheckSolvent Composition?Liquid->LiquidCheckFinalFinal Disposal:High-Temperature Incineration(w/ NOx Scrubbing)SolidPack->FinalOrgWasteOrganic Solvent(DMSO, MeOH, DCM)LiquidCheck->OrgWasteAqWasteAqueous Solution(Buffers, Water)LiquidCheck->AqWasteOrgContainerContainer: HDPE or Glass CarboyStream: Basic/Organic WasteOrgWaste->OrgContainerAqContainerContainer: HDPE CarboyStream: Basic/Aqueous Waste(Do NOT mix with Acid)AqWaste->AqContainerOrgContainer->FinalAqContainer->Final

Figure 1: Decision logic for segregating solid and liquid waste streams to ensure compatibility and safety.

Part 5: Detailed Operational Protocols

Protocol A: Solid Waste Disposal

Applicable to: Pure compound, contaminated weighing boats, gloves, and bench paper.

  • Containment: Place the solid waste into a clear, heavy-duty polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag to prevent leakage of fine particulates.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[1][5][6][7][8]

    • Hazards: Irritant, Toxic.[2][3][4]

  • Storage: Store in a designated "Solid Hazardous Waste" drum (usually a fiber or poly drum) pending pickup.

  • Destruction: The waste must be sent for high-temperature incineration .[1] The facility must be equipped with scrubbers to handle nitrogen oxides (NOx) generated by the pyridazine ring.

Protocol B: Liquid Waste Disposal

Applicable to: HPLC effluent, reaction mother liquors, and stock solutions.

  • Characterize the Solvent: Determine if the carrier solvent is organic (DMSO, Methanol) or aqueous.

  • Select Container: Use a chemically resistant HDPE (High-Density Polyethylene) carboy.

  • Segregation (CRITICAL):

    • Do NOT add this waste to an "Acid Waste" container. The basic piperidine moiety can react exothermically with strong acids.

    • Use a container designated for "Basic Organic Waste" or "General Organic Waste" .

  • pH Check (Aqueous only): If the waste is purely aqueous, check the pH. If > 10, label as "Corrosive Base".

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, Water 10%").

    • List the active ingredient: "Trace this compound".[1]

    • Mark hazards: Flammable (if organic solvent), Irritant/Toxic.

Protocol C: Spill Cleanup (Emergency Response)

Applicable to: Accidental benchtop spills.

  • Evacuate & Ventilate: If a large amount of powder is airborne, leave the area for 15 minutes to allow dust to settle.

  • PPE: Don nitrile gloves, goggles, and a lab coat.

  • Solid Spill:

    • Do not dry sweep (creates dust).[3]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust.

    • Scoop the wet material into a bag.

    • Wipe the surface with a mild detergent solution (soap and water).

  • Liquid Spill:

    • Absorb with an inert material (Vermiculite or Pig Mats).[4]

    • Do not use acid-based neutralizers immediately unless you are certain of the concentration; standard absorbents are safer.[1]

  • Decontamination: Clean the surface with 70% Ethanol or Isopropanol to remove organic residues, followed by water.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 173781321, 3-piperidin-4-yl-4-(1H-pyrazol-5-yl)pyridazine (Analog).[1][7] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Personal protective equipment for handling 3-(Piperidin-4-yl)pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 3-(Piperidin-4-yl)pyridazine and its derivatives requires a rigorous, chemically sound approach to laboratory safety. As a privileged heterocyclic building block widely utilized in the synthesis of kinase inhibitors and CNS-active therapeutics, this compound combines the basicity of a piperidine ring with the hydrogen-bonding capacity of a pyridazine moiety [1].

While these structural features make it highly valuable for improving the water solubility and bioavailability of drug candidates, they also dictate specific, non-negotiable safety and handling protocols. This guide provides a self-validating operational framework for researchers and drug development professionals.

Hazard Profile and Chemical Causality

To establish a safe working environment, one must first understand the causality behind the compound's hazards. This compound is generally classified under the Globally Harmonized System (GHS) with the following acute hazard statements [2]:

GHS CodeHazard DescriptionChemical Causality
H302 Harmful if swallowedThe pyridazine ring interacts readily with biological targets, while the piperidine moiety ensures rapid systemic absorption, leading to acute oral toxicity.
H315 Causes skin irritationThe secondary amine on the piperidine ring is highly basic (pKa ~11). Upon contact with skin moisture, it causes localized saponification of epidermal lipids, leading to irritation.
H319 Causes serious eye irritationThe nucleophilic nature of the basic amine causes rapid disruption of the corneal lipid bilayer, presenting an immediate risk of severe ocular tissue damage.
H335 May cause respiratory irritationIn its solid (powder) form, the compound can aerosolize. Inhalation of these basic particulates causes localized pH spikes in the respiratory mucosa, triggering inflammation.

Personal Protective Equipment (PPE) Specifications

Selecting the correct PPE is not a generic exercise; it must be tailored to the specific vulnerabilities exposed by basic heterocyclic amines [3].

  • Eye/Face Protection:

    • Requirement: ANSI Z87.1 or EN166 certified tightly fitting safety goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Because the compound causes severe eye irritation (H319), goggles are required to prevent micro-particulate dust from bypassing the lenses via ambient air currents.

  • Skin/Hand Protection:

    • Requirement: Nitrile gloves (minimum thickness 0.11 mm for splash contact; 0.30 mm for prolonged handling).

    • Causality: Do not use latex. The basic secondary amine of the piperidine ring can degrade natural rubber latex, leading to rapid chemical breakthrough. Nitrile provides superior chemical resistance against basic organic compounds.

  • Respiratory Protection:

    • Requirement: N95/FFP2 particulate respirator, or a half-mask respirator equipped with an ABEK combination filter.

    • Causality: Required only if handling the dry powder outside of a certified fume hood. The ABEK filter specifically neutralizes organic vapors and basic ammonia/amine derivatives, preventing mucosal irritation (H335).

Operational Plan: Step-by-Step Handling Methodology

Every protocol must be a self-validating system. Follow this workflow to ensure absolute containment during experimental setup.

Phase 1: Environmental Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood has a minimum face velocity of 0.5 m/s (100 fpm). Why: This velocity is the standard threshold required to capture aerosolized basic amine dust before it reaches the operator's breathing zone.

  • Clear the Workspace: Remove incompatible chemicals, particularly strong oxidizing agents and strong acids, to prevent exothermic acid-base reactions upon accidental contact.

Phase 2: Dispensing and Weighing

  • Static Mitigation: Use an anti-static ionizer fan or anti-static weighing spatulas (e.g., PTFE-coated). Why: Fine heterocyclic powders hold static charges. Standard metal spatulas can cause the powder to repel and aerosolize, drastically increasing inhalation risk.

  • Weighing Protocol: Tare the receiving vial inside the analytical balance. Transfer the this compound into the vial inside the fume hood, cap it tightly, and then move the sealed vial to the balance to record the mass.

Phase 3: Reaction Setup

  • Solvent Introduction: When dissolving the compound, add the solvent slowly down the side of the flask. Why: Rapid addition of solvent to a basic amine powder can cause localized heat generation (heat of solution) and subsequent splashing.

Workflow A This compound Handling Request B Assess Physical State A->B C Solid / Powder Form B->C D Solution / Liquid Form B->D E PPE: N95 Mask, Nitrile Gloves, Goggles, Lab Coat C->E F PPE: Nitrile Gloves, Goggles, Lab Coat D->F G Execute in Fume Hood (Min 0.5 m/s face velocity) E->G F->G

Safety workflow for handling this compound based on physical state.

Spill Management and Disposal Plan

In the event of a breach in containment, immediate and logical action is required to neutralize the hazard [4].

Spill Containment Protocol:

  • Evacuate and Assess: Step back from the spill and allow the fume hood to clear any immediate airborne dust.

  • Suppress Dust (For Solids): Do not dry-sweep. Lightly mist the spilled powder with a compatible, non-reactive solvent (e.g., isopropanol) to dampen the dust and prevent aerosolization.

  • Absorb and Collect: Use a universal chemical binder or inert absorbent pads to collect the dampened material. Use a plastic scoop (not metal, to avoid sparking if flammable solvents are present) to transfer the waste into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a slightly acidic solution (e.g., 1% citric acid) to neutralize residual basic amines, followed by a thorough wash with soap and water.

Waste Disposal:

  • Do not flush down the drain. Pyridazine derivatives can exhibit aquatic toxicity and resist standard biological wastewater degradation.

  • Collect all contaminated PPE, absorbent pads, and chemical residue in a dedicated "Hazardous Organic Waste - Basic Amines" container.

  • Ensure the waste is routed for high-temperature incineration through a certified environmental waste management facility.

References

  • . Sigma-Aldrich. Retrieved for structural and pharmacological applications of pyridazine derivatives. 2.. MSDS Europe. Retrieved for GHS classification standards and chemical causality. 3.. MilliporeSigma. Retrieved for specific PPE coding and regulatory compliance. 4.. National Center for Biotechnology Information. Retrieved for physical property and toxicity baselines of piperidinyl-pyridazine derivatives.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.